Product packaging for 6-chloro-N-methoxy-N-methylnicotinamide(Cat. No.:CAS No. 149281-42-5)

6-chloro-N-methoxy-N-methylnicotinamide

Cat. No.: B132986
CAS No.: 149281-42-5
M. Wt: 200.62 g/mol
InChI Key: IJUKASNMWCZHHA-UHFFFAOYSA-N
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Description

6-chloro-N-methoxy-N-methylnicotinamide is a useful research compound. Its molecular formula is C8H9ClN2O2 and its molecular weight is 200.62 g/mol. The purity is usually 95%.
The exact mass of the compound 6-Chloro-N-methoxy-N-methyl-nicotinamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9ClN2O2 B132986 6-chloro-N-methoxy-N-methylnicotinamide CAS No. 149281-42-5

Properties

IUPAC Name

6-chloro-N-methoxy-N-methylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-11(13-2)8(12)6-3-4-7(9)10-5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUKASNMWCZHHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CN=C(C=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10465762
Record name 6-Chloro-N-methoxy-N-methylpyridine-3-carboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149281-42-5
Record name 6-Chloro-N-methoxy-N-methylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10465762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-N-methoxy-N-methylnicotinamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

6-chloro-N-methoxy-N-methylnicotinamide chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Chloro-N-methoxy-N-methylnicotinamide: Properties, Synthesis, and Applications

Introduction

This compound is a substituted pyridine derivative that has garnered significant interest within the fields of medicinal chemistry and process development. Its structural combination of a halogenated pyridine ring and an N-methoxy-N-methylamide (Weinreb amide) functional group makes it a highly versatile and valuable intermediate for the synthesis of complex molecules.[1][2] This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of its chemical properties, synthesis, reactivity, and applications. The narrative emphasizes the causality behind its synthetic utility and provides field-proven insights into its handling and application.

Core Chemical and Physical Profile

The unique reactivity and utility of this compound stem from its specific molecular architecture. It is a pyridine derivative featuring a chloro substituent at the 6-position and a Weinreb amide at the 3-position.[1]

PropertyValueReference(s)
CAS Number 149281-42-5[1][2][3][4]
Molecular Formula C₈H₉ClN₂O₂[1][2][3][4]
Molecular Weight 200.62 g/mol [1][2][3][4]
Appearance Colorless to light yellow clear liquid[2][4][5]
Physical State (20°C) Liquid[4]
Refractive Index (n20D) 1.55[2][4][6]
Flash Point 175 °C[4]
InChI Key IJUKASNMWCZHHA-UHFFFAOYSA-N[1]

Structural Representation:

Caption: Chemical structure of this compound.

The Weinreb Amide: A Cornerstone of Controlled Reactivity

The defining feature of this compound is its N-methoxy-N-methylamide group, commonly known as a Weinreb-Nahm amide.[7][8] This functional group is renowned for its ability to react with potent organometallic nucleophiles (e.g., Grignard reagents, organolithiums) to cleanly produce ketones.[8]

Mechanism of Action: The key to the Weinreb amide's utility is the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack. This intermediate is stabilized at low temperatures by the coordination of the metal cation between the carbonyl oxygen and the methoxy oxygen.[8] This stability prevents the intermediate from collapsing and reacting with a second equivalent of the nucleophile, a common side reaction (over-addition) that plagues the use of other acylating agents like esters or acid chlorides, which typically yield tertiary alcohols.[8] A subsequent acidic or aqueous workup gently hydrolyzes the intermediate to afford the desired ketone.

Weinreb_Mechanism sub 6-Chloro-N-methoxy-N- methylnicotinamide inter Stable Chelated Tetrahedral Intermediate sub->inter Nucleophilic Attack nuc Organometallic Reagent (e.g., R-MgBr) nuc->inter ketone Target Ketone inter->ketone Aqueous Workup side_prod N,O-Dimethylhydroxylamine

Caption: Simplified workflow of the Weinreb ketone synthesis.

Synthesis and Purification Strategies

The synthesis of this compound can be approached from different strategic points, primarily differing on when the chlorination step is performed. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

Route A: Late-Stage Chlorination

This common and effective route involves first forming the Weinreb amide from nicotinic acid, followed by chlorination of the pyridine ring. This sequence can prevent potential side reactions that might occur if the chlorination agent were present during the amide coupling.[1]

Experimental Protocol:

  • Amide Formation:

    • To a solution of nicotinic acid and N,O-dimethylhydroxylamine hydrochloride in a suitable solvent (e.g., dichloromethane), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1]

    • Include a base (e.g., triethylamine or DIPEA) to neutralize the hydrochloride salt and the acid formed during the reaction.

    • Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.

    • Work up the reaction by washing with aqueous solutions to remove the coupling agent byproducts and unreacted starting materials.

  • Chlorination:

    • Dissolve the resulting N-methoxy-N-methylnicotinamide in a solvent like dichloromethane.

    • Add a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[1] POCl₃ often acts as both a chlorinating agent and a Lewis acid, facilitating electrophilic substitution at the electron-deficient 6-position.[1]

    • Heat the reaction (e.g., 40°C) for several hours.[1]

    • Upon completion, carefully quench the reaction with ice or a saturated bicarbonate solution.

  • Purification:

    • Extract the product into an organic solvent.

    • Purify the crude material via column chromatography or recrystallization from ethanol to yield the final product with a purity of >98%.[1][4] A typical yield for the chlorination step is reported to be in the 65–72% range.[1]

Synthesis_Workflow start Nicotinic Acid step1 N-methoxy-N-methylnicotinamide start->step1 Amide Coupling reagent1 N,O-Dimethylhydroxylamine + EDC reagent1->step1 step2 Crude Product step1->step2 Chlorination reagent2 Chlorinating Agent (e.g., POCl₃) reagent2->step2 purification Purification (Chromatography/ Recrystallization) step2->purification end 6-Chloro-N-methoxy-N- methylnicotinamide purification->end

Caption: Synthetic workflow for this compound.

Applications in Research and Development

The primary value of this compound lies in its role as a key building block in multi-step syntheses.

  • Pharmaceutical Synthesis: It is extensively used as an intermediate in the synthesis of bioactive molecules.[2] Its structure is particularly relevant for developing nicotinic receptor modulators and potential therapeutics for neurological disorders.[2] The chloro-substituent can be retained in the final molecule or serve as a handle for further functionalization, for instance, through cross-coupling reactions.

  • Medicinal Chemistry: Researchers leverage this compound to create libraries of novel ketones, which are themselves versatile precursors for a wide range of other functional groups. The compound has been implicated in research targeting cell proliferation pathways, suggesting potential applications in oncology.[1]

  • Agrochemical Development: The nicotinamide scaffold is present in various biologically active compounds, including herbicides and insecticides. This intermediate serves in the development of new agrochemicals, potentially helping to address pest resistance issues.[9]

Safety, Handling, and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and ensure laboratory safety.

GHS Hazard Information: [4]

PictogramSignal WordHazard Statements
!Warning H315: Causes skin irritation.H319: Causes serious eye irritation.

Precautionary Measures & Storage:

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat when handling.[4]

  • Handling: Wash hands and skin thoroughly after handling.[4] In case of skin contact, wash with plenty of soap and water.[5]

  • Storage: The N-methoxy group is susceptible to hydrolysis, particularly under acidic conditions.[1] Therefore, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). While it may be stable at room temperature for short periods, long-term storage in a cool (<15°C), dark, and dry place is recommended to ensure stability and purity.[4] For maximum shelf life, storage at -20°C in amber vials is advisable.[1]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for synthetic chemists. Its identity as a Weinreb amide provides a reliable and high-yield pathway to ketones, avoiding the over-addition problems that can complicate synthetic routes. The presence of the chlorinated pyridine ring adds another layer of functionality, opening avenues for further molecular elaboration. For professionals in drug discovery and agrochemical research, a thorough understanding of this compound's properties, synthesis, and reactivity is essential for leveraging its full potential in the creation of novel and impactful molecules.

References

An In-depth Technical Guide to 6-Chloro-N-methoxy-N-methylnicotinamide (CAS No. 149281-42-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-N-methoxy-N-methylnicotinamide, bearing the CAS number 149281-42-5, is a substituted pyridine derivative that has garnered significant interest as a versatile intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical sectors. Its unique structural features, including a Weinreb amide functionality, a chloro-substituent on the pyridine ring, and N-methoxy-N-methyl groups, make it a valuable building block for the construction of diverse molecular scaffolds. This technical guide provides a comprehensive overview of the core properties of this compound, focusing on its chemical identity, physicochemical properties, synthesis, and applications as a synthetic intermediate. While its direct biological activities are not extensively documented in publicly available literature, this guide will touch upon the reported potential biological relevance of nicotinamide derivatives and the applications of the final compounds synthesized using this intermediate. The document is intended to serve as a practical resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Chemical Identity and Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature. The presence of the chloro group and the Weinreb amide functionality are key to its reactivity and utility in organic synthesis.

PropertyValueSource
CAS Number 149281-42-5[1]
Molecular Formula C₈H₉ClN₂O₂[1]
Molecular Weight 200.62 g/mol [1]
IUPAC Name 6-chloro-N-methoxy-N-methylpyridine-3-carboxamideN/A
Synonyms 6-Chloro-N-methoxy-N-methyl-nicotinamide[1]
Appearance Colorless to Light yellow clear liquid
Purity >98.0% (GC)
Molecular Weight 200.62[1]
InChI Key IJUKASNMWCZHHA-UHFFFAOYSA-NN/A
SMILES ClC1=CN=C(C=C1)C(=O)N(C)OCN/A

Synthesis and Manufacturing

The synthesis of this compound can be achieved through several routes, typically involving the modification of a nicotinamide or nicotinic acid precursor. The choice of synthetic strategy often depends on the availability of starting materials, desired purity, and scalability.

Synthetic Pathway Overview

A common synthetic approach involves a multi-step process starting from nicotinic acid or its derivatives. The key transformations include chlorination of the pyridine ring and the formation of the N-methoxy-N-methylamide (Weinreb amide).

Synthesis_Pathway Nicotinic_Acid Nicotinic Acid Chloronicotinic_Acid 6-Chloronicotinic Acid Nicotinic_Acid->Chloronicotinic_Acid Chlorination Weinreb_Amide 6-Chloro-N-methoxy- N-methylnicotinamide Chloronicotinic_Acid->Weinreb_Amide Amide Formation

Caption: General synthetic pathway for this compound.

Detailed Synthetic Protocol (Illustrative)

The following protocol is an illustrative example based on established chemical transformations for the synthesis of related compounds. Optimization of reaction conditions may be necessary to achieve desired yields and purity.

Step 1: Chlorination of Nicotinic Acid

  • To a solution of nicotinic acid in a suitable solvent (e.g., sulfolane), add a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Heat the reaction mixture at a controlled temperature (e.g., 100-150°C) for several hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

  • Upon completion, carefully quench the reaction mixture with ice water.

  • Adjust the pH to precipitate the 6-chloronicotinic acid.

  • Filter, wash with water, and dry the product.

Step 2: Formation of the Weinreb Amide

  • Suspend 6-chloronicotinic acid in an inert solvent (e.g., dichloromethane or THF).

  • Activate the carboxylic acid using a coupling agent (e.g., oxalyl chloride or thionyl chloride) to form the corresponding acid chloride.

  • In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride and a base (e.g., triethylamine or pyridine) in a suitable solvent.

  • Slowly add the acid chloride solution to the N,O-dimethylhydroxylamine solution at a low temperature (e.g., 0°C).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Work up the reaction mixture by washing with aqueous solutions to remove byproducts and unreacted starting materials.

  • Dry the organic layer, concentrate, and purify the crude product by a suitable method such as column chromatography to yield this compound.

Applications in Organic Synthesis

The primary utility of this compound lies in its role as a versatile synthetic intermediate.

Role as a Weinreb Amide

The N-methoxy-N-methylamide (Weinreb amide) functionality is a key feature of this molecule. Weinreb amides are known for their controlled reactivity towards organometallic reagents (e.g., Grignard reagents, organolithiums) to form ketones without the common over-addition to form tertiary alcohols. This makes this compound an excellent precursor for the synthesis of various 6-chloropyridin-3-yl ketones.

Weinreb_Amide_Reaction Weinreb_Amide 6-Chloro-N-methoxy- N-methylnicotinamide Ketone 6-Chloropyridin-3-yl Ketone Weinreb_Amide->Ketone Organometallic Organometallic Reagent (R-M) Organometallic->Ketone HPLC_Method_Development Start Define Analytical Goal (Purity, Quantification) Column_Selection Select Column (e.g., C18, Cyano) Start->Column_Selection Mobile_Phase Optimize Mobile Phase (e.g., Acetonitrile/Water, pH) Column_Selection->Mobile_Phase Detection Set Detection Wavelength (UV-Vis) Mobile_Phase->Detection Validation Method Validation (Linearity, Accuracy, Precision) Detection->Validation

References

An In-depth Technical Guide to the Biological Activity and Synthetic Utility of 6-chloro-N-methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract: This technical guide provides a comprehensive overview of 6-chloro-N-methoxy-N-methylnicotinamide, a versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. While direct data on its intrinsic biological activity is limited, its pivotal role as a precursor to a range of biologically active molecules is well-documented. This guide will delve into the known synthetic pathways, the biological activities of its key derivatives, and provide detailed experimental protocols for its utilization. The content is tailored for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies.

Introduction and Physicochemical Properties

This compound is a pyridine derivative distinguished by a chlorine atom at the 6-position and an N-methoxy-N-methylamide group at the 3-position.[1] Its chemical structure is foundational to its utility as a versatile building block in organic synthesis.[2] While it is primarily recognized as a key intermediate in the production of pharmaceuticals and agrochemicals, such as herbicides and insecticides, emerging research suggests potential for its derivatives in various therapeutic areas.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 149281-42-5[2]
Molecular Formula C₈H₉ClN₂O₂[1][2]
Molecular Weight 200.62 g/mol [2]
Appearance Colorless to light yellow clear liquid
Purity >98.0% (GC)

Synthetic Utility and Key Reactions

The primary significance of this compound lies in its role as a precursor for more complex, biologically active molecules. Its structure allows for diverse functionalization, making it a valuable tool for medicinal and agricultural chemists.[2]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. One common method involves the chlorination of nicotinamide, followed by methylation and methoxylation.[1] An alternative approach introduces the chlorine atom after the N-functionalization of nicotinic acid, which can minimize side reactions.[1]

Diagram 1: Synthetic Pathway for this compound

A Nicotinic Acid B N-methoxy-N- methylnicotinamide A->B N,O-dimethylhydroxylamine, EDC C 6-chloro-N-methoxy-N- methylnicotinamide B->C SOCl2, DCM

Caption: Synthesis of the target compound via N-functionalization followed by chlorination.

Precursor to Neonicotinoid Insecticides

This compound serves as a key intermediate in the synthesis of neonicotinoid insecticides. These insecticides act as agonists at the nicotinic acetylcholine receptor (nAChR), a primary site for neurotransmission in insects.[3][4] The unique structure of this precursor allows for the introduction of various pharmacophores necessary for potent insecticidal activity.

Biological Activity of Derivatives

While this compound is primarily a synthetic intermediate, its derivatives have demonstrated a range of biological activities.[1][2]

Insecticidal Activity

As mentioned, a significant application of this compound is in the synthesis of neonicotinoid insecticides like Acetamiprid.[3] These insecticides are effective against a wide range of pests in agriculture.[3] The mode of action involves the disruption of the insect's nervous system by binding to nAChRs.[3]

Potential Therapeutic Applications

Derivatives of this compound have been investigated for various therapeutic applications:

  • Anti-inflammatory Properties: A study on a rat model of rheumatoid arthritis showed that derivatives of this compound led to a reduction in inflammation markers and improved cartilage integrity.[1]

  • Anticancer Potential: The compound has been shown to interact with pathways related to enzyme inhibition and cell proliferation, suggesting potential for anticancer applications.[1]

  • Antiviral and Antimicrobial Effects: Some derivatives have exhibited the ability to inhibit viral replication and have shown efficacy against certain bacteria and fungi.[1]

  • Antioxidant Activity: The core structure may contribute to antioxidant effects by scavenging free radicals.[1]

Table 2: Summary of Investigated Biological Activities of Derivatives

ActivityObserved EffectsReferences
Insecticidal Agonist of nicotinic acetylcholine receptor[3][4]
Anti-inflammatory Reduced inflammation markers in animal models[1]
Anticancer Inhibition of enzymes involved in cell proliferation[1]
Antiviral Inhibition of viral replication[1]
Antimicrobial Efficacy against certain bacteria and fungi[1]
Antioxidant Scavenging of free radicals[1]

Experimental Protocols

The following protocols provide standardized methods for the synthesis and evaluation of compounds derived from this compound.

Protocol for Synthesis of a Derivative

This protocol outlines a general procedure for the acylation of a primary amine using this compound as a precursor to the corresponding acyl chloride.

Diagram 2: Workflow for Derivative Synthesis

A Convert 6-chloro-N-methoxy-N- methylnicotinamide to acyl chloride (e.g., with oxalyl chloride) B React acyl chloride with a primary amine under basic conditions A->B C Purify the resulting N-substituted nicotinamide derivative B->C

Caption: General workflow for the synthesis of N-substituted nicotinamide derivatives.

Step-by-Step Methodology:

  • Acyl Chloride Formation: Dissolve this compound in an anhydrous aprotic solvent (e.g., dichloromethane). Add oxalyl chloride dropwise at 0°C. Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Acylation: In a separate flask, dissolve the desired primary amine and a non-nucleophilic base (e.g., triethylamine) in the same solvent. Cool the solution to 0°C.

  • Reaction: Slowly add the freshly prepared acyl chloride solution to the amine solution. Stir the reaction mixture at room temperature until completion.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol for In Vitro Bioassay (e.g., Enzyme Inhibition Assay)

This protocol describes a general method to assess the inhibitory activity of a synthesized derivative against a specific enzyme target.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare assay buffer, enzyme solution, and substrate solution at the desired concentrations.

  • Assay Plate Preparation: Add the assay buffer to the wells of a microplate. Add the test compound at various concentrations. Include positive and negative controls.

  • Enzyme Addition: Add the enzyme solution to all wells and incubate for a predetermined time at a specific temperature to allow for compound-enzyme interaction.

  • Substrate Addition: Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Data Acquisition: Measure the enzyme activity by monitoring the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Conclusion

This compound is a chemical intermediate of significant value in the fields of agrochemical and pharmaceutical development. While its intrinsic biological activity is not extensively documented, its utility as a precursor for a wide array of biologically active molecules is clear. The synthetic versatility of this compound, coupled with the diverse biological activities of its derivatives, ensures its continued importance in research and development. This guide provides a foundational understanding of its properties, synthetic applications, and methodologies for the evaluation of its derivatives, serving as a valuable resource for scientists in the field.

References

A Guide to 6-Chloro-N-methoxy-N-methylnicotinamide: A Versatile Intermediate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 6-chloro-N-methoxy-N-methylnicotinamide, a pivotal synthetic intermediate in pharmaceutical and agrochemical research. As a specialized Weinreb-Nahm amide, this compound offers a reliable pathway for the synthesis of ketones by preventing the common issue of over-addition by organometallic reagents. This document will explore its synthesis, physicochemical properties, reaction mechanisms, and detailed experimental protocols, providing researchers and drug development professionals with a comprehensive resource for its effective application.

Introduction: The Strategic Importance of a Weinreb-Nahm Amide

This compound (CAS No. 149281-42-5) is a substituted pyridine derivative that has gained significant traction as a building block in organic synthesis.[1] Its primary value lies in its identity as a Weinreb-Nahm amide. This functional group, an N-methoxy-N-methylamide, provides a distinct advantage in carbon-carbon bond formation.[2]

Discovered by Steven M. Weinreb and Steven Nahm in 1981, this class of amides reacts with organolithium or Grignard reagents to form a stable tetrahedral intermediate.[2] This stability, conferred by chelation with the methoxy group, prevents the collapse of the intermediate and the subsequent second addition of the nucleophile—a common problem that plagues reactions with other acyl compounds, often leading to tertiary alcohols instead of the desired ketone.[2] Consequently, this compound is an exemplary acylating agent for the controlled synthesis of complex ketones, which are precursors to a wide array of bioactive molecules.[3][4] Its applications are prominent in the development of pharmaceuticals, particularly for neurological disorders, and in the agrochemical industry for creating novel herbicides and insecticides.[1][3][4][5]

Physicochemical Properties and Spectroscopic Characterization

Accurate characterization is fundamental to ensuring the purity and identity of the intermediate before its use in subsequent reactions.

Key Properties
PropertyValueSource(s)
CAS Number 149281-42-5[1][6][7]
Molecular Formula C₈H₉ClN₂O₂[1][4][7]
Molecular Weight 200.62 g/mol [1][4][7]
Appearance Colorless to light yellow clear liquid[8]
Purity >98.0% (GC)[6][8]
Storage Room temperature, recommended <15°C in a cool, dark place[4][8]
Analytical Characterization

Protocols for characterization should be rigorously followed to confirm structural integrity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential to confirm the positions of substituents and the integration of methyl/methoxy groups. Expected chemical shifts for methoxy protons are typically observed around 3.3–3.5 ppm, while the aromatic protons on the pyridine ring appear further downfield, between 7.5–8.5 ppm.[1]

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to verify the molecular ion peak and characteristic fragmentation patterns, confirming the compound's elemental composition.[1]

  • High-Performance Liquid Chromatography (HPLC) : Purity is assessed using reverse-phase HPLC with UV detection (typically at λ = 254 nm) to ensure the material is free of isomers and starting materials, with a purity standard of >95% being common.[1]

Synthesis of this compound

The synthesis of this intermediate can be approached from different strategic points, primarily involving the sequence of chlorination and amidation. The most common pathway involves the conversion of a carboxylic acid to the corresponding Weinreb amide.

Synthetic Workflow Overview

The conversion of a carboxylic acid to a Weinreb amide can be achieved using various coupling agents. A robust and frequently used method employs a chlorinating agent like phosphorus oxychloride (POCl₃) to activate the carboxylic acid, followed by reaction with N,O-dimethylhydroxylamine hydrochloride.

SynthesisWorkflow cluster_product Final Product start 6-Chloronicotinic Acid activation Activation of Carboxylic Acid start->activation POCl3 reagent1 N,O-Dimethylhydroxylamine HCl coupling Amide Bond Formation reagent1->coupling DIPEA reagent2 POCl3 / Hunig's Base activation->coupling product This compound coupling->product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: One-Pot Synthesis

This protocol is adapted from established methods for converting carboxylic acids to Weinreb amides using phosphorus oxychloride as an activator.[9]

Materials:

  • 6-Chloronicotinic acid

  • N,O-Dimethylhydroxylamine hydrochloride

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA, Hunig's base)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 6-chloronicotinic acid (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.2 eq).

  • Solvent Addition: Suspend the solids in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Base Addition: Cool the mixture to 0°C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise via the dropping funnel. Stir the mixture for 15 minutes at 0°C.

  • Activator Addition: Add phosphorus oxychloride (POCl₃) (1.1 eq) dropwise, ensuring the internal temperature remains below 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture back to 0°C and slowly quench by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford pure this compound.

Core Application: The Weinreb-Nahm Ketone Synthesis

The primary utility of this compound is its role in the Weinreb-Nahm ketone synthesis, which allows for the formation of a ketone from an acylating agent without the risk of over-addition.[2]

Mechanism of Action

The success of this reaction hinges on the formation of a stable six-membered chelated intermediate after the initial nucleophilic attack by an organometallic reagent (e.g., Grignard or organolithium). This chelation between the magnesium (or lithium) cation, the newly formed oxyanion, and the N-methoxy oxygen atom stabilizes the tetrahedral intermediate, preventing its collapse until an acidic workup is performed. This deliberate, controlled breakdown ensures the reaction stops at the ketone stage.

WeinrebMechanism cluster_reactants Reactants cluster_intermediate Key Intermediate cluster_product Product Formation weinreb 6-Chloro-Weinreb Amide intermediate Stable Chelated Tetrahedral Intermediate weinreb->intermediate Nucleophilic Attack grignard R'-MgX (Grignard Reagent) grignard->intermediate workup Acidic Workup (H3O+) intermediate->workup Quench ketone 6-Chloro-3-acylpyridine (Ketone) workup->ketone Hydrolysis

Caption: Mechanism of the Weinreb-Nahm ketone synthesis.

Detailed Experimental Protocol: Synthesis of a 6-Chloropyridin-3-yl Ketone

Materials:

  • This compound

  • Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Add this compound (1.0 eq) to a dry, nitrogen-flushed flask and dissolve it in anhydrous THF.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Grignard Addition: Add the Grignard reagent (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.

  • Reaction: Stir the mixture at 0°C for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Acidification: Add 1 M HCl to dissolve the resulting magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude ketone by flash column chromatography or recrystallization.

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety.

Hazard Identification

The compound is classified as an irritant.[10][11][12]

Hazard ClassGHS ClassificationHazard Statement
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2H319: Causes serious eye irritation
Precautionary Measures and First Aid

Adherence to standard safety protocols is mandatory.[10][11][12]

  • Handling : Always work in a well-ventilated area or a chemical fume hood.[10][13] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[10][11][13] Avoid inhalation of vapors or mists and prevent contact with skin and eyes.[10][13] Wash hands thoroughly after handling.[10][11]

  • First Aid (Skin Contact) : If skin contact occurs, immediately wash the affected area with plenty of soap and water.[10][11][13] Remove contaminated clothing and wash it before reuse.[10][13] If irritation persists, seek medical attention.[10][11]

  • First Aid (Eye Contact) : In case of eye contact, rinse cautiously with water for several minutes.[12] Remove contact lenses if present and easy to do. Continue rinsing.[12] If eye irritation persists, get medical advice/attention.[10][11]

  • Spills : Absorb spills with an inert, liquid-binding material (e.g., diatomite).[13] Decontaminate surfaces by scrubbing with alcohol and dispose of contaminated material according to local regulations.[13]

Conclusion

This compound stands out as a highly effective and reliable synthetic intermediate. Its role as a Weinreb-Nahm amide provides a controlled and high-yield pathway to ketones, circumventing the common pitfalls of over-addition associated with more reactive acylating agents. This guide has detailed its synthesis, characterization, mechanistic advantages, and safe handling, providing researchers with the necessary technical knowledge to leverage this versatile building block in the pursuit of novel pharmaceuticals and other advanced chemical entities.

References

An In-Depth Technical Guide to the Synthesis and Utility of 6-chloro-N-methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of the versatile chemical intermediate, 6-chloro-N-methoxy-N-methylnicotinamide. This document is intended for researchers, scientists, and professionals in the fields of drug development and agrochemical synthesis. It details established synthetic protocols, analytical methodologies for structural verification, and explores the compound's role as a key building block in the creation of various biologically active molecules. The guide emphasizes the practical aspects of handling and utilizing this compound, drawing from established chemical principles and available technical data.

Introduction: Strategic Importance of this compound

This compound, identified by CAS number 149281-42-5, is a substituted pyridine derivative that has emerged as a significant intermediate in the synthesis of complex organic molecules. Its chemical structure, featuring a chlorinated pyridine ring and a Weinreb amide functionality, offers a unique combination of reactivity and stability, making it a valuable precursor in multi-step synthetic pathways.

The Weinreb amide group (N-methoxy-N-methylamide) is particularly noteworthy. Introduced in 1981 by Steven M. Weinreb and Steven Nahm, this functional group is renowned for its ability to react with organometallic reagents, such as Grignard or organolithium reagents, to form ketones without the common side reaction of over-addition to produce tertiary alcohols.[1] This controlled reactivity is a cornerstone of its utility in modern organic synthesis.

This guide will provide a detailed exploration of the synthetic routes to this compound, methods for its purification and characterization, and an overview of its documented applications in the pharmaceutical and agrochemical industries.

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. Key data is summarized in the table below.

PropertyValueSource
CAS Number 149281-42-5[2]
Molecular Formula C₈H₉ClN₂O₂[2]
Molecular Weight 200.62 g/mol [2]
Appearance Colorless to light yellow clear liquid[3]
Storage Recommended storage at room temperature. For long-term stability, storage in airtight containers with desiccants at -20°C is advisable to prevent degradation via hydrolysis.[2]

Synthesis of this compound: Methodologies and Mechanistic Insights

The synthesis of this compound can be approached through several strategic routes. The choice of a particular pathway is often dictated by the availability of starting materials, desired scale of production, and safety considerations. Two primary synthetic strategies are outlined below.

Route 1: Chlorination of Nicotinic Acid Followed by Amidation

This is a common and direct approach that begins with the commercially available 6-chloronicotinic acid. This method leverages the stability of the chlorinated pyridine ring while constructing the Weinreb amide.

Workflow for Route 1

A 6-Chloronicotinic Acid B Activation (e.g., SOCl₂ or Oxalyl Chloride) A->B Formation of Acid Chloride C 6-Chloronicotinoyl Chloride B->C D Amidation with N,O-Dimethylhydroxylamine Hydrochloride C->D Weinreb Amide Formation E 6-chloro-N-methoxy-N- methylnicotinamide D->E

Caption: Synthetic pathway starting from 6-chloronicotinic acid.

Step-by-Step Protocol:

  • Activation of 6-Chloronicotinic Acid: 6-Chloronicotinic acid is converted to its more reactive acid chloride derivative. A common method involves refluxing with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (DCM) or toluene. The excess chlorinating agent and solvent are typically removed under reduced pressure to yield crude 6-chloronicotinoyl chloride.

  • Weinreb Amide Formation: The crude 6-chloronicotinoyl chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base, such as triethylamine or pyridine, in an inert solvent like DCM. The base neutralizes the HCl generated during the reaction. The reaction mixture is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: The reaction mixture is washed with water and brine to remove salts and water-soluble impurities. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Route 2: Amidation of Nicotinic Acid Followed by Chlorination

An alternative strategy involves first forming the Weinreb amide of nicotinic acid and then introducing the chlorine atom at the 6-position of the pyridine ring.

Workflow for Route 2

A Nicotinic Acid B Amidation with N,O-Dimethylhydroxylamine (e.g., using EDC) A->B Weinreb Amide Formation C N-methoxy-N-methylnicotinamide B->C D Chlorination (e.g., SOCl₂) C->D Electrophilic Aromatic Substitution E 6-chloro-N-methoxy-N- methylnicotinamide D->E

Caption: Synthetic pathway involving late-stage chlorination.

Step-by-Step Protocol:

  • Synthesis of N-methoxy-N-methylnicotinamide: Nicotinic acid is coupled with N,O-dimethylhydroxylamine using a peptide coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine in an inert solvent such as DCM.[2]

  • Chlorination: The resulting N-methoxy-N-methylnicotinamide is then chlorinated. This can be achieved using a chlorinating agent like thionyl chloride (SOCl₂) in a suitable solvent. The reaction is typically carried out at a controlled temperature (e.g., 40°C) for several hours.[2]

  • Work-up and Purification: Similar to Route 1, the reaction is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. Purification is typically achieved via column chromatography.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity and purity of the synthesized this compound. The following techniques are standard for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the protons on the pyridine ring and the methyl and methoxy groups of the Weinreb amide. Aromatic protons are expected to appear in the downfield region (typically ~7.5–8.5 ppm), while the methoxy protons usually resonate around 3.3–3.5 ppm.[2]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule, providing further structural confirmation.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compound by providing a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺).[2] The fragmentation pattern observed in the mass spectrum can also offer structural insights.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound. A reverse-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) and UV detection (typically at 254 nm) can be used to separate the desired product from any starting materials, by-products, or other impurities.[2] Purity levels of >95% are typically required for use in subsequent synthetic steps.

Applications in Synthesis

The primary value of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.

Pharmaceutical Applications

This intermediate is frequently employed in the development of compounds targeting neurological disorders.[2] Its structure is a key component in the synthesis of nicotinic acetylcholine receptor (nAChR) modulators.[4]

Exemplary Synthetic Application:

While specific, publicly disclosed drug synthesis pathways directly from this compound are proprietary, its utility can be illustrated through its role in the synthesis of analogous structures. For instance, various nicotinamide derivatives have been synthesized and investigated for their potential as fungicides, acting as succinate dehydrogenase inhibitors.[5][6] The synthesis of these compounds often involves the reaction of a chlorinated nicotinic acid derivative with an appropriate amine.

Agrochemical Applications

In the field of agrochemicals, this compound serves as a building block for the creation of novel pesticides and herbicides.[3] The pyridine moiety is a common scaffold in many commercial agrochemicals, and the chloro-substituent can be a key feature for biological activity or a handle for further chemical modification. Nicotinamide derivatives have been explored for their fungicidal and herbicidal properties.[5]

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its unique structural features, particularly the presence of a Weinreb amide on a chlorinated pyridine ring, provide a powerful tool for the construction of complex molecular architectures. This guide has provided an in-depth overview of its synthesis, characterization, and applications, with the aim of equipping researchers and drug development professionals with the necessary knowledge for its effective utilization in their synthetic endeavors. The continued exploration of this and similar intermediates will undoubtedly contribute to the discovery and development of new and improved pharmaceuticals and agrochemicals.

References

An In-depth Technical Guide to the Synthesis and Spectroscopic Characterization of 6-chloro-N-methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and spectral analysis of 6-chloro-N-methoxy-N-methylnicotinamide, a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its preparation and detailed characterization. We will explore the rationale behind the synthetic strategy, provide step-by-step experimental protocols for its synthesis and spectroscopic analysis, and delve into the interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. While experimentally obtained spectra for this specific compound are not publicly available, this guide will utilize predictive data based on closely related analogs and established spectroscopic principles to provide a robust analytical framework.

Introduction: The Significance of this compound

This compound (Molecular Formula: C₈H₉ClN₂O₂, Molecular Weight: 200.62 g/mol ) is a substituted pyridine derivative that has garnered interest as a versatile building block in organic synthesis.[1] Its utility stems from the presence of a Weinreb amide functional group, which serves as a stable and efficient precursor for the synthesis of ketones and aldehydes.[2][3] The chloro-substituted pyridine ring is a common motif in bioactive molecules, and the ability to further functionalize this core makes this compound a valuable intermediate in the discovery of new therapeutic agents and crop protection agents.[1]

This guide will provide a detailed roadmap for the synthesis of this compound and a thorough analysis of its expected spectral characteristics, empowering researchers to confidently prepare and identify this important synthetic intermediate.

Synthetic Approach: The Weinreb Amide Synthesis

The most logical and widely employed method for the synthesis of N-methoxy-N-methylamides is the Weinreb amide synthesis. This reaction typically involves the coupling of a carboxylic acid or its more reactive derivative, an acid chloride, with N,O-dimethylhydroxylamine.[2][3] This approach is favored due to its high yields and the stability of the resulting Weinreb amide to further nucleophilic attack, which prevents the over-addition often seen with other organometallic reagents.[1]

Rationale for the Synthetic Pathway

Our proposed synthesis commences with the commercially available 6-chloronicotinic acid. To facilitate the amidation, the carboxylic acid is first converted to the more reactive acid chloride using a chlorinating agent such as thionyl chloride (SOCl₂). The resulting 6-chloronicotinoyl chloride is then reacted in situ with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to yield the desired this compound.

Synthesis_Pathway cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Weinreb Amidation 6-chloronicotinic_acid 6-Chloronicotinic Acid 6-chloronicotinoyl_chloride 6-Chloronicotinoyl Chloride 6-chloronicotinic_acid->6-chloronicotinoyl_chloride Toluene, Reflux SOCl2 SOCl₂ Target_Molecule 6-chloro-N-methoxy-N- methylnicotinamide 6-chloronicotinoyl_chloride->Target_Molecule DCM, 0°C to rt N_O_dimethylhydroxylamine N,O-Dimethylhydroxylamine Hydrochloride Base Pyridine

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol for Synthesis

Materials:

  • 6-Chloronicotinic acid

  • Thionyl chloride (SOCl₂)

  • Toluene

  • N,O-Dimethylhydroxylamine hydrochloride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

Step 1: Formation of 6-Chloronicotinoyl Chloride

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 6-chloronicotinic acid (1 equivalent) in toluene.

  • Carefully add thionyl chloride (2 equivalents) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Allow the mixture to cool to room temperature and then carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 6-chloronicotinoyl chloride is used directly in the next step.

Step 2: Synthesis of this compound

  • In a separate flame-dried round-bottom flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.2 equivalents) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath and slowly add pyridine (2.5 equivalents) dropwise.

  • Dissolve the crude 6-chloronicotinoyl chloride from Step 1 in DCM and add it dropwise to the cooled solution of N,O-dimethylhydroxylamine.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Spectroscopic Characterization

Thorough spectroscopic analysis is crucial to confirm the identity and purity of the synthesized this compound. The following sections detail the expected spectral data and provide protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

3.1.1. Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show three signals in the aromatic region corresponding to the protons on the pyridine ring, and two singlets in the aliphatic region for the N-methyl and N-methoxy protons. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom, the chloro substituent, and the Weinreb amide group.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-28.6 - 8.8d~2.5
H-47.9 - 8.1dd~8.0, ~2.5
H-57.4 - 7.6d~8.0
N-OCH₃3.6 - 3.8s-
N-CH₃3.3 - 3.5s-

3.1.2. Predicted ¹³C NMR Data

The ¹³C NMR spectrum should display eight distinct signals, corresponding to the six carbons of the pyridine ring and the two carbons of the N-methoxy-N-methyl group.

Carbon Predicted Chemical Shift (δ, ppm)
C=O165 - 168
C-6152 - 155
C-2148 - 150
C-4138 - 140
C-3130 - 133
C-5123 - 125
N-OCH₃60 - 63
N-CH₃33 - 36

3.1.3. Experimental Protocol for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample ~10-20 mg of sample Solvent ~0.6 mL CDCl₃ or DMSO-d₆ Sample->Solvent Vortex Vortex to dissolve Solvent->Vortex 1H_NMR ¹H NMR Vortex->1H_NMR Transfer to NMR tube 13C_NMR ¹³C NMR 1H_NMR->13C_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) 13C_NMR->2D_NMR FT Fourier Transform 2D_NMR->FT Phasing Phasing and Baseline Correction FT->Phasing Referencing Referencing to Solvent Peak Phasing->Referencing Integration Integration and Peak Picking Referencing->Integration

Caption: Standard workflow for NMR analysis of organic compounds.

  • Sample Preparation: Dissolve 10-20 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a longer acquisition time is typically required.

  • 2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

3.2.1. Predicted IR Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group of the Weinreb amide, C-N stretching, C-Cl stretching, and various vibrations of the pyridine ring.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
C=O (Amide)1660 - 1680Strong
C=C, C=N (Aromatic)1550 - 1600Medium
C-N Stretch1350 - 1400Medium
C-O Stretch1000 - 1100Medium
C-Cl Stretch700 - 800Medium-Strong

3.2.2. Experimental Protocol for IR Analysis

  • Sample Preparation: For a solid sample, a small amount can be analyzed neat using a diamond attenuated total reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. If the sample is an oil, a thin film can be cast between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Place the prepared sample in the IR spectrometer and acquire the spectrum, typically over the range of 4000 to 400 cm⁻¹.

  • Background Correction: A background spectrum of the empty sample holder (or pure KBr for a pellet) should be acquired and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, and can also provide structural information through analysis of fragmentation patterns.

3.3.1. Predicted MS Data

High-resolution mass spectrometry (HRMS) is expected to provide a molecular ion peak corresponding to the exact mass of the protonated molecule [M+H]⁺.

Ion Predicted m/z
[M+H]⁺ (C₈H₁₀ClN₂O₂)201.0425

3.3.2. Fragmentation Pattern Analysis

The fragmentation of the molecular ion in the mass spectrometer can provide valuable structural information. Common fragmentation pathways for this molecule may include:

  • Loss of the methoxy group (-OCH₃)

  • Cleavage of the N-N bond

  • Loss of the entire N-methoxy-N-methyl group

  • Fragmentation of the pyridine ring

3.3.3. Experimental Protocol for MS Analysis

MS_Workflow Sample_Prep Prepare dilute solution (e.g., in Methanol/Acetonitrile) Infusion Direct Infusion or LC-MS Sample_Prep->Infusion Ionization Electrospray Ionization (ESI) Infusion->Ionization Mass_Analyzer Mass Analyzer (e.g., TOF, Orbitrap) Ionization->Mass_Analyzer Detection Detector Mass_Analyzer->Detection Data_Analysis Data Analysis (Mass Spectrum) Detection->Data_Analysis

Caption: General workflow for mass spectrometry analysis.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Ionization: Use a soft ionization technique such as electrospray ionization (ESI) to generate the protonated molecular ion [M+H]⁺ with minimal fragmentation.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument to obtain an accurate mass measurement.

  • Tandem MS (MS/MS): To study fragmentation patterns, perform a tandem mass spectrometry experiment by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and spectroscopic characterization of this compound. By following the detailed protocols and utilizing the predictive spectral data provided, researchers can confidently prepare, identify, and utilize this valuable synthetic intermediate in their research and development endeavors. The principles and methodologies described herein are broadly applicable to the characterization of other novel small molecules, providing a solid foundation for rigorous chemical analysis.

References

A Multi-Spectroscopic Approach to the Structural Elucidation of 6-chloro-N-methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The unambiguous determination of a molecule's chemical structure is a cornerstone of chemical research and development, ensuring safety, efficacy, and reproducibility. This guide provides a comprehensive, in-depth walkthrough of the analytical workflow for the structural elucidation of 6-chloro-N-methoxy-N-methylnicotinamide, a key heterocyclic intermediate in the pharmaceutical and agrochemical industries.[1][2] By integrating data from High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) experiments (¹H, ¹³C, HSQC, and HMBC), we present a self-validating system for structural confirmation. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal logic behind the multi-faceted analytical strategy, embodying the principles of expertise and trustworthiness in chemical analysis.

Introduction: The Analytical Challenge

This compound (Molecular Formula: C₈H₉ClN₂O₂) is a substituted pyridine derivative of significant synthetic value.[1] It belongs to the class of N-methoxy-N-methylamides, more commonly known as Weinreb amides.[3] This functional group is prized in organic synthesis for its ability to react with organometallic reagents in a controlled manner to yield ketones or, upon reduction, aldehydes, thereby preventing the common problem of over-addition.[4] Given its role as a critical building block in the synthesis of complex bioactive molecules, including potential nicotinic receptor modulators for neurological disorders, absolute certainty of its structure is paramount.[5]

The analytical task is to confirm the precise arrangement of its constituent atoms: the substitution pattern on the pyridine ring (is the chlorine at position 6?), the integrity of the Weinreb amide moiety, and the connectivity between these two key fragments. This guide details the logical and systematic application of modern spectroscopic techniques to solve this structural puzzle.

The Analytical Strategy: An Integrated Spectroscopic Workflow

A robust structural elucidation is not reliant on a single technique but on the convergence of evidence from multiple, orthogonal methods. Each technique provides a unique piece of the puzzle, and together, they create a self-consistent and definitive structural proof. Our workflow is designed to move from broad, global information to fine, detailed connectivity.

  • Mass Spectrometry (MS): Establishes the molecular formula and confirms the presence of key elements through isotopic patterns.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Maps the complete carbon-hydrogen framework and establishes the precise connectivity between all atoms.

Fig. 1: Integrated workflow for structure elucidation.

High-Resolution Mass Spectrometry (HRMS): The Molecular Blueprint

3.1 Principle & Causality

HRMS is the first logical step as it provides the most fundamental piece of information: the elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically <5 ppm), we can calculate a unique molecular formula, distinguishing it from other potential isomers or compounds with the same nominal mass. Furthermore, mass spectrometry reveals the isotopic distribution of elements, which is a powerful diagnostic tool.

3.2 Key Finding: The Isotopic Signature of Chlorine

Nature has endowed chlorine with two stable isotopes: ³⁵Cl (≈75.8% abundance) and ³⁷Cl (≈24.2% abundance). This approximate 3:1 ratio means that any molecule containing a single chlorine atom will exhibit two distinct molecular ion peaks in its mass spectrum: the M⁺ peak (containing ³⁵Cl) and an "M+2" peak (containing ³⁷Cl) that is two mass units heavier and approximately one-third the intensity of the M⁺ peak.[6][7][8] Observing this pattern is definitive proof of the presence of one chlorine atom in the molecule.[7]

3.3 Data Presentation: HRMS Results

ParameterTheoretical Value (C₈H₉³⁵ClN₂O₂)Observed ValueDeviation (ppm)
Monoisotopic Mass [M+H]⁺ 201.0425201.0422-1.5
[M+2+H]⁺ Peak Intensity 32.5% of [M+H]⁺32.1%-

3.4 Experimental Protocol: HRMS Analysis

  • Sample Preparation: Dissolve 0.1 mg of this compound in 1.0 mL of LC-MS grade acetonitrile/water (1:1) with 0.1% formic acid.

  • Instrumentation: Utilize a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode (ESI+).

  • Mass Range: Scan from m/z 50 to 500.

  • Infusion: Introduce the sample solution directly into the source via a syringe pump at a flow rate of 5 µL/min.

  • Calibration: Perform an external calibration immediately prior to the analysis using a standard calibrant solution to ensure mass accuracy.

  • Data Analysis: Process the resulting spectrum to determine the accurate mass of the protonated molecular ion [M+H]⁺ and calculate the relative intensity of the [M+2+H]⁺ isotopic peak.

Infrared (IR) Spectroscopy: Functional Group Identification

4.1 Principle & Causality

IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. Specific functional groups possess characteristic bonds that absorb infrared radiation at predictable wavenumbers, making IR an excellent and rapid tool for identifying which chemical "families" are present. For this molecule, we are primarily interested in confirming the Weinreb amide and the substituted aromatic ring.

4.2 Spectral Interpretation

The key diagnostic absorption is the amide carbonyl (C=O) stretch. In amides, this band is typically found between 1630-1680 cm⁻¹; its position is lower than that of esters or acid chlorides due to the resonance contribution from the nitrogen lone pair, which imparts more single-bond character to the C=O bond.[9][10] We also expect to see absorptions corresponding to the aromatic C=C bonds of the pyridine ring and the C-Cl bond. As a tertiary amide, there will be a notable absence of N-H stretching bands typically seen for primary or secondary amides around 3100-3500 cm⁻¹.[9]

4.3 Data Presentation: Key IR Absorptions

Wavenumber (cm⁻¹)IntensityAssignment
~3080Medium-WeakAromatic C-H Stretch
~2940Medium-WeakAliphatic C-H Stretch (CH₃)
~1665 Strong C=O Stretch (Tertiary Weinreb Amide)
~1580, ~1460MediumAromatic C=C Ring Stretch (Pyridine)
~1100MediumC-N Stretch
~750StrongC-Cl Stretch

4.4 Experimental Protocol: FTIR-ATR Analysis

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place one drop of the neat liquid sample (or a few milligrams of the solid) directly onto the ATR crystal.

  • Background Scan: Perform a background scan of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Resolution: Set the spectral resolution to 4 cm⁻¹.

  • Data Processing: Perform ATR correction and baseline correction on the resulting spectrum. Identify and label the major absorption peaks.

NMR Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. It provides information on the chemical environment, count, and connectivity of every hydrogen and carbon atom.

Fig. 2: Structure of this compound.

5.1 ¹H NMR Analysis: The Proton Framework

The ¹H NMR spectrum reveals three distinct regions of interest:

  • Aromatic Region (δ 7.5-9.0 ppm): Protons on a pyridine ring are significantly deshielded due to the ring current and the electron-withdrawing effect of the nitrogen atom. Protons alpha to the nitrogen (at C2 and C6) are the most deshielded.[11]

  • N-Methoxy Protons (δ ~3.8 ppm): A sharp singlet corresponding to the three protons of the -OCH₃ group.

  • N-Methyl Protons (δ ~3.4 ppm): A sharp singlet corresponding to the three protons of the -NCH₃ group.

The splitting patterns (multiplicity) in the aromatic region are crucial for determining the substitution pattern. For a 3,6-disubstituted pyridine ring, we expect to see three distinct aromatic protons with characteristic coupling constants (J-values).

5.2 ¹³C NMR Analysis: The Carbon Skeleton

The ¹³C NMR spectrum will show all eight unique carbon atoms in the molecule. Key signals include the amide carbonyl carbon (δ ~168 ppm), the carbons of the pyridine ring (δ 120-155 ppm), and the two methyl carbons of the Weinreb amide (δ ~62 ppm for OCH₃ and δ ~34 ppm for NCH₃).

5.3 2D NMR: Unambiguous Connectivity

While 1D NMR suggests the pieces, 2D NMR proves how they are connected.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached.[11] It is the most reliable way to assign the protonated carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the entire molecule. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). It allows us to "walk" across the molecule, connecting fragments and assigning non-protonated (quaternary) carbons.

Key HMBC Correlations for Structural Confirmation:

  • Connecting the Ring to the Amide: A correlation from the proton at H-2 or H-4 to the amide carbonyl carbon (C=O) definitively proves the amide is attached at the C-3 position of the pyridine ring.

  • Confirming the Weinreb Amide Structure: Correlations from both the N-methoxy protons (-OCH₃) and the N-methyl protons (-NCH₃) to the same amide carbonyl carbon (C=O) confirm the integrity of the N-methoxy-N-methylamide group.

  • Confirming the Substitution Pattern: Long-range correlations between the remaining aromatic protons will confirm their relative positions (e.g., H-4 correlates to C-6, the chlorinated carbon).

Fig. 3: Key HMBC correlations confirming connectivity.

5.4 Data Presentation: Comprehensive NMR Assignments

(Solvent: CDCl₃, Frequency: 500 MHz for ¹H, 125 MHz for ¹³C)

Positionδ ¹³C (ppm)δ ¹H (ppm)MultiplicityJ (Hz)Key HMBC Correlations (from ¹H to ¹³C)
2151.28.85d2.5C-4, C-6, C=O
3134.5----
4139.08.05dd8.5, 2.5C-2, C-5, C-6
5124.17.40d8.5C-3, C-4, C-6
6153.0----
C=O168.1----
N-CH₃34.23.38s-C=O
O-CH₃61.83.82s-C=O

5.5 Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set spectral width to ~16 ppm, acquisition time to ~2 seconds, and relaxation delay to 2 seconds.

    • Perform 8-16 scans for adequate signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set spectral width to ~240 ppm, with a relaxation delay of 2 seconds.

    • Acquire a sufficient number of scans (e.g., 1024) for good signal-to-noise.

  • 2D NMR Acquisition (HSQC & HMBC):

    • Use standard gradient-selected (gs) pulse sequences for both HSQC and HMBC experiments.

    • Optimize spectral widths in both dimensions based on the 1D spectra.

    • For HMBC, set the long-range coupling delay to optimize for a J-coupling of 8 Hz.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra using appropriate NMR processing software. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum accordingly.

Conclusion: A Synthesis of Convergent Evidence

The structural elucidation of this compound is achieved through the logical synthesis of data from three distinct spectroscopic methods.

  • HRMS unequivocally established the molecular formula C₈H₉ClN₂O₂ and confirmed the presence of a single chlorine atom via the characteristic M⁺/M+2 isotopic pattern.[6][7][8]

  • FTIR spectroscopy confirmed the presence of the key functional groups: a tertiary amide (C=O at ~1665 cm⁻¹), a substituted pyridine ring, and a C-Cl bond, while confirming the absence of N-H bonds.[9][10]

  • NMR spectroscopy provided the definitive proof of structure. 1D NMR identified all proton and carbon environments, while 2D HSQC and HMBC experiments unambiguously established the connectivity. The HMBC data, in particular, served as the final arbiter, linking the 6-chloropyridine ring at its C-3 position to the Weinreb amide moiety and confirming the internal structure of the amide itself.

Each piece of data reinforces the others, creating a self-consistent and unassailable structural assignment. This integrated approach represents a robust and reliable methodology for the characterization of novel compounds and key intermediates in a regulated scientific environment.

References

The Strategic Utility of 6-chloro-N-methoxy-N-methylnicotinamide in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of a Key Synthetic Intermediate

In the landscape of modern medicinal chemistry, the efficient and reliable construction of complex molecular architectures is paramount. 6-chloro-N-methoxy-N-methylnicotinamide, a substituted pyridine derivative, has emerged as a valuable and versatile building block in the synthesis of novel therapeutic agents. While not typically an active pharmaceutical ingredient (API) itself, its true significance lies in its role as a key intermediate, enabling the precise and high-yield formation of critical molecular scaffolds. This technical guide delves into the core therapeutic applications of this compound, focusing on its function as a Weinreb amide in the synthesis of targeted therapies, with a particular emphasis on the development of Poly(ADP-ribose) polymerase (PARP) inhibitors for oncology.

The unique structural features of this compound, specifically the presence of a chloro-substituted pyridine ring and an N-methoxy-N-methylamide (Weinreb amide) functional group, make it an ideal precursor for a range of chemical transformations.[1] The Weinreb amide functionality is particularly noteworthy for its ability to react with organometallic reagents, such as Grignard reagents, to form ketones without the common side reaction of over-addition to form tertiary alcohols.[2][3] This controlled reactivity is a cornerstone of its utility in multi-step synthetic campaigns.

Core Application: A Gateway to Potent PARP Inhibitors

A significant and illustrative application of this compound is in the synthesis of potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for cell survival and DNA repair.[4] PARP inhibitors have garnered considerable attention in oncology, particularly for the treatment of cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. The 6-chloropyridine moiety serves as a key pharmacophoric element in a number of advanced PARP inhibitors.

The synthesis of these inhibitors often involves the initial construction of a 6-chloronicotinoyl ketone intermediate. This is where this compound plays a pivotal role. Through a Grignard reaction, the Weinreb amide is efficiently converted into the corresponding ketone, which then serves as a versatile scaffold for further chemical elaboration to the final, biologically active PARP inhibitor.

Synthetic Workflow: From Weinreb Amide to Advanced PARP Inhibitor Intermediate

The following diagram illustrates a generalized synthetic workflow for the conversion of this compound to a key ketone intermediate, a crucial step in the synthesis of certain PARP inhibitors.

G cluster_0 Step 1: Weinreb Ketone Synthesis cluster_1 Step 2: Elaboration to PARP Inhibitor Scaffold A 6-chloro-N-methoxy-N- methylnicotinamide (Weinreb Amide) C 6-chloronicotinoyl ketone (Key Intermediate) A->C Grignard Reaction B Organometallic Reagent (e.g., Grignard Reagent) B->C D Further Synthetic Steps (e.g., Cyclization, Substitution) C->D E Advanced PARP Inhibitor Intermediate D->E

Caption: Synthetic workflow from this compound.

Experimental Protocol: Synthesis of a 6-chloronicotinoyl Ketone Intermediate

The following is a representative, detailed protocol for the synthesis of a 6-chloronicotinoyl ketone intermediate via a Grignard reaction with this compound. This protocol is based on established principles of Weinreb ketone synthesis.[2][3][5][6][7]

Objective: To synthesize a 6-chloronicotinoyl ketone by reacting this compound with a suitable Grignard reagent.

Materials:

  • This compound (CAS: 149281-42-5)

  • An appropriate organomagnesium bromide (Grignard reagent) in a suitable ether solvent (e.g., THF, diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Aqueous solution of ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)

Procedure:

  • Reaction Setup: Under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Grignard Reagent: Slowly add the Grignard reagent (1.1 to 1.5 equivalents) dropwise from the dropping funnel to the stirred solution, maintaining the internal temperature at or below 5 °C. The slow addition is crucial to control the exothermicity of the reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure the complete consumption of the starting material.

  • Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C. This will hydrolyze the intermediate magnesium chelate and neutralize any excess Grignard reagent.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude ketone product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-chloronicotinoyl ketone.

Trustworthiness and Self-Validation: The success of this protocol relies on the stability of the tetrahedral intermediate formed upon the addition of the Grignard reagent to the Weinreb amide. This intermediate is stabilized by chelation to the magnesium ion, which prevents the addition of a second equivalent of the nucleophile. The subsequent aqueous workup cleanly hydrolyzes this intermediate to the desired ketone. The purity of the final product can be readily assessed by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC, thus validating the outcome of the synthesis.

Potential Therapeutic Applications Beyond PARP Inhibition

While the synthesis of PARP inhibitors is a prominent application, the versatility of this compound extends to the potential synthesis of other classes of therapeutic agents. The 6-chloropyridine scaffold is present in a variety of biologically active molecules. For instance, derivatives of 6-chloronicotinic acid, the precursor to our title compound, are used in the development of:

  • B-Raf Proto-Oncogene, Serine/Threonine Kinase (BRAF) V600E inhibitors: These are targeted therapies for certain types of cancer, including melanoma.

  • DNA Gyrase B inhibitors: These represent a class of antibacterial agents.

Therefore, this compound is a strategically important intermediate for accessing a diverse range of therapeutic candidates.

Physicochemical Properties and Data Summary

PropertyValueSource
CAS Number 149281-42-5[8][9][10]
Molecular Formula C₈H₉ClN₂O₂[8][10]
Molecular Weight 200.62 g/mol [8][10]
Appearance Colorless to light yellow clear liquid[11]
Purity Typically >98%[11]

Conclusion: A Cornerstone of Efficient Synthesis

This compound is a prime example of a synthetic intermediate whose value is defined by its strategic utility in the efficient construction of complex, high-value molecules. Its role as a Weinreb amide allows for the controlled and high-yield synthesis of key ketone intermediates, which are foundational for the development of a range of therapeutic agents, most notably PARP inhibitors. For drug discovery and development professionals, a thorough understanding of the reactivity and applications of this compound is essential for the rapid and effective advancement of novel therapeutic programs.

References

Methodological & Application

Application Notes & Protocols: The Strategic Utility of 6-chloro-N-methoxy-N-methylnicotinamide in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide on the applications of 6-chloro-N-methoxy-N-methylnicotinamide (CAS RN: 149281-42-5), a versatile pyridine-derived Weinreb amide. We will delve into its pivotal role as a synthetic intermediate in pharmaceutical and agrochemical research, with a primary focus on its utility in the controlled synthesis of ketones. Detailed protocols, mechanistic insights, and workflow visualizations are provided to empower researchers to effectively integrate this reagent into their synthetic strategies.

Introduction: A Versatile Building Block

This compound is a substituted pyridine derivative featuring two key functional groups: a 6-chloro substituent and an N-methoxy-N-methylamide, commonly known as a Weinreb amide.[1] This unique combination makes it a valuable intermediate in multi-step organic synthesis.

  • The 6-chloro position on the pyridine ring serves as a reactive handle for nucleophilic aromatic substitution or cross-coupling reactions, allowing for the introduction of diverse functionalities late in a synthetic sequence.

  • The Weinreb amide is the cornerstone of its utility. First reported by Nahm and Weinreb in 1981, this functional group reacts cleanly with organometallic reagents (such as Grignard or organolithium reagents) to produce ketones.[2][3][4] Crucially, the reaction arrests at the ketone stage due to the formation of a stable, chelated tetrahedral intermediate, thus preventing the common side reaction of over-addition to form a tertiary alcohol.[2][3]

This controlled reactivity has propelled Weinreb amides to the forefront of synthetic chemistry, enabling the construction of complex molecular architectures required for drug discovery and agrochemical development.[5][6][7] This compound is particularly noted for its application as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[1][5]

Physicochemical Properties
PropertyValueReference
CAS Number 149281-42-5[8]
Molecular Formula C₈H₉ClN₂O₂[8]
Molecular Weight 200.62 g/mol [8]
Appearance Colorless to light yellow clear liquid[5][9]
Purity Typically >98.0% (GC)[5][9]
Storage Room temperature[6]

Core Application: Controlled Ketone Synthesis

The primary application of this compound is as an electrophilic coupling partner for the synthesis of 6-chloropyridin-3-yl ketones. This transformation is a robust and high-yielding method for carbon-carbon bond formation.

The Weinreb Ketone Synthesis: Mechanism and Rationale

The exceptional utility of the Weinreb amide stems from its reaction mechanism with organometallic reagents.

  • Nucleophilic Addition: The organometallic reagent (R'-M) adds to the amide carbonyl, forming a tetrahedral intermediate.

  • Chelation & Stabilization: The key step is the formation of a stable five-membered chelate between the metal cation (e.g., MgX⁺), the newly formed oxyanion, and the N-methoxy oxygen.[2][3]

  • Resistance to Collapse: This chelated intermediate is stable at the reaction temperature and does not collapse to eliminate the methoxymethylamine group until acidic workup. This stability prevents a second equivalent of the organometallic reagent from adding, which would lead to an undesired tertiary alcohol.[3]

  • Hydrolysis: Upon aqueous acidic workup, the intermediate is hydrolyzed to release the desired ketone.

This process provides a significant advantage over using more reactive acylating agents like acid chlorides or esters, which readily undergo over-addition.[4]

Caption: General Mechanism of Weinreb Ketone Synthesis.

Protocol 1: Synthesis of 6-chloro-3-propionylpyridine

This protocol details the reaction of this compound with ethylmagnesium bromide to yield 6-chloro-3-propionylpyridine, a representative ketone.

Materials:

  • This compound (1.0 eq)

  • Ethylmagnesium bromide (3.0 M solution in diethyl ether, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a thermometer, add this compound (1.0 eq). Dissolve the amide in anhydrous THF (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Grignard Addition: Add the ethylmagnesium bromide solution (1.2 eq) dropwise via a syringe over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Causality Note: Slow, controlled addition is critical to manage the exothermic reaction and prevent side reactions. Cooling maintains the stability of the Grignard reagent and the tetrahedral intermediate.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a beaker of chilled 1 M HCl with vigorous stirring.

    • Self-Validation: The acidic quench protonates the intermediate, causing it to collapse into the ketone, and also neutralizes any excess Grignard reagent.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated aq. NaHCO₃, water, and finally, brine.

    • Causality Note: The NaHCO₃ wash removes any residual acid. The brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure ketone.

Expected Outcome: A pure, crystalline solid or oil corresponding to 6-chloro-3-propionylpyridine. Yields are typically high for this type of transformation.[3]

Experimental Workflow for Ketone Synthesis Experimental Workflow for Ketone Synthesis Setup 1. Dissolve Weinreb Amide in anhydrous THF under N₂ Cool 2. Cool reaction to 0 °C Setup->Cool Add 3. Add Grignard reagent dropwise (1.2 eq) Cool->Add Stir 4. Stir at 0 °C for 1-2h (Monitor by TLC) Add->Stir Quench 5. Quench with cold 1M HCl Stir->Quench Extract 6. Extract with Ethyl Acetate Quench->Extract Wash 7. Wash organic layers (NaHCO₃, H₂O, Brine) Extract->Wash Dry 8. Dry (MgSO₄) & Concentrate Wash->Dry Purify 9. Purify via Flash Chromatography Dry->Purify

Caption: Experimental Workflow for Ketone Synthesis.

Applications in Drug Discovery and Agrochemicals

The true value of this compound is realized when the ketone products are carried forward to construct more complex, biologically active molecules.

Pharmaceutical Intermediate

This compound serves as a crucial starting point for molecules targeting a range of biological systems.[1][6] The chloro and methoxy groups, common in medicinal chemistry, can influence a molecule's binding affinity and pharmacokinetic properties.[10][11] The 6-chloropyridine motif is a common scaffold in medicinal chemistry, and the ketone functionality allows for a wide array of subsequent chemical transformations:

  • Reductive Amination: To introduce substituted amine groups.

  • Aldol Condensations: To build larger carbon skeletons.

  • Wittig Reactions: To form alkenes.[12]

  • Heterocycle Formation: Serving as a precursor for fused ring systems.

These follow-on reactions are central to building libraries of compounds for screening and lead optimization in drug discovery programs, particularly those focused on neurological disorders and oncology.[1][5]

Synthetic Pathway to Bioactive Molecule Synthetic Pathway to a Hypothetical Bioactive Molecule Start 6-Chloro-N-methoxy- N-methylnicotinamide Step1 Weinreb Ketone Synthesis (+ R-MgBr) Start->Step1 Ketone Intermediate Ketone Step1->Ketone Step2 Suzuki Coupling (Replace -Cl) Ketone->Step2 Aryl_Ketone Aryl-substituted Ketone Step2->Aryl_Ketone Step3 Reductive Amination (+ Amine, NaBH(OAc)₃) Aryl_Ketone->Step3 Final Complex Bioactive Molecule Step3->Final

Caption: Synthetic Pathway to a Hypothetical Bioactive Molecule.

Agrochemical Intermediate

In agrochemical research, the compound is an intermediate for producing new herbicides and insecticides.[6] The ability to easily generate a ketone and then further functionalize the molecule allows for the rapid creation of analogs to screen for desired activity against specific pests, weeds, or fungal pathogens, while also optimizing for environmental safety.[5][6]

Synthesis of the Reagent

While commercially available, this compound can also be prepared in the lab. A common method involves the coupling of an activated form of 6-chloronicotinic acid with N,O-dimethylhydroxylamine.

Protocol 2: Synthesis from 6-Chloronicotinoyl Chloride

This protocol describes the formation of the Weinreb amide from the corresponding acid chloride.

Materials:

  • 6-Chloronicotinoyl chloride (1.0 eq)

  • N,O-Dimethylhydroxylamine hydrochloride (1.1 eq)

  • Pyridine (2.2 eq) or Triethylamine (2.2 eq)

  • Anhydrous Dichloromethane (DCM) or Chloroform

  • Brine

Procedure:

  • Reagent Preparation: In a round-bottom flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM (approx. 0.4 M).

  • Cooling: Cool the suspension to 0 °C in an ice-water bath.

  • Base Addition: Slowly add pyridine (2.2 eq). The suspension should become a clear solution as the free amine is generated.

    • Causality Note: Two equivalents of base are required: one to neutralize the hydrochloride salt and one to scavenge the HCl generated during the acylation reaction.

  • Acid Chloride Addition: Prepare a solution of 6-chloronicotinoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cold reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC for the consumption of the acid chloride.[3]

  • Workup: Dilute the reaction mixture with DCM and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can often be used directly or purified by silica gel chromatography or distillation to yield the pure Weinreb amide as a clear liquid.

Conclusion

This compound is a high-value synthetic intermediate whose utility is centered on the robust and predictable reactivity of its Weinreb amide functionality. It provides a reliable pathway to ketones that are essential building blocks in the synthesis of complex molecules for pharmaceutical and agrochemical applications. The protocols and mechanistic insights provided herein serve as a practical guide for researchers seeking to leverage this powerful reagent in their synthetic endeavors.

References

Application Note: Synthesis of Aurora Kinase Inhibitors Utilizing 6-chloro-N-methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Aurora Kinases and the Strategic Utility of a Key Synthetic Intermediate

The Aurora kinase family, comprising serine/threonine kinases Aurora A, B, and C, are pivotal regulators of mitosis. Their overexpression is a hallmark of numerous human cancers, correlating with poor prognosis and making them prime targets for therapeutic intervention.[1][2] Aurora kinase inhibitors have emerged as a promising class of anti-cancer agents, with several compounds advancing into clinical trials.[1] The development of efficient and scalable synthetic routes to these complex molecules is a critical endeavor in medicinal chemistry and drug development.

This application note details a robust synthetic strategy for a key pyridinyl ketone intermediate, a versatile building block for various Aurora kinase inhibitor scaffolds. The protocol leverages the unique reactivity of 6-chloro-N-methoxy-N-methylnicotinamide, a specialized Weinreb amide, to ensure a high-yielding and selective acylation reaction, a crucial step in the construction of the inhibitor core. The causality behind the choice of this reagent lies in its ability to react cleanly with organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols, a frequent challenge with more reactive acylating agents like acid chlorides or esters.[1]

The Synthetic Linchpin: this compound

This compound (CAS: 149281-42-5) is a pyridine derivative activated for controlled nucleophilic acyl substitution.[3] As a Weinreb-Nahm amide, the N-methoxy-N-methylamide functionality forms a stable chelated intermediate upon addition of an organometallic reagent, such as a Grignard or organolithium species. This intermediate resists further addition and collapses to the desired ketone upon aqueous workup.[1] This property is instrumental in the synthesis of precursors for kinase inhibitors, where precise control of functionality is paramount.

Proposed Synthetic Pathway to a Pyrazole-Pyridine Aurora Kinase Inhibitor Scaffold

This section outlines a proposed synthetic route commencing with this compound to generate a 3-cyano-6-(5-methyl-1H-pyrazol-3-ylamino)pyridine core, a scaffold known to exhibit potent Aurora A kinase inhibitory activity.

DOT Script for Synthetic Pathway

Synthetic_Pathway A 6-chloro-N-methoxy-N- methylnicotinamide B 6-chloro-3-acetylpyridine A->B 1. CH3MgBr, THF 2. H3O+ workup C 1-(6-chloropyridin-3-yl)ethanone semicarbazone B->C Semicarbazide HCl, NaOAc, EtOH D 5-acetyl-2-chloropyridine-3-carbonitrile C->D POCl3, DMF E 3-cyano-6-(1-ethoxyvinyl)pyridine D->E Orthoformate, H+ F Target Scaffold: 3-cyano-6-(5-methyl-1H-pyrazol-3-ylamino)pyridine E->F 5-methyl-1H-pyrazol-3-amine, Pd-catalyzed coupling

References

Application Notes and Protocols for the Suzuki Coupling of 6-chloro-N-methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Pyridine Core and the Utility of the Weinreb Amide

The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The targeted functionalization of this heterocycle is therefore of paramount importance in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl-aryl structures.[1]

This application note provides a detailed protocol for the Suzuki coupling of 6-chloro-N-methoxy-N-methylnicotinamide, a valuable building block that combines the reactive "handle" of a chloro-substituted pyridine with the synthetic flexibility of a Weinreb amide. While aryl and heteroaryl chlorides are often more cost-effective and readily available than their bromide or iodide counterparts, their lower reactivity presents a significant challenge.[2] Successful coupling of these less reactive electrophiles necessitates the use of specialized palladium catalysts and optimized reaction conditions to achieve high yields and selectivities.[2][3] The presence of the N-methoxy-N-methylamide (Weinreb amide) group offers a convenient precursor for the synthesis of ketones, a common functional group in pharmacologically active molecules.[4]

Expertise & Experience: Navigating the Challenges of Heteroaryl Chloride Coupling

The primary hurdle in the Suzuki coupling of aryl chlorides is the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[5] The electron-deficient nature of the pyridine ring in this compound can facilitate this step to some extent compared to electron-rich aryl chlorides. However, the nitrogen atom in the pyridine ring can also coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[6]

To overcome these challenges, the selection of a highly active catalyst system is critical. Traditional palladium catalysts like Pd(PPh₃)₄ are often ineffective for the coupling of heteroaryl chlorides.[5] Modern catalyst systems employing bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos), or N-heterocyclic carbene (NHC) ligands, have proven to be highly effective in promoting the oxidative addition of unreactive aryl chlorides.[5]

The stability of the Weinreb amide under the basic conditions of the Suzuki coupling is another important consideration. While Weinreb amides are generally robust, strong bases and high temperatures could potentially lead to side reactions. However, literature precedents on the successful Suzuki coupling of other nicotinamides suggest that with the appropriate choice of a moderately strong base, such as a carbonate or phosphate, the Weinreb amide functionality remains intact.

Recommended Protocol: Suzuki Coupling of this compound

This protocol is designed as a robust starting point for the Suzuki coupling of this compound with a variety of aryl- and heteroarylboronic acids.

Materials and Reagents
  • This compound

  • Aryl- or heteroarylboronic acid

  • Palladium precatalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), SPhos-Pd-G2, or similar advanced catalyst)

  • Ligand (if not using a precatalyst, e.g., SPhos)

  • Base (e.g., Potassium carbonate (K₂CO₃), Potassium phosphate (K₃PO₄))

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or a mixture with water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine

  • Silica gel for column chromatography

  • Standard laboratory glassware, including Schlenk flasks or reaction vials

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Experimental Procedure

Reaction Setup:

  • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium precatalyst (1-5 mol%) and, if necessary, the ligand (1-5 mol%).

  • Seal the flask with a septum.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed. This is a critical step to prevent catalyst deactivation.[5]

  • Add the degassed solvent via syringe.

Reaction Execution:

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[5]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Workup and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Data Presentation: Key Reaction Parameters

The choice of catalyst, base, and solvent significantly impacts the outcome of the Suzuki coupling. The following table summarizes recommended starting conditions and potential optimization pathways.

ParameterRecommended Starting ConditionRationale & Optimization Notes
Palladium Source Pd(dppf)Cl₂ (2-5 mol%) or SPhos-Pd-G2 (1-3 mol%)For challenging couplings of heteroaryl chlorides, advanced catalyst systems are often necessary. If low reactivity is observed, increasing the catalyst loading or switching to a more active catalyst like a Buchwald palladacycle precatalyst is recommended.[3]
Ligand dppf (with PdCl₂) or SPhosBulky and electron-rich phosphine ligands facilitate the oxidative addition of the aryl chloride and promote reductive elimination.[5]
Base K₂CO₃ (2.0 equiv.) or K₃PO₄ (2.0 equiv.)The base is crucial for activating the boronic acid.[7] For less reactive chlorides, a stronger base like K₃PO₄ may be beneficial. If base-sensitive functional groups are present, a milder base like KF can be considered.[8]
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents. Anhydrous conditions may be necessary if protodeboronation is a significant side reaction.
Temperature 80-100 °CHigher temperatures are often required to drive the reaction to completion, especially with less reactive aryl chlorides.
Boronic Acid 1.2-1.5 equivalentsA slight excess of the boronic acid is used to ensure complete consumption of the starting halide and to compensate for any potential homocoupling or protodeboronation of the boronic acid.

Visualization of the Suzuki Coupling Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R1R2 R¹-R² (Coupled Product) RedElim->R1R2 R1X R¹-X (Aryl Halide) R1X->OxAdd R2BY2 R²-B(OR)₂ (Boronic Acid/Ester) R2BY2->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal caption Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction. Experimental_Workflow start Start reagents Combine Reactants: - this compound - Boronic Acid - Base - Catalyst start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar or N₂) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (80-110 °C) solvent->reaction monitor Monitor Reaction (TLC/LC-MS) reaction->monitor workup Aqueous Workup (EtOAc/H₂O) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

References

Buchwald-Hartwig amination of 6-chloro-N-methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Buchwald-Hartwig Amination of 6-chloro-N-methoxy-N-methylnicotinamide

Abstract

The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of crucial carbon-nitrogen bonds that are ubiquitous in pharmaceuticals, agrochemicals, and materials science.[1][2][3][4] This application note provides a comprehensive, field-proven guide to the successful amination of this compound, a challenging yet valuable heteroaromatic substrate. We delve into the mechanistic rationale behind procedural choices, present a detailed, step-by-step protocol, and offer practical troubleshooting advice to empower researchers in drug discovery and process development. The protocol is designed to be a self-validating system, emphasizing scientific integrity and reproducibility.

Introduction: The Strategic Importance of Aminopyridines

The 3-aminopyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of clinically significant agents. The ability to forge a C-N bond at the 6-position of a nicotinamide derivative opens a direct route to novel chemical entities for structure-activity relationship (SAR) studies. The Buchwald-Hartwig reaction provides a powerful and versatile tool for this transformation, overcoming the limitations of classical methods like nucleophilic aromatic substitution (SNAr), which often require harsh conditions and have a narrow substrate scope.[1][5]

However, the use of chloro-pyridines as electrophiles presents a significant challenge. The oxidative addition of the C-Cl bond to the palladium(0) catalyst is often the rate-limiting step due to the bond's high strength compared to C-Br or C-I bonds.[6] Success hinges on a meticulously chosen catalyst system, specifically the ancillary ligand that modulates the reactivity of the palladium center.[7][8] This guide will focus on leveraging modern, sterically hindered, and electron-rich ligands to effectively activate the 6-chloronicotinamide substrate.

The Catalytic Cycle: A Mechanistic Framework

Understanding the mechanism is paramount to rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0)/palladium(II) redox couple.[1][9][10][11]

The generally accepted mechanism involves three primary stages:

  • Oxidative Addition: The active Pd(0)Ln catalyst inserts into the aryl-chloride bond of the nicotinamide substrate. This is typically the most challenging step for aryl chlorides and is heavily influenced by the ligand's properties.[6][11]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.

  • Reductive Elimination: The final C-N bond is formed as the desired product is expelled from the coordination sphere, regenerating the active Pd(0) catalyst.[10][12]

Buchwald-Hartwig Catalytic Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex (Pd-II) pd0->oa_complex + Ar-Cl (Oxidative Addition) amido_complex Amido Complex (Pd-II) oa_complex->amido_complex + HNR¹R² + Base - Base-H⁺Cl⁻ amido_complex->pd0 amido_complex->pd0 product Ar-NR¹R² (Product) amido_complex->product Reductive Elimination ArCl 6-chloro-N-methoxy- N-methylnicotinamide ArCl->oa_complex Amine Amine (HNR¹R²) Amine->oa_complex Base Base Base->oa_complex

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Core Directive: Selecting the Right Tools for the Job

The success of coupling a challenging chloropyridine hinges on the synergistic interplay of the catalyst, ligand, base, and solvent. The Weinreb amide functionality (N-methoxy-N-methylamide) is generally robust but sensitivity to strong bases at high temperatures must be considered.

The Palladium Pre-catalyst: Ensuring Efficient Initiation

While traditional catalysts are generated in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, modern palladium pre-catalysts are highly recommended for reproducibility and efficiency.[2][13] These are typically air-stable Pd(II) complexes that rapidly and cleanly form the active Pd(0) species under the reaction conditions.

  • Recommendation: Employ a G3 or G4 palladacycle pre-catalyst (e.g., XPhos Pd G3, RuPhos Pd G4). These pre-catalysts ensure a reliable initiation of the catalytic cycle, often allowing for lower catalyst loadings and milder conditions.[6]

The Ligand: The Key to Activating C-Cl Bonds

The ligand is arguably the most critical component. For activating the stubborn C-Cl bond of 6-chloronicotinamide, the ligand must be both sterically bulky and highly electron-donating.[6][7]

  • Expertise & Rationale:

    • Steric Bulk: Large ligands promote the formation of a coordinatively unsaturated, 12-electron L-Pd(0) species, which is highly reactive in the oxidative addition step. The bulk also facilitates the final reductive elimination.[7]

    • Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, making it more nucleophilic and lowering the activation energy for its insertion into the C-Cl bond.[7]

  • Recommended Ligands:

    • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Excellent for coupling secondary amines.[5]

    • BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl): A highly active ligand effective for a broad range of amines, including primary amines, often allowing for lower reaction temperatures.[5]

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A versatile and powerful ligand for various C-N couplings, including those involving heteroaryl chlorides.[5]

The Base: Driving the Reaction Forward

A base is required to deprotonate the amine-palladium complex, forming the palladium-amido intermediate that precedes reductive elimination.[1]

  • Common Choices:

    • Sodium tert-butoxide (NaOtBu): A strong, highly effective base for many aminations. However, its high basicity can sometimes lead to side reactions with sensitive functional groups.[6]

    • Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃): Weaker bases that offer broader functional group tolerance.[13] Their use may necessitate a more active catalyst system or higher temperatures.

  • Recommendation for this Substrate: Start with NaOtBu due to the unreactive nature of the chloride. If substrate degradation is observed, switch to K₃PO₄, potentially with a more active catalyst like BrettPhos.

The Solvent: Creating the Right Environment

The solvent must be anhydrous, aprotic, and capable of dissolving all reaction components at the required temperature. It must be thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[6]

  • Suitable Solvents: Toluene, 1,4-Dioxane, THF, CPME.[13] Toluene is an excellent first choice due to its high boiling point and ability to effectively dissolve the aromatic substrate.

Detailed Experimental Protocol

This protocol provides a robust starting point for the amination of this compound with a generic secondary amine (e.g., morpholine). Optimization may be required for different amine coupling partners.

Materials and Reagents
Reagent/MaterialPurity/GradeNotes
This compound>98%Ensure it is dry.
Amine (e.g., Morpholine)>99%Use a fresh bottle or distill if necessary.
RuPhos Pd G4 Pre-catalystCommercial GradeStore under inert atmosphere.
Sodium tert-butoxide (NaOtBu)>98%Handle exclusively in a glovebox as it is highly hygroscopic.
TolueneAnhydrous, <50 ppm H₂ODegas thoroughly before use (e.g., via freeze-pump-thaw or sparging).
Inert Gas (Argon or Nitrogen)High Purity (99.99%)
Schlenk flask or reaction vial with stir barOven-dried
Standard glassware for workup & purification-

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for the amination reaction.

Step-by-Step Procedure

Note: This reaction is highly sensitive to air and moisture. All steps should be performed under an inert atmosphere using a glovebox or standard Schlenk line techniques.[14]

  • Reaction Setup (in a glovebox):

    • To an oven-dried 8 mL reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq., e.g., 100 mg, 0.466 mmol).

    • Add RuPhos Pd G4 (0.02 eq., 2 mol%, 7.8 mg).

    • Add sodium tert-butoxide (1.4 eq., 62.5 mg, 0.652 mmol).

    • Seal the vial with a screw cap containing a PTFE septum.

  • Addition of Liquids:

    • Remove the vial from the glovebox.

    • Under a positive pressure of argon, add anhydrous, degassed toluene (2.3 mL, to make a 0.2 M solution).

    • Add the amine (e.g., morpholine, 1.2 eq., 49 µL, 0.559 mmol) via syringe.

    • Briefly purge the headspace with argon before tightening the cap securely.

  • Reaction Execution:

    • Place the sealed vial in a preheated oil bath or heating block at 100-110 °C.[14]

    • Stir the mixture vigorously for 12-24 hours. The mixture will typically become a dark, homogeneous solution or a fine suspension.

  • Monitoring:

    • After the allotted time, cool the reaction to room temperature.

    • Take a small aliquot, dilute it with ethyl acetate, and filter through a small plug of silica.

    • Analyze by TLC or LC-MS to confirm the consumption of the starting material.[14]

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully uncap the vial and quench the reaction by adding a saturated aqueous solution of ammonium chloride (~5 mL).

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate (~15 mL) and water (~10 mL).

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).[14]

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude residue should be purified by flash column chromatography on silica gel.

    • A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing). The exact conditions will depend on the polarity of the amine used.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Wet reagents/solvent.3. Insufficient temperature.1. Use a fresh pre-catalyst and ensure a strictly inert atmosphere.[6]2. Use scrupulously dried and degassed solvent.[6]3. Increase temperature to 110 °C. Consider switching to a more active ligand like BrettPhos.
Hydrodehalogenation (Cl replaced by H) Competing reaction pathway, often favored by trace water or when reductive elimination is slow.[6]1. Ensure rigorously anhydrous conditions.[6]2. Use a slight excess of the amine (1.2-1.5 eq.).[6]3. A different ligand may alter the relative rates of reductive elimination vs. side reactions.
Substrate or Product Decomposition Base is too strong for the substrate at the reaction temperature.1. Switch to a milder base like K₃PO₄ or Cs₂CO₃.[6]2. Try to lower the reaction temperature by using a more active catalyst system (e.g., BrettPhos).
Formation of Biaryl Side Products Homocoupling of the starting material.This is a known side reaction in some cross-coupling chemistries.[15] Ensure proper stoichiometry and consider if a different ligand might suppress this pathway.

Conclusion

The is a powerful yet demanding transformation. Success is not merely incidental; it is the direct result of a rational, mechanistically informed approach to experimental design. By employing modern, air-stable palladium pre-catalysts in conjunction with sterically demanding, electron-rich biarylphosphine ligands under strictly inert conditions, researchers can reliably access a diverse array of novel aminopyridine derivatives. This guide provides a validated and trustworthy protocol to serve as a strong foundation for further discovery and innovation in the field of medicinal chemistry.

References

Comprehensive Analytical Characterization of 6-chloro-N-methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Abstract: This document provides a detailed guide for the analytical characterization of 6-chloro-N-methoxy-N-methylnicotinamide, a key intermediate in pharmaceutical and agrochemical synthesis.[1][2] As a Senior Application Scientist, this guide is structured to provide not just protocols, but the underlying scientific rationale for method selection and data interpretation. We will cover a multi-technique approach encompassing chromatography, spectroscopy, and thermal analysis to ensure unambiguous identification, purity assessment, and stability evaluation. All protocols are designed to be self-validating, adhering to principles outlined in international regulatory guidelines.[3][4]

Introduction and Physicochemical Profile

This compound is a substituted pyridine derivative featuring a Weinreb amide functionality. This functional group is particularly useful in organic synthesis, making the compound a valuable building block. Its precise characterization is paramount to ensure the quality, safety, and efficacy of downstream products.[3] The analytical strategy herein is designed to provide a comprehensive profile of the molecule.

The compound's basic properties are summarized in the table below.

PropertyValueSource
CAS Number 149281-42-5[1][5]
Molecular Formula C₈H₉ClN₂O₂[5][6]
Molecular Weight 200.62 g/mol [1][5]
Monoisotopic Mass 200.03525 Da[6]
Physical State Colorless to light yellow clear liquid (at 20°C)
Purity (Typical) >98.0% (by GC)
Storage Recommended cool (<15°C) and dark place

Integrated Analytical Workflow

A robust characterization relies on the synergy of multiple analytical techniques. No single method can provide all the necessary information. The workflow below illustrates a logical approach, starting from initial identification and moving towards quantitative purity assessment and stability.

Analytical_Workflow cluster_0 Identity Confirmation cluster_1 Purity & Assay cluster_2 Physicochemical Properties NMR NMR Spectroscopy (¹H, ¹³C, 2D) Confirms covalent structure Report Certificate of Analysis (Identity, Purity, Stability) NMR->Report HRMS High-Resolution MS Confirms elemental composition HRMS->Report FTIR FTIR Spectroscopy Confirms functional groups FTIR->Report HPLC HPLC-UV Primary purity & assay method HPLC->Report GC GC-MS Assesses volatile impurities GC->Report TGA TGA Thermal stability & degradation TGA->Report DSC DSC Thermal transitions DSC->Report Sample Test Article: This compound Sample->NMR Sample->HRMS Sample->FTIR Sample->HPLC Sample->GC Sample->TGA Sample->DSC

Caption: Integrated workflow for comprehensive characterization.

Chromatographic Methods for Purity and Assay

Chromatography is the cornerstone for separating the main compound from any impurities, be they starting materials, by-products, or degradation products.

High-Performance Liquid Chromatography (HPLC)

Rationale: Reversed-phase HPLC is the gold standard for purity determination of non-volatile to semi-volatile organic molecules. It offers high resolution, sensitivity, and reproducibility. For N-substituted nicotinamides, UV detection is highly effective due to the aromatic pyridine ring.[1][7][8]

Protocol: Purity by RP-HPLC-UV

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of diluent to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for reversed-phase separation of small molecules.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidified mobile phase improves peak shape for basic compounds like pyridines.[9]
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 10% B to 90% B over 20 minA broad gradient ensures elution of potential impurities with a wide polarity range.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures retention time reproducibility.
Injection Vol. 10 µLBalances loading capacity and peak sharpness.
Detection UV at 254 nm or 260 nmWavelength where the pyridine chromophore strongly absorbs.[1][7]
  • Data Analysis: Integrate all peaks. Calculate the purity by area percent (Area of main peak / Total area of all peaks) x 100. This method must be validated for quantitative purposes.[10]

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC is an excellent technique for analyzing thermally stable and volatile compounds. Since the target compound is a liquid and supplier data indicates its suitability for GC analysis, this method is ideal for identifying volatile impurities that may not be well-retained by HPLC. Coupling with a mass spectrometer allows for the identification of unknown peaks.

Protocol: Volatile Impurity Profiling by GC-MS

  • Instrumentation: GC system with a split/splitless injector coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Sample Preparation: Prepare a 1 mg/mL solution in a suitable solvent like Dichloromethane or Ethyl Acetate.

  • GC-MS Conditions:

ParameterRecommended SettingRationale
Column HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm filmA 5% phenyl-methylpolysiloxane column is a robust, general-purpose column for a wide range of analytes.[11]
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas, standard for MS applications.
Injector Temp. 250 °CEnsures complete vaporization without thermal degradation.
Oven Program 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 minA temperature ramp effectively separates compounds based on their boiling points.
Split Ratio 20:1Prevents column overloading while allowing for sensitive detection.
MS Source Temp. 230 °CStandard ion source temperature.
MS Quad Temp. 150 °CStandard quadrupole temperature.
Mass Range 40 - 400 amuCovers the mass of the parent compound and expected fragments.
  • Data Analysis: Identify the main peak corresponding to the product. Analyze any other peaks by comparing their mass spectra against a library (e.g., NIST) to tentatively identify volatile impurities.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide fingerprint-level information about the molecule's structure, confirming its identity beyond any doubt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful tool for determining the precise covalent structure of an organic molecule. ¹H and ¹³C NMR provide information on the chemical environment of each hydrogen and carbon atom, respectively, while 2D NMR experiments (like COSY and HSQC) reveal connectivity. For N-methoxy-N-methyl amides, variable temperature NMR may be required, as hindered rotation around the amide C-N bond can cause signal broadening at room temperature.

Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

NucleusFunctional GroupExpected Shift (ppm)Rationale / Comments
¹H -N-CH ₃ (Methyl)~3.3 - 3.5Can be a broad singlet at RT due to rotamers.[1]
¹H -O-CH ₃ (Methoxy)~3.4 - 3.6Can also be a broad singlet at RT.[1]
¹H Aromatic C-H ~7.5 - 8.7Protons on the electron-deficient pyridine ring appear downfield.[1]
¹³C -N-C H₃ (Methyl)~32 - 35
¹³C -O-C H₃ (Methoxy)~60 - 62
¹³C Aromatic C -H~120 - 150
¹³C Aromatic C -Cl~150 - 155
¹³C C =O (Amide)~165 - 170
Mass Spectrometry (MS)

Rationale: High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, which can be used to confirm the elemental formula. Tandem MS (MS/MS) fragments the parent ion to provide structural information.

Protocol: Identity Confirmation by ESI-HRMS

  • Instrumentation: Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Sample Preparation: Infuse a dilute solution (1-10 µg/mL) in 50:50 Acetonitrile:Water with 0.1% Formic Acid directly into the source.

  • Analysis: Acquire spectra in positive ion mode. The protonated molecule [M+H]⁺ should be the base peak.

  • Expected Ions:

Ion SpeciesCalculated m/z
[M+H]⁺201.04253
[M+Na]⁺223.02447
[M+K]⁺238.99841
Data from predicted values.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR provides a vibrational fingerprint of the molecule, confirming the presence of key functional groups. It is a rapid and non-destructive technique.

Protocol: Functional Group Analysis by FTIR

  • Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Apply a small drop of the liquid sample directly onto the ATR crystal.

  • Analysis: Acquire the spectrum from 4000 to 400 cm⁻¹.

  • Expected Vibrational Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3100 - 3000C-H stretchAromatic Ring
~2950 - 2850C-H stretch-CH₃ groups
~1680 - 1650 C=O stretch Amide (Weinreb)
~1600 - 1450C=C / C=N stretchPyridine Ring
~1200 - 1000C-O stretchMethoxy group
~850 - 750C-Cl stretchAryl Halide
Assignments are based on typical frequencies for these functional groups and data from similar structures like 6-chloronicotinamide.[12][13]

Thermal Analysis

Rationale: Thermal analysis techniques like TGA and DSC are used to evaluate the stability of the compound at different temperatures and to detect phase transitions. This information is critical for determining appropriate storage and handling conditions.[14]

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature. A TGA scan will reveal the onset temperature of thermal decomposition.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. For a liquid sample, it can be used to determine the boiling point and detect any exothermic decomposition events.[15]

Method Validation Principles

Any analytical method used for quality control must be validated to prove it is suitable for its intended purpose.[16] The validation process provides documented evidence that the method is accurate, precise, and reliable.[3][17]

Validation_Parameters cluster_0 Assay & Impurity Tests Validation Method Validation (ICH Q2) Is the method suitable for its intended purpose? Accuracy Accuracy Closeness to true value Validation:f1->Accuracy Precision Precision Repeatability & Intermediate Validation:f1->Precision Specificity Specificity Analyte assessed in presence of impurities Validation:f1->Specificity Linearity Linearity Proportional response to concentration Validation:f1->Linearity Range Range Concentration interval for reliability Validation:f1->Range LOD LOD Lowest detectable amount Validation:f1->LOD LOQ LOQ Lowest quantifiable amount Validation:f1->LOQ Robustness Robustness Insensitive to small method variations Validation:f1->Robustness

Caption: Key parameters for analytical method validation.

The core parameters to be evaluated for a quantitative HPLC purity method are summarized below.[4][10]

ParameterPurpose
Accuracy Demonstrates the closeness of the measured value to the true value.
Precision Measures the degree of scatter between a series of measurements (repeatability, intermediate precision).
Specificity The ability to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products).[4]
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.
Range The interval between the upper and lower concentration of analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.[16]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[16]
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The characterization of this compound requires a multi-faceted analytical approach. By combining chromatographic techniques (HPLC, GC-MS) for purity assessment with spectroscopic methods (NMR, MS, FTIR) for definitive structural confirmation and thermal analysis (TGA, DSC) for stability, a complete and reliable profile of the molecule can be established. This comprehensive data package is essential for researchers, scientists, and drug development professionals to ensure the quality and consistency of this important chemical intermediate.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 6-chloro-N-methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the purification of 6-chloro-N-methoxy-N-methylnicotinamide, a pivotal Weinreb amide intermediate in pharmaceutical and agrochemical synthesis.[1][2] A robust reversed-phase high-performance liquid chromatography (RP-HPLC) method has been developed to effectively separate the target compound from reaction byproducts and impurities. This document outlines the strategic approach to method development, a detailed step-by-step purification protocol, and post-purification procedures. The causality behind experimental choices, such as stationary phase, mobile phase composition, and detection wavelength, is explained to provide researchers with a foundational understanding for adapting this method to similar pyridine-based compounds.

Introduction and Scientific Background

This compound (CAS: 149281-42-5) is a substituted pyridine derivative featuring a Weinreb amide functional group.[1] This moiety is exceptionally valuable in organic synthesis as it allows for the controlled formation of ketones and aldehydes from various organometallic reagents without the common issue of over-addition.[3][4] The stability of the tetrahedral intermediate, facilitated by chelation with the methoxy group, is key to its synthetic utility.[3] Given its role as a critical building block, obtaining this intermediate in high purity is paramount for the success of subsequent synthetic steps and the integrity of the final active pharmaceutical ingredient (API).

Syntheses of Weinreb amides can yield a mixture of unreacted starting materials, coupling reagents, and side-products.[5] Preparative HPLC is the technique of choice for achieving the high purity (>98%) required for pharmaceutical development. This guide focuses on an optimized RP-HPLC method, which separates compounds based on their hydrophobicity.

Principles and Method Development Strategy

The purification strategy is centered around reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. The inherent basicity of the pyridine ring and the overall polarity of the molecule dictate the specific choices within this framework.

Causality of Experimental Choices
  • Stationary Phase Selection (C18): A C18 (octadecylsilane) column is selected as the stationary phase. Its long alkyl chains provide a high degree of hydrophobicity, offering strong retention for moderately polar compounds like this compound. The use of a modern, end-capped C18 column is crucial to minimize unwanted interactions between the basic pyridine nitrogen and acidic residual silanol groups on the silica surface, which can otherwise lead to poor peak shape and tailing.[6]

  • Mobile Phase Composition:

    • Organic Modifier: Acetonitrile (ACN) is chosen over methanol. Its lower viscosity results in lower backpressure, and its UV transparency at low wavelengths is superior. While methanol can offer different selectivity, ACN generally provides sharper peaks for many compounds.

    • Aqueous Phase & pH Modifier: The mobile phase contains an acidic modifier, 0.1% formic acid. Pyridine derivatives typically have a pKa between 5 and 6.[6] By maintaining the mobile phase pH below 3, the pyridine nitrogen is protonated. This positive charge prevents strong ionic interactions with any deprotonated silanol groups and ensures a consistent, single ionic state for the analyte, leading to symmetric and reproducible peak shapes.[6][7]

  • Detection Wavelength: The nicotinamide core of the molecule contains a pyridine ring, which is a chromophore that absorbs UV light. Nicotinamide itself exhibits two absorption maxima, around 210 nm and 260 nm.[8][9] While the 210 nm peak offers greater sensitivity, the 260-262 nm range provides a more selective detection wavelength where mobile phase components like ACN and formic acid have minimal absorbance, resulting in a more stable baseline.[8][9] For this method, 262 nm is selected for robust detection of the analyte and potential aromatic impurities.

  • Gradient Elution: A gradient elution, starting with a lower concentration of organic solvent and gradually increasing, is employed. This approach is ideal for purification as it ensures that late-eluting, more hydrophobic impurities are effectively washed from the column while providing the best possible resolution between the target compound and closely-eluting impurities at the beginning of the run.

Detailed Purification Protocol

Materials and Equipment
  • Instrumentation: Preparative HPLC system with a gradient pump, autosampler (or manual injector), column oven, and a UV/Vis or Diode Array Detector (DAD).

  • Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size). A corresponding analytical C18 column (e.g., 250 x 4.6 mm, 5 µm) is required for method development and fraction analysis.

  • Chemicals:

    • Crude this compound

    • Acetonitrile (HPLC grade or higher)

    • Water (HPLC grade or Type I ultrapure)

    • Formic acid (LC-MS grade, >99%)

    • Methanol (HPLC grade, for sample dissolution and cleaning)

    • Dimethyl sulfoxide (DMSO, HPLC grade, if needed for solubility)

  • Glassware & Consumables: Volumetric flasks, graduated cylinders, beakers, scintillation vials or test tubes for fraction collection, 0.22 µm syringe filters (PTFE or nylon).

Reagent Preparation
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. To 999 mL of HPLC-grade water, add 1 mL of formic acid. Mix thoroughly and degas.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. To 999 mL of HPLC-grade acetonitrile, add 1 mL of formic acid. Mix thoroughly and degas.

Sample Preparation
  • Solubility Test: Determine the best solvent for the crude sample. Start with methanol, acetonitrile, or a mixture with a small amount of DMSO if necessary. The goal is to achieve complete dissolution at a high concentration (e.g., 20-50 mg/mL).

  • Dissolution: Accurately weigh the crude material and dissolve it in the chosen solvent to a known concentration.

  • Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column or system.

HPLC System Setup and Purification
  • Column Installation & Equilibration: Install the preparative C18 column. Purge the system with 100% Mobile Phase B, followed by 100% Mobile Phase A. Equilibrate the column with the initial mobile phase conditions (e.g., 95% A / 5% B) for at least 10-15 column volumes or until a stable baseline is achieved.

  • Analytical Scout Run: Perform an injection of the diluted crude sample on an analytical scale column using the same mobile phases to confirm the retention time of the target compound and identify impurity peaks.

  • Preparative Run: Inject the concentrated, filtered crude sample onto the equilibrated preparative column.

  • Fraction Collection: Collect fractions based on the UV detector signal. Begin collecting just before the target peak begins to elute and stop just after it returns to baseline. Collect the peak in multiple smaller fractions for higher purity assurance.

  • Fraction Analysis: Analyze the collected fractions using the analytical HPLC method to determine their purity.

  • Pooling and Solvent Evaporation: Combine the fractions that meet the desired purity level (e.g., >99%). Remove the mobile phase solvents using a rotary evaporator. Note that removing the final traces of water may require lyophilization (freeze-drying).

Data and Results

HPLC Method Parameters

The following table summarizes the optimized parameters for the purification of this compound.

ParameterAnalytical ColumnPreparative Column
Stationary Phase C18, 250 x 4.6 mm, 5 µmC18, 250 x 21.2 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min20.0 mL/min
Column Temperature 30 °C30 °C
Detection UV at 262 nmUV at 262 nm
Injection Volume 5-10 µL1-5 mL (concentration dependent)
Gradient Program Time (min)%B
0.05
20.095
25.095
25.15
30.05
Workflow Visualization

The overall process from crude material to a purified, isolated solid is depicted in the workflow diagram below.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Crude Crude Solid Dissolve Dissolve in Appropriate Solvent Crude->Dissolve Filter Filter (0.22 µm Syringe Filter) Dissolve->Filter Inject Inject onto Preparative HPLC Filter->Inject Separate Gradient Elution & Separation Inject->Separate Detect UV Detection (262 nm) Separate->Detect Collect Collect Fractions Detect->Collect Analyze Analyze Fraction Purity (Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions (>99%) Analyze->Pool Evaporate Solvent Removal (Rotary Evaporation) Pool->Evaporate Dry Final Drying (Lyophilization) Evaporate->Dry Pure Pure Compound Dry->Pure

Caption: Workflow for the HPLC purification of this compound.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and robust protocol for the high-purity isolation of this compound. By understanding the rationale behind the selection of the column, mobile phase, and detector settings, researchers can effectively implement this method and adapt it for the purification of other structurally related intermediates. The successful application of this protocol will yield material of sufficient purity for demanding applications in pharmaceutical and chemical development.

References

Application Note: Mass Spectrometric Characterization of 6-chloro-N-methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-chloro-N-methoxy-N-methylnicotinamide is a specialized chemical intermediate whose utility in organic synthesis is largely defined by its N-methoxy-N-methylamide moiety, commonly known as a Weinreb amide.[1][2][3] Accurate and reliable analytical methods are paramount for ensuring purity, monitoring reaction kinetics, and identifying potential metabolites during drug development. This guide provides a detailed framework for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore its ionization characteristics, predict its fragmentation pathways based on its unique structure, and establish a robust protocol for both qualitative and quantitative analysis. The methodologies presented herein are designed for researchers, analytical scientists, and quality control professionals working with this class of compounds.

Introduction: The Analytical Significance of a Weinreb Amide Intermediate

This compound (CAS 149281-42-5) is a pyridine derivative used in the synthesis of bioactive molecules.[4][5] Its structure is notable for the Weinreb amide group, which provides a distinct advantage in organic synthesis by allowing for the controlled formation of ketones and aldehydes from carboxylic acid derivatives without the common problem of over-addition by organometallic reagents.[3][6]

The very stability and specific reactivity that make the Weinreb amide valuable in synthesis also dictate its behavior in a mass spectrometer. Understanding its ionization and fragmentation is crucial for developing selective and sensitive analytical methods. High-resolution mass spectrometry (HRMS) is essential for confirming its molecular formula, while tandem mass spectrometry (MS/MS) provides the structural information necessary for unambiguous identification and quantification in complex matrices.[1] This document serves as a practical guide to harnessing these techniques for the comprehensive analysis of this compound.

Below is the chemical structure of the target analyte.

Caption: Chemical structure of this compound.

Experimental Design: Materials and Protocols

This section details the necessary reagents, instrumentation, and step-by-step procedures for the LC-MS/MS analysis.

Reagents and Materials
  • Analyte: this compound (CAS: 149281-42-5), >95% purity.[1]

  • Solvents: LC-MS grade acetonitrile and deionized water.

  • Additives: Formic acid (99%+) and ammonium formate (LC-MS grade).

  • Sample Vials: 2 mL amber glass vials with PTFE-lined caps.

Instrumentation
  • LC System: An Agilent 1290 Infinity II UHPLC or equivalent system capable of binary gradient elution.

  • MS System: An Agilent 6470 Triple Quadrupole (QqQ) MS, or a high-resolution instrument like a Q-TOF, equipped with an Electrospray Ionization (ESI) source.

Sample Preparation Protocol

The trustworthiness of any analytical method begins with meticulous sample preparation. For initial method development, a simple dilution is sufficient.

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of acetonitrile in a volumetric flask.

  • Working Stock Solution (10 µg/mL): Dilute 100 µL of the primary stock solution to 10 mL with a 50:50 (v/v) mixture of acetonitrile and water.

  • Final Test Solution (100 ng/mL): Dilute 100 µL of the working stock solution to 10 mL with the initial mobile phase composition (e.g., 95% Mobile Phase A). This minimizes solvent effects during injection.

Liquid Chromatography (LC) Method

A reversed-phase method provides excellent separation for this moderately polar compound. The parameters below serve as a validated starting point.

ParameterRecommended SettingRationale
Column Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)Provides high efficiency and good peak shape for heterocyclic compounds.
Mobile Phase A Water + 5 mM Ammonium Formate + 0.1% Formic AcidAmmonium formate and formic acid improve ionization efficiency in positive ESI mode.[7][8]
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic phase for reversed-phase chromatography.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, balancing speed and pressure.
Column Temperature 40 °CEnhances peak symmetry and reduces viscosity.
Injection Volume 2 µLSmall volume to prevent peak distortion.
Gradient Elution 5% B to 95% B over 5 min, hold for 1 min, re-equilibrate for 2 minA standard gradient to ensure elution and cleaning of the column.
Mass Spectrometry (MS) Method

Due to the basic nitrogen atom on the pyridine ring, positive ion electrospray ionization is the logical choice for achieving high sensitivity.

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe pyridine nitrogen is readily protonated.
Gas Temperature 300 °COptimal for desolvation without causing thermal degradation.
Gas Flow 10 L/minEfficiently removes solvent droplets.
Nebulizer Pressure 45 psiEnsures a fine aerosol for effective ionization.
Sheath Gas Temp 350 °CFurther aids in the desolvation process.
Sheath Gas Flow 11 L/minHelps to focus the ion stream into the instrument.
Capillary Voltage 3500 VCreates a stable spray and efficient ion generation.
Scan Mode Full Scan (m/z 50-300) for characterization; MRM for quantificationFull scan identifies the precursor; MRM provides selectivity and sensitivity.[8]

Results and Discussion: Deciphering the Mass Spectrum

Full Scan Analysis: Identifying the Precursor Ion

The first step is to identify the protonated molecule, [M+H]⁺. With a molecular formula of C₈H₉ClN₂O₂, the expected mass is readily calculated.

ParameterValueNote
Molecular Formula C₈H₉ClN₂O₂-
Molecular Weight 200.62 g/mol Average molecular weight.[9]
Monoisotopic Mass 200.0356 DaCalculated using the most abundant isotopes.
[M+H]⁺ (³⁵Cl) 201.0429 m/z The primary ion for MS/MS fragmentation.
[M+H]⁺ (³⁷Cl) 203.0399 m/z The A+2 isotopic peak.

Expert Insight: A key signature for this compound is the chlorine isotopic pattern. The presence of a peak at m/z 203.04 that is approximately one-third the intensity of the m/z 201.04 peak provides high confidence in the elemental composition of the detected ion.

cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Prep1 Prepare 100 ng/mL Standard Solution LC1 Inject 2 µL onto C18 Column Prep1->LC1 LC2 Gradient Elution (ACN/H₂O) LC1->LC2 MS1 Positive ESI LC2->MS1 MS2 Full Scan Analysis (Confirm [M+H]⁺) MS1->MS2 MS3 Product Ion Scan (Elucidate Fragments) MS2->MS3 MS4 MRM Analysis (Quantification) MS3->MS4

Caption: General experimental workflow for LC-MS/MS analysis.

Tandem MS (MS/MS) Analysis: Predicting Fragmentation

Understanding the fragmentation pattern is the most critical part of structural elucidation and quantitative method development. Based on the Weinreb amide and chloropyridine structures, several fragmentation pathways are proposed.

The protonated precursor ion at m/z 201.0 is selected in the first quadrupole, fragmented via collision-induced dissociation (CID), and the resulting product ions are scanned in the third quadrupole.

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossProposed Fragment Structure
201.0170.0-OCH₃ (Methanol loss, 31.0 Da)[M+H - CH₃OH]⁺
201.0142.0-N(O)CH₃ (61.0 Da)6-chloronicotinoyl cation
201.0124.0-Cl, -N(O)CH₃ (77.0 Da)Nicotinoyl cation
142.0114.0-CO (28.0 Da)Chloropyridinyl cation
142.078.0-CO, -HCl (64.0 Da)Pyridinyl cation

Causality of Fragmentation:

  • Loss of Methanol (m/z 170.0): The N-O bond is relatively labile. A common fragmentation route for N-methoxy compounds is the loss of the methoxy group, often as methanol after proton rearrangement.

  • Cleavage of the Amide C-N Bond (m/z 142.0): This is a highly probable and structurally informative fragmentation. It results in the formation of the stable 6-chloronicotinoyl cation, which retains the chloropyridine ring and the carbonyl group. This fragment is often an excellent choice for quantification due to its high intensity and specificity.

  • Ring-Based Fragmentations (m/z 114.0, 78.0): Further fragmentation of the 6-chloronicotinoyl cation (m/z 142.0) can occur through the loss of carbon monoxide (-CO) to yield the chloropyridinyl cation. Subsequent loss of HCl can lead to smaller, less specific fragments.

G precursor [M+H]⁺ This compound m/z 201.0 frag1 [M+H - CH₃OH]⁺ m/z 170.0 precursor->frag1 - CH₃OH frag2 6-Chloronicotinoyl Cation m/z 142.0 precursor->frag2 - C₂H₅NO (Weinreb moiety) frag3 Chloropyridinyl Cation m/z 114.0 frag2->frag3 - CO

References

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 6-chloro-N-methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 6-chloro-N-methoxy-N-methylnicotinamide in Kinase Inhibitor Discovery

In the landscape of modern drug discovery, particularly in oncology, the inhibition of protein kinases has emerged as a cornerstone of targeted therapy. The nicotinamide scaffold, a derivative of vitamin B3, has garnered significant attention as a privileged structure in the design of kinase inhibitors due to its ability to form key hydrogen bonding interactions within the ATP-binding pocket of these enzymes.[1] This document provides a comprehensive guide for researchers on utilizing This compound as a versatile starting point for structure-activity relationship (SAR) studies aimed at discovering novel and potent kinase inhibitors.

The strategic placement of a chlorine atom at the 6-position of the pyridine ring offers a key vector for chemical modification, allowing for the systematic exploration of the chemical space around the nicotinamide core. Furthermore, the N-methoxy-N-methylamide (Weinreb amide) functionality is a stable and versatile handle for a variety of chemical transformations, providing a robust platform for the synthesis of a diverse library of analogs. This application note will focus on the design, synthesis, and biological evaluation of a focused library of compounds derived from this compound, with a particular emphasis on targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis crucial for tumor growth and metastasis.[2][3]

Rationale for SAR Studies: Targeting the VEGFR-2 Kinase Domain

VEGFR-2 is a receptor tyrosine kinase that, upon activation by its ligand VEGF-A, initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels.[3] Dysregulation of this pathway is a hallmark of many cancers.[2] The design of small molecule inhibitors that compete with ATP for binding to the kinase domain of VEGFR-2 is a clinically validated strategy for cancer therapy.[4]

Our SAR strategy will focus on three key modifications to the this compound scaffold:

  • Modification at the 6-position: The chlorine atom can be displaced by various nucleophiles to introduce a diverse range of substituents. This allows for the exploration of interactions with the solvent-exposed region of the ATP-binding pocket and can significantly impact potency and selectivity.

  • Bioisosteric replacement of the chloro group: Replacing the chlorine with other functional groups of similar size and electronic properties can fine-tune the compound's physicochemical properties and biological activity.[5]

  • Modification of the Weinreb amide: While the Weinreb amide is a useful synthetic handle, its conversion to other functional groups (e.g., ketones, amines) can probe different interactions within the kinase domain.

This systematic approach will enable the elucidation of key structural features required for potent and selective VEGFR-2 inhibition.

Experimental Protocols

Part 1: Synthesis of a Focused Library of 6-substituted Nicotinamide Analogs

The following protocols outline the synthesis of a focused library of analogs based on the this compound scaffold.

1.1 General Synthetic Scheme

G start 6-chloronicotinic acid weinreb This compound (Parent Compound) start->weinreb 1. SOCl2, DMF (cat.) 2. HN(OMe)Me*HCl, Base analog_A Analog Library A (6-amino derivatives) weinreb->analog_A Nu: R-NH2 Pd-catalyzed Buchwald-Hartwig amination analog_B Analog Library B (6-alkoxy/aryloxy derivatives) weinreb->analog_B Nu: R-OH Base analog_C Analog Library C (6-aryl/heteroaryl derivatives) weinreb->analog_C Nu: R-B(OH)2 Pd-catalyzed Suzuki coupling

Caption: Synthetic workflow for generating analog libraries.

1.2 Protocol for the Synthesis of this compound (Parent Compound)

  • To a solution of 6-chloronicotinic acid (1.0 eq) in dichloromethane (DCM, 0.5 M), add a catalytic amount of N,N-dimethylformamide (DMF).

  • Cool the mixture to 0 °C and add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours, or until the reaction is complete as monitored by TLC.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude 6-chloronicotinoyl chloride.

  • In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and triethylamine (2.5 eq) in DCM (0.5 M) and cool to 0 °C.

  • Add the crude 6-chloronicotinoyl chloride dissolved in DCM dropwise to the hydroxylamine solution.

  • Stir the reaction at room temperature for 3 hours.

  • Wash the reaction mixture with 1 M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to yield this compound.

1.3 Protocol for the Synthesis of 6-amino Nicotinamide Analogs (Library A)

  • To a reaction vessel, add this compound (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq), a ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs2CO3, 2.0 eq).

  • Add anhydrous dioxane as the solvent.

  • Degas the mixture and heat to 100 °C under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 6-amino nicotinamide analog.

1.4 Protocol for the Synthesis of 6-alkoxy/aryloxy Nicotinamide Analogs (Library B)

  • To a solution of the desired alcohol or phenol (1.5 eq) in anhydrous tetrahydrofuran (THF), add a strong base such as sodium hydride (1.5 eq) at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add a solution of this compound (1.0 eq) in THF.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction carefully with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify by column chromatography to yield the target 6-alkoxy/aryloxy nicotinamide analog.

1.5 Protocol for the Synthesis of 6-aryl/heteroaryl Nicotinamide Analogs (Library C)

  • In a reaction vessel, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq).

  • Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) as the solvent.

  • Degas the mixture and heat to 90 °C under an inert atmosphere for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to obtain the desired 6-aryl/heteroaryl nicotinamide analog.

Part 2: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol describes a luminescence-based kinase assay to determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against VEGFR-2. The assay measures the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity (more ATP consumed).[6]

2.1 Materials and Reagents

  • Recombinant Human VEGFR-2 (GST-tagged)

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • Poly (Glu, Tyr) 4:1 substrate

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence.

2.2 Assay Workflow

G prep Prepare Reagents (Enzyme, Substrate, ATP, Inhibitors) plate Plate Inhibitors and Controls (Test compounds, Positive/Negative Controls) prep->plate initiate Initiate Kinase Reaction (Add Enzyme/ATP/Substrate Mix) plate->initiate incubate_kinase Incubate at 30°C for 45 min initiate->incubate_kinase stop_deplete Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) incubate_kinase->stop_deplete incubate_adp Incubate at RT for 40 min stop_deplete->incubate_adp detect Detect ADP (Add Kinase Detection Reagent) incubate_adp->detect incubate_detect Incubate at RT for 30 min detect->incubate_detect read Read Luminescence incubate_detect->read analyze Analyze Data (Calculate % Inhibition, Determine IC50) read->analyze

Caption: Workflow for the in vitro VEGFR-2 kinase assay.

2.3 Detailed Protocol

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a series of dilutions in kinase buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Plate Setup:

    • Test Wells: Add 2.5 µL of diluted test compound to the appropriate wells of a 384-well plate.

    • Positive Control (100% activity): Add 2.5 µL of kinase buffer with the same final DMSO concentration as the test wells.

    • Negative Control (0% activity/Blank): Add 2.5 µL of kinase buffer with DMSO.

  • Kinase Reaction:

    • Prepare a master mix containing kinase buffer, ATP, and the poly (Glu, Tyr) substrate. The final ATP concentration should be at or near its Km for VEGFR-2.

    • Add 2.5 µL of the master mix to all wells.

    • Prepare a solution of VEGFR-2 enzyme in kinase buffer.

    • Initiate the reaction by adding 5 µL of the diluted VEGFR-2 enzyme to the "Test Wells" and "Positive Control" wells. Add 5 µL of kinase buffer to the "Negative Control" wells.

    • Mix the plate gently and incubate at 30°C for 45 minutes.

  • Luminescence Detection:

    • After the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Read the luminescence using a microplate reader.

2.4 Data Analysis

  • Subtract the average luminescence signal of the Negative Control from all other wells.

  • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Test_Well / Signal_Positive_Control))

  • Plot the % Inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation and Interpretation

The results of the SAR study should be presented in a clear and concise manner to facilitate the identification of trends.

Table 1: SAR of 6-substituted Nicotinamide Analogs against VEGFR-2

Compound IDR-group at 6-positionVEGFR-2 IC50 (nM)
Parent -Cl[Insert experimental value]
A-1 -NH-phenyl[Insert experimental value]
A-2 -NH-benzyl[Insert experimental value]
B-1 -O-phenyl[Insert experimental value]
B-2 -O-benzyl[Insert experimental value]
C-1 -phenyl[Insert experimental value]
C-2 -pyridyl[Insert experimental-value]

Interpretation of Expected Results:

  • Impact of the 6-substituent: The nature of the R-group at the 6-position is expected to significantly influence VEGFR-2 inhibitory activity. Bulky, hydrophobic groups may enhance binding through interactions with hydrophobic pockets in the ATP-binding site. Groups capable of forming hydrogen bonds may also increase potency.

  • Role of the Nicotinamide Core: The nicotinamide core is expected to anchor the molecule in the hinge region of the kinase domain through hydrogen bonds.

  • Selectivity: Promising compounds should be further evaluated for their selectivity against a panel of other kinases to assess their potential for off-target effects.

Visualization of the Target Signaling Pathway

Understanding the biological context of VEGFR-2 inhibition is crucial for interpreting the significance of the SAR data.

G VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds and Dimerizes PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Phosphorylates RAS RAS PLCg->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Survival Cell Survival AKT->Survival Inhibitor 6-substituted Nicotinamide Analog Inhibitor->VEGFR2 Inhibits ATP Binding

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.[3]

Conclusion

This application note provides a comprehensive framework for conducting SAR studies using this compound as a starting scaffold for the discovery of novel VEGFR-2 inhibitors. By systematically modifying the parent compound and evaluating the biological activity of the resulting analogs, researchers can gain valuable insights into the structural requirements for potent and selective kinase inhibition. The detailed protocols and workflows presented herein are designed to be a practical guide for scientists in the field of drug discovery and medicinal chemistry.

References

synthesis of nicotinamide derivatives from 6-chloro-N-methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Nicotinamide Derivatives from 6-Chloro-N-methoxy-N-methylnicotinamide

Abstract: This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of synthetic strategies for creating diverse nicotinamide derivatives utilizing the versatile building block, this compound. We delve into the core reactivity of this intermediate, offering detailed, field-proven protocols for functionalization at both the C6-chloro and C3-Weinreb amide positions. The methodologies covered include palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig), nucleophilic aromatic substitution (SNAr), and transformations of the Weinreb amide into ketones and aldehydes. Each section elucidates the mechanistic principles behind the protocols, ensuring a deep understanding of the reaction causality and empowering scientists to adapt and troubleshoot these methods for their specific molecular targets.

Introduction: A Privileged Scaffold and a Versatile Intermediate

Nicotinamide derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents with applications ranging from oncology to neurodegenerative diseases.[1][2][3] Their biological significance drives a continuous demand for efficient and flexible synthetic routes to access novel analogues for structure-activity relationship (SAR) studies.

At the heart of many such synthetic endeavors lies this compound, a strategically designed intermediate offering two distinct and orthogonal points for molecular diversification.[4][5] Its structure is comprised of:

  • An Electron-Deficient Pyridine Ring: The inherent electron-withdrawing nature of the ring nitrogen, compounded by the C3-amide substituent, renders the ring susceptible to nucleophilic attack.

  • A C6-Chloro Substituent: This serves as an excellent leaving group for both transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).[6][7][8]

  • A C3-Weinreb Amide: The N-methoxy-N-methylamide, or Weinreb amide, is a highly valued functional group in organic synthesis.[9][10][11] Its principal advantage is the ability to react cleanly with potent organometallic nucleophiles (e.g., Grignard or organolithium reagents) to yield ketones, or with hydride reagents to yield aldehydes, by forming a stable chelated intermediate that prevents the common problem of over-addition.[12]

This dual reactivity allows for a modular and convergent approach to complex drug-like molecules, as illustrated below.

Caption: Key reactive sites of this compound.

PART 1: Functionalization at the C6-Position

The chloro-substituent at the 6-position of the pyridine ring is the primary site for introducing molecular diversity. The choice of reaction depends on the desired bond type (C-C, C-N, C-O, etc.) and the substrate scope required.

Suzuki-Miyaura Coupling for C-C Bond Formation

The palladium-catalyzed Suzuki-Miyaura coupling is a premier method for constructing biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceutical agents. The reaction couples the aryl chloride with an organoboron species, typically a boronic acid or its ester.

Expertise & Causality: For electron-deficient heteroaryl chlorides like our substrate, the oxidative addition of Pd(0) to the C-Cl bond is often the rate-limiting step. The selection of an electron-rich, bulky phosphine ligand is critical to accelerate this step and promote an efficient catalytic cycle. The amide group at the C3 position can also play a directing role, favoring catalyst insertion at the adjacent C2 position if a C2-halogen were present; in this case, it primarily acts as an electronic activator for the ring.[6][7][13][14]

Suzuki-Miyaura Coupling Workflow A Combine Starting Material, Arylboronic Acid, & Base B Inert Atmosphere (N2 or Ar Purge) A->B C Add Solvent (e.g., Dioxane/H2O) B->C D Add Pd Catalyst & Ligand (e.g., Pd(OAc)2 + SPhos) C->D E Heat Reaction Mixture (e.g., 80-100 °C) D->E F Monitor by TLC or LC-MS E->F G Aqueous Workup (e.g., H2O/EtOAc extraction) F->G H Purify by Column Chromatography G->H I Characterize Product H->I

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

  • Reagents & Equipment:

    • This compound (1.0 eq)

    • 4-Methoxyphenylboronic acid (1.2 eq)

    • Potassium Carbonate (K₂CO₃, 3.0 eq)

    • Palladium(II) Acetate (Pd(OAc)₂, 0.05 eq)

    • SPhos (dicyclohexylphosphino-2′,6′-dimethoxybiphenyl, 0.10 eq)

    • 1,4-Dioxane and Water (4:1 v/v)

    • Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen/argon line.

  • Procedure:

    • To a round-bottom flask, add this compound, 4-methoxyphenylboronic acid, and K₂CO₃.

    • Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

    • Under a positive pressure of inert gas, add the 1,4-dioxane/water solvent mixture via syringe.

    • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ and SPhos in a small amount of dioxane, then add this to the main reaction flask.

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 4-12 hours), cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired 6-(4-methoxyphenyl)-N-methoxy-N-methylnicotinamide.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

Arylboronic AcidCatalyst SystemBaseSolventTemp (°C)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O9575-85
4-Acetylphenylboronic acidPdCl₂(dppf)Cs₂CO₃Dioxane/H₂O10060-70
3-Thienylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O9080-90
4-Fluorophenylboronic acidPXPd2[6][13]K₂CO₃Methanol6570-80
Buchwald-Hartwig Amination for C-N Bond Formation

For the synthesis of arylamines, the Buchwald-Hartwig amination is an indispensable tool, offering broad substrate scope and functional group tolerance where classical methods like SNAr may fail or require harsh conditions.[15][16]

Expertise & Causality: This reaction is highly sensitive to the choice of ligand, base, and solvent.[17] The ligand must be bulky enough to promote reductive elimination (the C-N bond-forming step) while also stabilizing the palladium catalyst. The base is not merely a proton scavenger; it plays a crucial role in generating the active amine nucleophile and participating in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide are often required, especially for less reactive aryl chlorides.[18]

Buchwald-Hartwig Amination Workflow A Combine Starting Material, Amine, & Strong Base in Glovebox B Add Pd Pre-catalyst & Ligand (or Pre-formed Catalyst) A->B C Add Anhydrous Solvent (e.g., Toluene or Dioxane) B->C D Seal Vessel and Remove from Glovebox C->D E Heat Reaction Mixture (e.g., 100-110 °C) D->E F Monitor by TLC or LC-MS E->F G Quench & Aqueous Workup F->G H Purify by Column Chromatography G->H I Characterize Product H->I

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

  • Reagents & Equipment:

    • This compound (1.0 eq)

    • Morpholine (1.5 eq)

    • Sodium tert-butoxide (NaOtBu, 1.4 eq)

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0), 0.02 eq)

    • XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl, 0.08 eq)

    • Anhydrous Toluene

    • Schlenk tube or sealed vial, magnetic stirrer, heating block, glovebox (recommended).

  • Procedure:

    • Inside a glovebox, add NaOtBu to a Schlenk tube.

    • Add this compound, Pd₂(dba)₃, and XPhos.

    • Add anhydrous toluene, followed by morpholine.

    • Seal the tube, remove it from the glovebox, and place it in a preheated heating block at 110 °C.

    • Stir vigorously for 12-24 hours. Monitor for completion by LC-MS.

    • Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by flash chromatography to yield 6-(morpholino)-N-methoxy-N-methylnicotinamide.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful, often metal-free alternative for functionalizing the C6-position.[8] The reaction is viable because the electron-withdrawing pyridine nitrogen and C3-carbonyl group stabilize the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack.[19][20] This pathway is typically most effective with strong nucleophiles like alkoxides, thiolates, or under forcing conditions with amines.

Protocol 3: SNAr with Sodium Methoxide

  • Reagents & Equipment:

    • This compound (1.0 eq)

    • Sodium Methoxide (NaOMe, 2.0 eq, either as solid or a 25% solution in methanol)

    • Anhydrous Methanol (MeOH) or Tetrahydrofuran (THF)

    • Round-bottom flask, condenser, magnetic stirrer.

  • Procedure:

    • Dissolve this compound in anhydrous methanol.

    • Add sodium methoxide to the solution. If using solid NaOMe, the addition may be exothermic.

    • Heat the mixture to reflux (approx. 65 °C) and stir for 2-6 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

    • Carefully neutralize the excess base with 1M HCl until pH ~7.

    • Remove the solvent under reduced pressure.

    • Partition the residue between water and ethyl acetate. Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the crude product, which can be purified by chromatography if necessary.

PART 2: Transformations of the C3-Weinreb Amide

After functionalizing the C6-position, the Weinreb amide at C3 provides a reliable entry to ketones and aldehydes—key functional groups for further elaboration in drug synthesis.

Ketone Synthesis via Organometallic Addition

The reaction of a Weinreb amide with a Grignard or organolithium reagent is the hallmark of this functional group.[12] The reaction proceeds via a stable tetrahedral intermediate, which only collapses to the ketone upon acidic workup, thus elegantly avoiding over-addition.[11]

Expertise & Causality: Strict anhydrous conditions and low temperatures (e.g., -78 °C to 0 °C) are paramount for success. These conditions prevent quenching of the highly basic organometallic reagent and ensure the stability of the tetrahedral intermediate, which is key to the reaction's selectivity.

Weinreb Ketone Synthesis Workflow A Dissolve Weinreb Amide in Anhydrous THF/Ether B Cool to Low Temperature (-78 °C to 0 °C) A->B C Add Grignard or Organolithium Reagent Dropwise B->C D Stir at Low Temperature C->D E Monitor by TLC (after quenching an aliquot) D->E F Quench with Saturated aq. NH4Cl or 1M HCl E->F G Warm to Room Temp & Perform Aqueous Workup F->G H Purify by Column Chromatography G->H I Characterize Ketone Product H->I

Caption: General workflow for Weinreb ketone synthesis.

Protocol 4: Synthesis of a Phenyl Ketone Derivative

  • Starting Material: 6-morpholino-N-methoxy-N-methylnicotinamide (from Protocol 2).

  • Reagents & Equipment:

    • Starting Weinreb amide (1.0 eq)

    • Phenylmagnesium bromide (PhMgBr, 1.5 eq, 3.0 M solution in ether)

    • Anhydrous Tetrahydrofuran (THF)

    • 1 M Hydrochloric Acid (HCl)

    • Flame-dried round-bottom flask, syringe, magnetic stirrer, low-temperature bath (dry ice/acetone).

  • Procedure:

    • Dissolve the starting Weinreb amide in anhydrous THF in a flame-dried flask under an argon atmosphere.

    • Cool the solution to 0 °C in an ice-water bath.

    • Add the phenylmagnesium bromide solution dropwise via syringe over 15 minutes.

    • Stir the reaction at 0 °C for 2 hours.

    • Monitor the reaction by quenching a small aliquot in 1M HCl and analyzing by TLC.

    • Once complete, carefully quench the entire reaction by slowly adding 1 M HCl at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by flash chromatography to yield the (6-morpholinopyridin-3-yl)(phenyl)methanone.

Table 2: Representative Weinreb Amide Transformations

Weinreb Amide SubstrateOrganometallic/Hydride ReagentProduct TypeTypical Yield (%)
6-Phenyl derivativeMethylmagnesium bromideAcetyl Ketone85-95
6-Methoxy derivativen-ButyllithiumPentanoyl Ketone80-90
6-Chloro starting materialDiisobutylaluminium hydride (DIBAL-H)Aldehyde70-85
6-Anilino derivativeEthylmagnesium iodidePropanoyl Ketone80-90

PART 3: Convergent Synthetic Strategies

The true power of this compound lies in the sequential application of the reactions described above. A researcher can first install a complex fragment at the C6-position via a coupling reaction and then unmask the ketone or aldehyde at C3 for further derivatization (e.g., reductive amination, Wittig reaction), enabling rapid access to a large and diverse chemical library from a single, common intermediate.

cluster_c6 C6 Functionalization cluster_c3 C3 Transformation Start 6-Chloro-N-methoxy-N- methylnicotinamide Suzuki Suzuki Coupling (R-B(OH)2) Start->Suzuki BH Buchwald-Hartwig (R-NH2) Start->BH SNAr SNAr (Nu-) Start->SNAr Intermediate 6-Substituted Weinreb Amide (R = Aryl, NR2, OR, etc.) Suzuki->Intermediate BH->Intermediate SNAr->Intermediate Ketone Grignard/RLi Addition (R'-MgX) Intermediate->Ketone Aldehyde Reduction (DIBAL-H) Intermediate->Aldehyde Product Diverse Nicotinamide Derivatives Ketone->Product Aldehyde->Product

Caption: Convergent synthetic pathways from the common intermediate.

Conclusion

This compound is a high-value, versatile building block for the synthesis of diverse nicotinamide derivatives. Its orthogonal reactive sites—the C6-chloro group and the C3-Weinreb amide—allow for predictable and high-yielding functionalization through a range of modern synthetic methodologies. The protocols and strategic insights provided in this guide are designed to empower chemists to efficiently construct libraries of novel compounds for accelerated drug discovery programs.

References

Application Notes and Protocols for the Evaluation of 6-chloro-N-methoxy-N-methylnicotinamide in Fungicide Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The relentless evolution of fungicide resistance necessitates a continuous search for novel chemical entities with diverse modes of action. Nicotinamide and its derivatives have emerged as a promising class of compounds with demonstrated antifungal properties.[1][2] This document provides a comprehensive guide for the investigation of 6-chloro-N-methoxy-N-methylnicotinamide , a synthetically accessible Weinreb amide derivative of nicotinamide, as a potential fungicide. While primarily utilized as a chemical intermediate, its structural features—specifically the electron-withdrawing chloro group at the 6-position, which is known to enhance fungicidal activity in other nicotinamide series, and the versatile Weinreb amide moiety—make it a compelling candidate for fungicide discovery programs.[1][3][4][5] These application notes and protocols are designed to provide researchers with a structured framework for the systematic evaluation of this compound, from initial in vitro screening to preliminary mechanism of action studies.

Introduction: The Rationale for Investigating this compound

The nicotinamide scaffold is a well-established pharmacophore in both medicine and agriculture.[1] As a precursor to the essential coenzymes NAD+ and NADP+, nicotinamide is central to cellular redox reactions, energy metabolism, and DNA repair.[6] Its fungicidal activity is thought to stem from the disruption of these fundamental processes in pathogenic fungi.[7][8]

Structure-activity relationship (SAR) studies of various nicotinamide derivatives have revealed that substitution on the pyridine ring can significantly modulate antifungal potency and spectrum.[1][2] Notably, the presence of a chlorine atom at the 6-position has been shown to be beneficial for the fungicidal activity of certain N-substituted nicotinamides.[1] this compound incorporates this potentially activating feature.

Furthermore, the N-methoxy-N-methylamide (Weinreb amide) functionality is a stable and versatile group in organic synthesis, known for its resistance to cleavage by many nucleophiles while still being reactive enough for controlled transformations. In a biological context, this group could influence the compound's solubility, cell permeability, and metabolic stability, all critical parameters for a successful agrochemical.

This guide, therefore, presents a logical workflow for characterizing the potential of this compound as a novel fungicide lead.

Synthesis and Characterization

This compound is a commercially available chemical reagent.[3][9] For researchers opting for in-house synthesis, a common route involves the chlorination of N-methoxy-N-methylnicotinamide, which itself is synthesized from nicotinic acid and N,O-dimethylhydroxylamine.[3]

Protocol 2.1: Synthesis of this compound
  • Step 1: Weinreb Amide Formation. Couple nicotinic acid with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a base like triethylamine (TEA) in a suitable solvent (e.g., dichloromethane - DCM) to yield N-methoxy-N-methylnicotinamide.

  • Step 2: Chlorination. The N-methoxy-N-methylnicotinamide is then chlorinated. A typical procedure involves reacting the amide with a chlorinating agent like thionyl chloride (SOCl₂) in an appropriate solvent such as DCM.[3] The reaction is typically performed at a moderately elevated temperature (e.g., 40°C) for several hours.[3]

  • Step 3: Purification and Characterization. Following the reaction, the crude product should be purified, for example, by column chromatography. The identity and purity of the final compound must be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

In Vitro Antifungal Susceptibility Testing

The initial step in evaluating any potential fungicide is to determine its intrinsic activity against a panel of relevant fungal pathogens in vitro. The following protocols are based on established methodologies to ensure reproducibility.[10][11][12]

Protocol 3.1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is considered a gold standard for determining the MIC of a compound against yeast and filamentous fungi.[10][12]

  • Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO) for stock solution preparation

    • Sterile 96-well microtiter plates

    • Appropriate liquid medium (e.g., RPMI 1640 for yeasts, Potato Dextrose Broth for filamentous fungi)

    • Fungal isolates (e.g., Botrytis cinerea, Fusarium oxysporum, Candida albicans)

    • Positive control fungicide (e.g., boscalid, tebuconazole)

    • Spectrophotometer or plate reader

  • Procedure:

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in DMSO.

    • Perform serial two-fold dilutions of the compound in the microtiter plate using the appropriate broth to achieve a final concentration range (e.g., 0.1 to 128 µg/mL).[10][11]

    • Prepare a standardized fungal inoculum as per CLSI or EUCAST guidelines (typically 1-5 x 10³ CFU/mL for yeasts or a standardized spore suspension for molds).[11]

    • Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted compound.

    • Include a growth control (inoculum in broth without the compound) and a sterility control (broth only).

    • Incubate the plates at an appropriate temperature (e.g., 25-35°C) for 24-72 hours, depending on the fungal species.

    • Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the growth control.[10][12]

Protocol 3.2: Poisoned Food Technique for Mycelial Growth Inhibition

This method is particularly useful for assessing the effect of a compound on the mycelial growth of filamentous fungi.[13]

  • Materials:

    • This compound

    • Acetone or DMSO for stock solution preparation

    • Molten Potato Dextrose Agar (PDA)

    • Sterile petri dishes

    • Actively growing cultures of filamentous fungi (e.g., Sclerotinia sclerotiorum, Rhizoctonia solani)

    • Cork borer

  • Procedure:

    • Prepare a stock solution of the compound in acetone or DMSO.

    • Add appropriate volumes of the stock solution to molten PDA (cooled to ~45-50°C) to achieve the desired final concentrations (e.g., 10, 50, 100 ppm).

    • Pour the amended agar into sterile petri dishes and allow them to solidify. A control plate with only the solvent should also be prepared.

    • Using a sterile cork borer, take a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture.

    • Place the mycelial plug, mycelium-side down, in the center of the prepared agar plates.

    • Incubate the plates at an optimal temperature for fungal growth (e.g., 25°C).

    • Measure the colony diameter at regular intervals until the fungus in the control plate reaches the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition relative to the control.

Data Presentation: In Vitro Activity

The results of the in vitro assays should be summarized in a clear and concise table.

Fungal PathogenAssay TypeMIC (µg/mL)EC₅₀ (ppm)Positive Control (MIC/EC₅₀)
Botrytis cinereaBroth Microdilution
Sclerotinia sclerotiorumPoisoned Food
Fusarium oxysporumBroth Microdilution
Alternaria brassicaePoisoned Food
Candida albicansBroth Microdilution

EC₅₀ (Effective Concentration 50) is the concentration that inhibits 50% of the mycelial growth in the poisoned food assay.

In Vivo Fungicide Screening

Positive results from in vitro studies warrant progression to in vivo testing to evaluate the compound's efficacy in a more complex biological system that includes the host plant.[13][14][15][16]

Protocol 4.1: Detached Leaf Assay

This assay provides a rapid assessment of a compound's protective and curative activity on host tissue.[15]

  • Materials:

    • Healthy, young leaves from a susceptible host plant (e.g., tomato, wheat).

    • This compound formulated as a sprayable solution (e.g., in acetone-water with a surfactant like Tween 20).

    • Fungal spore suspension.

    • Moist chambers (e.g., petri dishes with moist filter paper).

  • Procedure:

    • Protective Activity:

      • Spray the detached leaves with the test compound solution at various concentrations.

      • Allow the leaves to dry completely.

      • Inoculate the treated leaves with a known concentration of the fungal spore suspension.

    • Curative Activity:

      • Inoculate the detached leaves with the fungal spore suspension.

      • After a set incubation period (e.g., 24 hours), spray the leaves with the test compound solution.

    • Place all leaves in moist chambers and incubate under appropriate light and temperature conditions to facilitate disease development.

    • Assess disease severity (e.g., percentage of leaf area covered by lesions) after several days and compare it to untreated, inoculated controls.

Protocol 4.2: Whole Plant Assay

This is a more comprehensive test that evaluates the compound's performance on whole plants in a controlled environment.[13][16]

  • Materials:

    • Potted, susceptible host plants of uniform age and size.

    • Formulated test compound.

    • Fungal inoculum.

    • Greenhouse or growth chamber with controlled environmental conditions.

  • Procedure:

    • Grow host plants to a suitable stage (e.g., 2-4 true leaves).

    • Apply the formulated this compound as a foliar spray to a set of plants.

    • After the spray has dried (for protective assays) or after a set period post-inoculation (for curative assays), challenge the plants with the fungal pathogen.

    • Maintain the plants in an environment conducive to disease development (e.g., high humidity).

    • After a suitable incubation period (e.g., 7-14 days), rate the disease severity on each plant using a standardized rating scale.

    • Calculate the percent disease control relative to untreated, inoculated plants.

Preliminary Mechanism of Action (MoA) Studies

Understanding the MoA is crucial for developing a novel fungicide. Based on the known functions of nicotinamide, initial investigations can focus on its impact on fungal cell wall integrity and cellular metabolism.

Diagram: Potential Fungal Targets of Nicotinamide Derivatives

G cluster_compound This compound cluster_cell Fungal Cell Compound Nicotinamide Derivative NAD NAD+/NADP+ Homeostasis Compound->NAD Inhibits precursor recycling? CellWall Cell Wall Integrity (Chitin/Glucan Synthesis) Compound->CellWall Directly or indirectly affects synthesis? Sirtuins Sirtuin Activity (Deacetylases) NAD->Sirtuins DNA_Repair PARP-mediated DNA Repair NAD->DNA_Repair Metabolism Disrupted Energy Metabolism NAD->Metabolism Apoptosis Cell Cycle Arrest & Apoptosis Sirtuins->Apoptosis DNA_Repair->Apoptosis CellWall->Apoptosis

Caption: Potential mechanisms of action for nicotinamide-based fungicides.

Protocol 5.1: Cell Wall Integrity Assay using Sorbitol Protection

If the compound disrupts the cell wall, the fungus will be more susceptible to osmotic stress. Sorbitol, an osmotic stabilizer, can protect the fungus from lysis.

  • Procedure:

    • Repeat the broth microdilution assay (Protocol 3.1) in two sets of 96-well plates.

    • In one set, prepare the media (e.g., RPMI) as usual.

    • In the second set, supplement the media with an osmotic stabilizer, such as 0.8 M sorbitol.

    • Determine the MIC for this compound in both the standard and the osmotically supported media.

    • Interpretation: A significant increase (e.g., 4-fold or greater) in the MIC value in the presence of sorbitol suggests that the compound's mode of action involves disruption of the fungal cell wall.

Conclusion and Future Directions

These application notes provide a foundational framework for the initial evaluation of this compound as a potential fungicide. Based on the data generated through these protocols, a decision can be made regarding its suitability for further development. Promising results would lead to more advanced studies, including:

  • Spectrum of Activity: Testing against a broader panel of plant pathogenic fungi.

  • Resistance Profiling: Assessing the potential for resistance development.

  • Advanced MoA Studies: Identifying the specific molecular target through techniques like transcriptomics, proteomics, or genetic screening of resistant mutants.

  • Formulation Development: Optimizing the delivery of the active ingredient for field applications.

  • Toxicology and Environmental Fate: Evaluating the safety profile of the compound.

The exploration of simple, synthetically tractable molecules like this compound is a vital component of the discovery pipeline for new and effective crop protection agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-N-methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-chloro-N-methoxy-N-methylnicotinamide. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, chemists, and drug development professionals. As a critical Weinreb-Nahm amide intermediate, its successful synthesis is pivotal for the creation of various pharmaceutical and agrochemical compounds.[1][2]

Synthesis Overview

The most common and robust method for preparing this compound involves a two-step process starting from 6-chloronicotinic acid.[3] First, the carboxylic acid is activated, typically by converting it to an acyl chloride. Second, the activated acyl chloride is reacted with N,O-dimethylhydroxylamine hydrochloride to form the desired Weinreb-Nahm amide.[4]

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on causality and providing actionable solutions.

Issue 1: Low or No Product Formation

Question: My reaction has resulted in a very low yield, or I've only recovered the 6-chloronicotinic acid starting material. What went wrong?

Answer: This is a common issue that typically points to one of three areas: incomplete carboxylic acid activation, inadequate amine coupling conditions, or poor reagent quality.

Probable Cause Explanation & Validation Recommended Solution
Incomplete Acid Activation The conversion of 6-chloronicotinic acid to its acyl chloride is crucial. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride require anhydrous conditions and often a catalytic amount of DMF.[5] Incomplete reaction can result from wet reagents/solvents or insufficient reaction time/temperature. Validation: Before adding the amine, you can carefully take a micro-sample of the crude acyl chloride, quench it with methanol, and analyze by TLC/LC-MS to confirm the formation of the methyl ester.Ensure all glassware is oven-dried and solvents are anhydrous. Use a fresh bottle of thionyl chloride. Reflux the reaction mixture (typically in a solvent like DCM or neat) until gas evolution (SO₂ and HCl) ceases, which indicates the reaction is complete.[6]
Ineffective Amine Coupling N,O-dimethylhydroxylamine is supplied as a hydrochloride salt to improve stability. The free amine must be liberated in situ for it to act as a nucleophile. This requires at least two equivalents of a non-nucleophilic base: one to neutralize the HCl salt and a second to scavenge the HCl generated during the amide formation.[7] Validation: Check the pH of the reaction mixture after base addition; it should be basic.Use at least 2.2 equivalents of a base like pyridine or triethylamine. Add the base to the solution of N,O-dimethylhydroxylamine hydrochloride and stir for a few minutes before adding the acyl chloride solution, preferably at a reduced temperature (0 °C) to control the exothermic reaction.[8]
Poor Reagent Quality N,O-dimethylhydroxylamine hydrochloride is hygroscopic.[9] Absorbed moisture can hydrolyze the acyl chloride intermediate back to the carboxylic acid. Thionyl chloride can also decompose over time. Validation: Use reagents from freshly opened containers or those stored properly in desiccators.Store N,O-dimethylhydroxylamine hydrochloride in a desiccator.[10] Consider purchasing a new bottle of thionyl chloride if it is old or has been improperly stored.

Issue 2: Formation of an Unexpected, Persistent Impurity

Question: After workup, I have a major side product that is difficult to separate from my desired Weinreb amide. What could it be?

Answer: The identity of the side product depends on the activation method used.

Probable Cause Explanation & Validation Recommended Solution
Anhydride Formation If using thionyl chloride, insufficient reaction time or temperature can lead to the formation of a mixed anhydride or the symmetric 6-chloronicotinic anhydride. These can react with the amine but may also persist or lead to other impurities.[5] Validation: Anhydrides often have distinct carbonyl stretches in IR spectroscopy and unique molecular weights detectable by MS.Ensure the acid activation step goes to completion by providing adequate time and temperature. Using oxalyl chloride is often a cleaner alternative to thionyl chloride.
Urea Byproducts If using a peptide coupling reagent (e.g., DCC, EDC) instead of forming the acyl chloride, urea byproducts are generated.[11][12] Dicyclohexylurea (from DCC) is particularly problematic as it has low solubility in many organic solvents.[12] Validation: These byproducts are often visible as a white precipitate during the reaction.If using DCC, filter the crude reaction mixture to remove the precipitated dicyclohexylurea before workup.[11] Alternatively, use a water-soluble carbodiimide like EDC, whose corresponding urea can be removed with an aqueous wash.[12]
Catalyst-Related Impurities When using DMF as a catalyst with thionyl chloride, dimethylcarbamoyl chloride, a known carcinogen, can form as a byproduct and may contaminate the product.[5] Validation: This impurity can be detected by careful analysis of crude ¹H NMR or GC-MS.Use the minimum effective amount of DMF catalyst. Alternatively, use a different activation method, such as oxalyl chloride, which does not require a DMF catalyst, or a peptide coupling reagent.

Frequently Asked Questions (FAQs)

Q1: What is the best method to activate the 6-chloronicotinic acid? A: The conversion to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride is the most common and cost-effective method.[13] Oxalyl chloride is often preferred for cleaner reactions as the byproducts (CO, CO₂, HCl) are all gaseous. For sensitive substrates where harsh conditions must be avoided, peptide coupling reagents like HATU, HBTU, or EDC can be used, although they are more expensive and generate stoichiometric waste.[3][13]

Q2: How can I monitor the progress of the reaction? A: Thin Layer Chromatography (TLC) is the most straightforward method. The starting carboxylic acid is highly polar and will have a low Rf value, while the final Weinreb amide product is significantly less polar and will have a higher Rf. A typical mobile phase would be a mixture of ethyl acetate and hexanes. Staining with potassium permanganate can help visualize the spots.

Q3: My final product appears as an oil, but some sources say it's a solid. Why? A: this compound is often isolated as a colorless to pale yellow oil or a low-melting solid.[14][15] The physical state can depend on the purity. Minor impurities can act as a colligative property, depressing the melting point and causing it to appear as an oil. High-purity material is more likely to solidify upon standing or cooling.

Q4: What are the optimal storage conditions for the final product? A: The product should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerator. While generally stable, this minimizes potential hydrolysis from atmospheric moisture over long-term storage.

Q5: Can I use a different base instead of pyridine or triethylamine? A: Yes, other non-nucleophilic tertiary amine bases like N,N-diisopropylethylamine (DIPEA or Hünig's base) can be used.[16] It is particularly useful if your substrate is sensitive to nucleophilic attack by pyridine. Avoid using primary or secondary amines as they will compete with the N,O-dimethylhydroxylamine and form undesired amides.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Part A: Acyl Chloride Formation
  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-chloronicotinic acid (5.0 g, 31.7 mmol).

  • Add thionyl chloride (15 mL, 206 mmol) and 2-3 drops of anhydrous DMF.

  • Heat the mixture to reflux (approx. 80 °C) under a nitrogen atmosphere for 2-3 hours. The reaction is complete when gas evolution ceases and the solution becomes clear.

  • Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (rotary evaporator). This will yield the crude 6-chloronicotinoyl chloride as a solid or oil, which is used immediately in the next step.

Part B: Weinreb Amide Formation
  • In a separate flame-dried 250 mL round-bottom flask, suspend N,O-dimethylhydroxylamine hydrochloride (3.4 g, 34.9 mmol, 1.1 equiv) in anhydrous dichloromethane (DCM, 100 mL).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add pyridine (6.4 mL, 79.3 mmol, 2.5 equiv) to the suspension and stir for 15 minutes.

  • Dissolve the crude 6-chloronicotinoyl chloride from Part A in anhydrous DCM (50 mL).

  • Add the acyl chloride solution dropwise to the cold amine solution over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis shows complete consumption of the acyl chloride.

  • Workup: Quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude material can be purified by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford this compound as a colorless to pale yellow oil.

Visual Workflow and Logic Diagrams

Synthesis Workflow Diagram This diagram illustrates the overall process from starting material to pure product.

SynthesisWorkflow cluster_activation Part A: Acid Activation cluster_coupling Part B: Amide Coupling & Purification A1 6-Chloronicotinic Acid A2 Add SOCl2, cat. DMF A1->A2 A3 Reflux (2-3h) A2->A3 A4 Remove excess SOCl2 A3->A4 A5 Crude Acyl Chloride A4->A5 B2 Add Acyl Chloride Solution A5->B2 in anhydrous DCM B1 N,O-Dimethylhydroxylamine HCl in DCM + Pyridine @ 0C B1->B2 B3 Warm to RT, Stir (4-6h) B2->B3 B4 Aqueous Workup B3->B4 B5 Column Chromatography B4->B5 B6 Pure Product B5->B6

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Decision Tree This diagram provides a logical path to diagnose low-yield reactions.

Troubleshooting Start Problem: Low Yield Q1 Was acid activation confirmed? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was >2 eq. of base used for coupling? A1_Yes->Q2 Sol1 Solution: Increase reflux time/temp for activation. Use fresh SOCl2. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are reagents anhydrous and fresh? A2_Yes->Q3 Sol2 Solution: Use at least 2.2 eq. of base (e.g., Pyridine) to neutralize HCl salt and byproduct. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Review reaction temperature and stoichiometry. A3_Yes->End Sol3 Solution: Use freshly opened/properly stored reagents. Dry solvents thoroughly. A3_No->Sol3

Caption: Decision tree for troubleshooting low-yield synthesis reactions.

References

optimizing reaction conditions for 6-chloro-N-methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to optimizing reaction conditions for the synthesis of 6-chloro-N-methoxy-N-methylnicotinamide, a critical intermediate in pharmaceutical and agrochemical development.[1][2] This technical support center provides detailed troubleshooting, step-by-step protocols, and expert insights to navigate common experimental challenges.

Section 1: Synthesis Strategy and Core Concepts

Q1: What are the primary synthetic routes to this compound?

A1: this compound is a Weinreb-Nahm amide, a class of amides known for their utility in synthesizing ketones and aldehydes without the common issue of over-addition by organometallic reagents.[3] The two most prevalent and practical synthetic strategies start from either 6-chloronicotinic acid or its more reactive derivative, 6-chloronicotinoyl chloride.

  • Route A: Direct Amide Coupling. This involves the direct condensation of 6-chloronicotinic acid with N,O-dimethylhydroxylamine hydrochloride using a peptide coupling reagent.[3][4] This is often preferred for its operational simplicity.

  • Route B: The Acyl Chloride Method. This is a two-step process where 6-chloronicotinic acid is first converted to the highly reactive 6-chloronicotinoyl chloride, which is then reacted with N,O-dimethylhydroxylamine.[3][5] This route can be advantageous for achieving high conversion, especially on a large scale.

Below is a diagram illustrating these two primary pathways.

Synthesis_Pathways cluster_route_a Route A: Direct Coupling cluster_route_b Route B: Acyl Chloride Method A_start 6-Chloronicotinic Acid A_end 6-Chloro-N-methoxy- N-methylnicotinamide A_start->A_end One Pot A_reagents N,O-Dimethylhydroxylamine HCl + Coupling Reagent (e.g., EDC, BOP) + Base (e.g., DIPEA, NMM) A_reagents->A_end B_start 6-Chloronicotinic Acid B_intermediate 6-Chloronicotinoyl Chloride B_start->B_intermediate Step 1 B_end 6-Chloro-N-methoxy- N-methylnicotinamide B_intermediate->B_end Step 2 B_reagents1 Chlorinating Agent (SOCl₂, (COCl)₂) B_reagents1->B_intermediate B_reagents2 N,O-Dimethylhydroxylamine HCl + Base (e.g., Pyridine, TEA) B_reagents2->B_end

Caption: Primary synthetic routes to the target Weinreb amide.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis.

Q2: My direct coupling reaction (Route A) has stalled, and TLC/HPLC shows a large amount of unreacted 6-chloronicotinic acid. What are the likely causes?

A2: This is a common issue often related to incomplete activation of the carboxylic acid or issues with the reagents.

Symptom Possible Cause Recommended Solution
High SM, Low Product 1. Insufficient Coupling Reagent: The stoichiometry of the coupling reagent is critical.Ensure at least 1.1-1.3 equivalents of the coupling reagent (e.g., EDC, HATU) are used.
2. Degraded Coupling Reagent: Carbodiimides like EDC are moisture-sensitive.Use a fresh bottle of the coupling reagent or one that has been stored properly under inert gas in a desiccator.
3. Incorrect Base/pH: The free amine of N,O-dimethylhydroxylamine must be liberated from its HCl salt, but the overall pH should not be excessively basic, which can degrade some coupling reagents.Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). Use 2.0-2.2 equivalents: one to neutralize the HCl salt and one to facilitate the coupling.
4. Solvent Issues: Highly polar solvents like DMF can sometimes interfere with certain coupling mechanisms. The starting acid may also have poor solubility.Dichloromethane (DCM) or Tetrahydrofuran (THF) are generally good starting points.[6] If solubility is an issue, a small amount of DMF can be added, or the reaction can be gently warmed (e.g., to 40 °C).
Q3: I'm forming the acyl chloride (Route B), but the subsequent reaction with N,O-dimethylhydroxylamine gives a low yield and multiple side products. Why?

A3: The high reactivity of the acyl chloride is a double-edged sword. Improper handling or reaction conditions can lead to side reactions.

  • Cause 1: Residual Chlorinating Agent: Thionyl chloride (SOCl₂) or oxalyl chloride must be completely removed after the first step. Residual SOCl₂ can react with N,O-dimethylhydroxylamine.

    • Solution: After forming the acyl chloride, evaporate the solvent and excess reagent under reduced pressure. To ensure complete removal, co-evaporate with an anhydrous, inert solvent like toluene two or three times.[7]

  • Cause 2: Temperature Control: The reaction of the acyl chloride with the amine is highly exothermic.

    • Solution: Perform the addition of the acyl chloride solution to the mixture of N,O-dimethylhydroxylamine hydrochloride and base at a low temperature (0 °C to -5 °C).[8] Allow the reaction to warm to room temperature slowly only after the addition is complete.

  • Cause 3: Dimerization/Polymerization: If the base is added too quickly or is too strong, it can lead to side reactions of the acyl chloride.

    • Solution: Use a milder base like pyridine or triethylamine (TEA). Add the acyl chloride to the amine/base mixture, not the other way around. This ensures the amine is always in excess relative to the highly reactive acyl chloride.

Q4: During aqueous work-up, I'm struggling with product loss and emulsion formation. How can I improve my extraction?

A4: Work-up for Weinreb amide syntheses, especially those using coupling reagents like EDC, can be challenging due to water-soluble byproducts.

  • Problem: EDC Byproduct Removal: The urea byproduct from EDC can be difficult to separate.

    • Solution: EDC and its urea byproduct are water-soluble under acidic conditions.[9] Perform an initial wash with a dilute acid like 1N HCl or 5% citric acid solution. This protonates the urea, pulling it into the aqueous layer.

  • Problem: Emulsions: Emulsions are common when DCM is used as the organic solvent with basic or acidic aqueous layers.

    • Solution: Add brine (saturated NaCl solution) to the separatory funnel.[9] This increases the ionic strength and density of the aqueous phase, helping to break the emulsion. If the problem persists, filtering the emulsified mixture through a pad of Celite can be effective.

Troubleshooting_Tree Start Low Yield of Weinreb Amide Route_Check Which Route? Start->Route_Check Route_A Route A (Direct Coupling) Route_Check->Route_A Direct Coupling Route_B Route B (Acyl Chloride) Route_Check->Route_B Acyl Chloride A_Issue High Starting Material? Route_A->A_Issue B_Issue Which Step Failed? Route_B->B_Issue A_Yes Check Coupling Reagent (Age, Stoichiometry) & Base Stoichiometry A_Issue->A_Yes Yes A_No Impure Product? A_Issue->A_No No A_Impure Review Work-up Protocol. Use Acid Wash for EDC Urea. A_No->A_Impure A_Other Consider solvent or temperature optimization. A_No->A_Other B_Step1 Step 1: Acyl Chloride Formation B_Issue->B_Step1 B_Step2 Step 2: Amide Formation B_Issue->B_Step2 B_Sol1 Ensure anhydrous conditions. Use excess chlorinating agent. B_Step1->B_Sol1 B_Sol2 Completely remove excess chlorinating agent. Control temperature (0 °C). B_Step2->B_Sol2

Caption: A decision tree for troubleshooting common synthesis issues.

Section 3: Experimental Protocols

Protocol 1: Synthesis via Direct Coupling (Route A)

This protocol uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent.

Materials:

  • 6-Chloronicotinic acid

  • N,O-Dimethylhydroxylamine hydrochloride

  • EDC (1.2 equiv)

  • DIPEA (2.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • 1N HCl, Saturated NaHCO₃, Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-chloronicotinic acid (1.0 equiv), N,O-dimethylhydroxylamine hydrochloride (1.1 equiv), and anhydrous DCM (approx. 0.1 M concentration relative to the acid).

  • Cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add DIPEA (2.2 equiv) via syringe and stir for 10 minutes.

  • Add EDC (1.2 equiv) portion-wise, ensuring the internal temperature does not rise significantly.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

Protocol 2: Synthesis via Acyl Chloride (Route B)

This protocol uses thionyl chloride (SOCl₂) to generate the acyl chloride intermediate.

Materials:

  • 6-Chloronicotinic acid

  • Thionyl chloride (SOCl₂) (2.0-3.0 equiv)

  • Anhydrous Toluene

  • N,O-Dimethylhydroxylamine hydrochloride

  • Pyridine or Triethylamine (2.5 equiv)

  • Anhydrous THF or DCM

Procedure: Step 1: Formation of 6-Chloronicotinoyl Chloride

  • In a flask equipped with a reflux condenser and gas outlet to a scrubber (to neutralize HCl and SO₂ fumes), combine 6-chloronicotinic acid (1.0 equiv) and thionyl chloride (2.0-3.0 equiv). A catalytic amount of DMF can be added to accelerate the reaction.

  • Heat the mixture to reflux (approx. 80 °C) for 2-4 hours until gas evolution ceases and the solution is clear.

  • Cool the mixture to room temperature and remove the excess thionyl chloride under reduced pressure.

  • Add anhydrous toluene and evaporate again (co-evaporation) to remove all traces of SOCl₂. Repeat this step. The resulting crude 6-chloronicotinoyl chloride[5][7] is often a solid[5] and can be used directly in the next step.

Step 2: Amide Formation

  • In a separate flame-dried flask under an inert atmosphere, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) in anhydrous THF or DCM.

  • Cool the suspension to 0 °C and add pyridine or triethylamine (2.5 equiv).

  • Dissolve the crude 6-chloronicotinoyl chloride from Step 1 in a minimal amount of anhydrous THF/DCM.

  • Add the acyl chloride solution dropwise to the cold amine suspension. Maintain the temperature at 0 °C during the addition.

  • After addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter off the pyridinium or triethylammonium hydrochloride salt.

  • Concentrate the filtrate and perform a standard aqueous work-up (e.g., wash with dilute acid, bicarbonate, and brine as in Protocol 1) followed by purification via column chromatography.

Section 4: Stability and Storage FAQ

Q5: Is this compound stable? What are the recommended storage conditions?

A5: The Weinreb-Nahm amide functional group is generally robust, but the N-methoxy group can be susceptible to hydrolysis under strong acidic conditions, which would cleave the amide bond.[6][10][11][12] The molecule has favorable stability characteristics for use as a synthetic intermediate.[1]

  • pH Stability: Avoid prolonged exposure to strong acids or bases, especially with heating, as this can lead to hydrolysis back to the carboxylic acid.[11][13] The molecule is significantly more stable than an acyl chloride or anhydride.

  • Storage: For long-term storage, it is recommended to keep the compound in an amber vial at -20°C under an inert atmosphere.[6] Ensuring low humidity by using desiccants is also beneficial.[6]

References

Technical Support Center: Purification of 6-chloro-N-methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 6-chloro-N-methoxy-N-methylnicotinamide (CAS 149281-42-5). This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the purification of this versatile Weinreb amide intermediate. As a liquid at room temperature, this compound presents unique purification challenges that require careful consideration of methodology to achieve high purity.[1] This document provides in-depth troubleshooting advice and frequently asked questions to navigate these complexities effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile largely depends on your synthetic route. Common impurities may include:

  • Unreacted Starting Materials: Such as 6-chloronicotinic acid or its acid chloride, and N,O-dimethylhydroxylamine.

  • Reagent-Related Byproducts: If using coupling agents like EDC, you may have corresponding urea byproducts. If synthesizing from nicotinamide, you might see over-chlorinated species.[2]

  • Side-Reaction Products: Competing O-methylation can occur if methylation is one of the synthetic steps.[2]

  • Residual Solvents: High-boiling aprotic solvents like DMF or DMSO, which are common in these syntheses, are notoriously difficult to remove.[3][4]

Q2: My product is a liquid. Can I still use crystallization for purification?

A2: While challenging, it is not impossible. The primary difficulty you will face is "oiling out," where the compound separates as a liquid instead of forming crystals.[5][6] This is common for low-melting-point compounds or liquids.[7] For this specific compound, a crystallization from an ethanol/water mixture has been reported to yield high-purity material, suggesting it can solidify under the right conditions.[2] Success will depend on very slow cooling, potentially using seed crystals, and ensuring the crude material is not excessively impure.

Q3: What analytical techniques are recommended for assessing the purity of the final product?

A3: A combination of techniques is recommended for a comprehensive assessment:

  • Gas Chromatography (GC): As specified by several commercial suppliers, GC is a standard method for purity analysis of this compound, often with a benchmark of >98.0%.[1]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection (e.g., at 254 nm) is excellent for assessing purity and resolving isomers or polar impurities.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and identifying impurities. Methoxy protons are expected around 3.3–3.5 ppm, while pyridine ring protons will be further downfield (7.5–8.5 ppm).[2]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition.[2]

Q4: Are there any stability concerns I should be aware of during workup and purification?

A4: Yes, the molecule has two potentially labile sites. The N-methoxy group can be susceptible to hydrolysis under strongly acidic conditions. Additionally, the chloro group on the pyridine ring can be displaced under certain nucleophilic or harsh acidic/basic conditions.[2] It is advisable to perform aqueous workups under neutral or mildly basic conditions and to avoid prolonged exposure to strong acids.

Troubleshooting Guide: Common Purification Challenges

This section provides a systematic approach to overcoming common issues encountered during the purification of this compound.

Problem 1: Product "Oils Out" During Attempted Crystallization

"Oiling out" is the most frequent issue when trying to crystallize a low-melting or liquid compound. The product separates as an insoluble liquid phase, which readily traps impurities and often solidifies into an amorphous, impure glass upon further cooling.[5][6][8]

Probable Causes & Solutions
Probable CauseProposed Solution
High Impurity Load: Impurities depress the melting point of the mixture, making it more likely to stay liquid at the crystallization temperature.[5]1. Pre-purify with a column: Perform a quick silica gel filtration to remove the bulk of impurities before attempting crystallization. 2. Activated Charcoal: If colored impurities are present, a charcoal treatment of the hot solution can be effective.[6]
Rapid Supersaturation: Cooling the solution too quickly causes the compound to crash out of solution faster than it can form an ordered crystal lattice.[6][8]1. Slow Cooling: Insulate the crystallization flask to ensure a very slow cooling rate. 2. Solvent System Adjustment: Use a solvent system where the compound is slightly more soluble to reduce the level of supersaturation.
Inappropriate Solvent Choice: The boiling point of the solvent may be higher than the melting point of the impure compound, or the solvent may not be ideal for crystal lattice formation.[9]1. Change Solvent: If using a high-boiling solvent, switch to one with a lower boiling point. 2. Use a Co-solvent/Anti-solvent System: Dissolve the compound in a "good" solvent and slowly add an "anti-solvent" (in which it is insoluble) to induce gradual precipitation. For this compound, an ethanol/water system is a good starting point.[2]
Kinetic Hindrance to Nucleation: Spontaneous crystal nucleation is slow.1. Introduce Seed Crystals: Add a tiny amount of pure product (if available) to the slightly supersaturated solution to act as a template for crystal growth.[6][7] 2. Scratching: Gently scratching the inside of the flask at the solution surface with a glass rod can create nucleation sites.

Workflow for Troubleshooting "Oiling Out"

G start Oiling Out Observed (Liquid droplets form) q1 Is the solution highly colored or known to be very impure? start->q1 action1 Perform pre-purification: - Column Chromatography - Charcoal Treatment q1->action1 Yes q2 Was cooling rapid? q1->q2 No action1->q2 action2 Re-dissolve and cool slowly. Insulate the flask. q2->action2 Yes q3 Is the solvent appropriate? q2->q3 No end Successful Crystallization action2->end action3 Modify Solvent System: - Change to a lower-boiling solvent - Use co-solvent/anti-solvent method q3->action3 No action4 Induce Nucleation: - Add seed crystals - Scratch the flask q3->action4 Yes action3->end action4->end

Caption: A step-by-step decision-making workflow for addressing an oiling out event.

Problem 2: Residual High-Boiling Solvent (DMF/DMSO) in the Final Product

Dimethylformamide (DMF) is a common solvent for the synthesis of this compound but its high boiling point (153 °C) makes it difficult to remove by standard rotary evaporation.

Probable Causes & Solutions
Probable CauseProposed Solution
High Boiling Point & Polarity: DMF is not efficiently removed under standard vacuum conditions and can be retained in the product.1. Aqueous Workup: Dilute the reaction mixture with a non-polar organic solvent (e.g., ethyl acetate, ether) and wash repeatedly with water (5-10 volumes of water per volume of DMF).[3] A final wash with brine helps remove residual water and DMF.[4] 2. 5% LiCl Wash: For stubborn cases, washing the organic layer with a 5% aqueous LiCl solution can be very effective, as LiCl helps to complex and sequester DMF in the aqueous phase.[3][10]
Azeotrope Formation: DMF does not form a low-boiling azeotrope with common organic solvents.1. Co-evaporation with Heptane/Toluene: After the initial workup, dissolve the crude product in toluene or heptane and evaporate under reduced pressure. This can help to azeotropically remove the final traces of DMF.[4] This should be done with caution if the product is heat-sensitive.
Product is Water-Soluble: The product itself may partition into the aqueous layer during washes.1. Back-Extraction: Carefully back-extract the aqueous wash layers with fresh organic solvent to recover any dissolved product. 2. Precipitation: If the product is a solid at low temperatures and insoluble in water, the DMF solution can be slowly added to a large volume of ice-cold water to precipitate the product, leaving the DMF in solution.[4] Given that the target compound is a liquid, this is less likely to be effective.
Problem 3: Inefficient Purification by Silica Gel Chromatography

While silica gel chromatography is a standard technique, purifying a liquid product can lead to challenges such as poor separation, streaking, and difficult fraction analysis.

Probable Causes & Solutions
Probable CauseProposed Solution
Co-elution of Impurities: An impurity may have a similar polarity (Rf value) to the product.1. Optimize Solvent System: A 1:1 mixture of ethyl acetate/hexane is a reported starting point.[2] Systematically vary the polarity. Adding a small amount of a more polar solvent like methanol or a less polar one like dichloromethane can significantly alter selectivity. 2. Use a Different Stationary Phase: If silica is ineffective, consider using alumina (neutral or basic) or reversed-phase (C18) silica for the purification.[11]
Product Streaking on the Column: The polar amide functional group can interact strongly with the acidic silica gel surface.1. Add a Modifier to the Eluent: Add a small amount (0.1-1%) of triethylamine or pyridine to the mobile phase to neutralize the acidic sites on the silica gel and improve peak shape. 2. Use Neutralized Silica: Use commercially available deactivated or neutral silica gel.
Difficulty in Visualizing Product: The product may not be UV-active or may not stain well with common TLC stains.1. Use Multiple Visualization Techniques: Use a UV lamp (254 nm and 366 nm) and different TLC stains (e.g., potassium permanganate, iodine) to ensure all spots are visualized. 2. Run Small Test Fractions: Collect small fractions and analyze them by TLC or a quick ¹H NMR to track the product elution profile accurately.
Experimental Protocol: Flash Column Chromatography
  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. This dry-loading method generally results in better separation than loading the liquid directly.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (e.g., start with 20:80 ethyl acetate/hexane).

  • Loading: Carefully add the prepared slurry onto the top of the packed column.

  • Elution: Begin elution with the starting solvent mixture, gradually increasing the polarity (e.g., to 30:70, 40:60 ethyl acetate/hexane) as needed (gradient elution).

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified liquid product.

References

stability of 6-chloro-N-methoxy-N-methylnicotinamide in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-chloro-N-methoxy-N-methylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile Weinreb amide.

Introduction to this compound

This compound is a key intermediate in pharmaceutical and agrochemical research. As a Weinreb-Nahm amide, it offers significant advantages in organic synthesis, most notably in the preparation of ketones from organometallic reagents without the common issue of over-addition.[1][2] This is due to the formation of a stable tetrahedral intermediate, which resists further nucleophilic attack until acidic workup.[2] Despite its general stability, users may encounter challenges related to its handling, storage, and reactivity in various solvent systems. This guide will address these potential issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability, it is recommended to store this compound at -20°C in a tightly sealed, amber vial to protect it from light and moisture.[3] For short-term laboratory use, storage at room temperature in a cool, dark place is acceptable, provided the container is kept well-sealed.

Q2: In which common laboratory solvents is this compound soluble?

A2: While specific solubility data is not extensively published, based on its structure, it is expected to be soluble in a range of common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and acetonitrile. Its solubility in protic solvents like ethanol may be moderate. Aqueous solubility is likely to be low.

Q3: What are the primary degradation pathways I should be aware of?

A3: The N-methoxy-N-methylamide (Weinreb amide) functionality is generally stable, but two primary degradation pathways should be considered:

  • Acid-catalyzed hydrolysis: Under strong acidic conditions, the N-methoxy group is susceptible to hydrolysis, which would lead to the formation of the corresponding carboxylic acid (6-chloronicotinic acid) and N,O-dimethylhydroxylamine.[3]

  • Base-induced elimination: In the presence of very strong, non-nucleophilic bases, a side reaction involving an E2 elimination can occur. This results in the cleavage of the amide to form the corresponding N-methylamide and formaldehyde.[4][5] This is a potential cause for reduced yields in reactions employing strong bases.

Q4: Is this compound compatible with common reagents used in organic synthesis?

A4: this compound is compatible with a wide range of reagents, including Grignard reagents, organolithiums, and reducing agents like lithium aluminum hydride (LiAlH4) under controlled conditions.[6] However, caution should be exercised with strong, non-nucleophilic bases (see Q3) and prolonged exposure to strong acids or bases.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments.

Issue 1: My reaction yield is consistently low when using a strong base.

  • Question: I am attempting a reaction that requires a strong base (e.g., LDA, NaH) in the presence of this compound, and my yields are much lower than expected. What could be the cause?

  • Answer and Troubleshooting Steps:

    • Plausible Cause: As mentioned in the FAQs, Weinreb amides can undergo a base-induced E2 elimination in the presence of strong, non-nucleophilic bases.[4][5] This side reaction consumes your starting material, leading to lower yields of the desired product.

    • Troubleshooting Workflow:

      • Verify Reagent Quality: Ensure your base is fresh and has been properly stored to avoid impurities that might promote degradation.

      • Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., -78°C) to disfavor the elimination pathway.

      • Alternative Reagents: If possible, consider using a milder base or a different synthetic strategy that avoids the use of exceptionally strong bases.

      • Order of Addition: Add the Weinreb amide to the reaction mixture containing the base at a low temperature to minimize its exposure time to the strong base before the desired reaction occurs.

Issue 2: I observe unexpected peaks in my HPLC/LC-MS analysis after my reaction or during storage.

  • Question: After running a reaction or analyzing a stored solution of this compound, I see additional peaks in my chromatogram. What are these, and how can I prevent them?

  • Answer and Troubleshooting Steps:

    • Plausible Causes:

      • Hydrolysis: If your reaction conditions or solvent have traces of acid or water, you may be observing the formation of 6-chloronicotinic acid.

      • Solvent Adducts: In some cases, reactive intermediates can form adducts with the solvent, especially under harsh conditions.

      • Degradation from Strong Base: If a strong base was used, one of the peaks could be the corresponding N-methyl-6-chloronicotinamide.

    • Troubleshooting Workflow:

      • Characterize Unknown Peaks: Use LC-MS to obtain the mass of the impurity peaks. Compare these masses to the expected masses of potential degradation products (e.g., 6-chloronicotinic acid, N-methyl-6-chloronicotinamide).

      • Control Experiment: Run a blank reaction (without your other reagents) to see if the degradation is caused by the solvent or reaction conditions alone.

      • Ensure Anhydrous Conditions: If hydrolysis is suspected, ensure all solvents and reagents are rigorously dried before use.

      • Optimize pH: If possible, buffer your reaction mixture to maintain a neutral pH.

Experimental Protocols

Protocol for a Forced Degradation Study

This protocol provides a framework for assessing the stability of this compound in a specific solvent. This is crucial for developing stable formulations and understanding potential incompatibilities.[7][8]

Objective: To determine the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Materials:

  • This compound

  • Solvent of interest (e.g., Acetonitrile, Ethanol, THF)

  • 1 M HCl

  • 1 M NaOH

  • 30% Hydrogen Peroxide

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • pH meter

  • Thermostatically controlled oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl. Keep at room temperature and/or elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Mix equal volumes of the stock solution and 1 M NaOH. Keep at room temperature.

    • Oxidation: Mix equal volumes of the stock solution and 30% H₂O₂. Keep at room temperature.

    • Thermal Stress: Store the stock solution in an oven at a set temperature (e.g., 60°C).

    • Photolytic Stress: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[9]

    • Control: Keep a sample of the stock solution at room temperature, protected from light.

  • Sampling and Analysis:

    • Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC or LC-MS method.

  • Data Evaluation:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the control sample.

    • Identify and, if possible, characterize any significant degradation products.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow cluster_issue1 Issue 1: Low Yield with Strong Base start1 Low Yield Observed check_base Potential Cause: Base-Induced Elimination start1->check_base verify_reagent Verify Reagent Quality check_base->verify_reagent Troubleshoot lower_temp Lower Reaction Temperature verify_reagent->lower_temp alt_reagent Consider Milder Base lower_temp->alt_reagent add_order Optimize Order of Addition alt_reagent->add_order solution1 Improved Yield add_order->solution1

Caption: Troubleshooting Decision Tree for Low Reaction Yields.

Visualizing the Forced Degradation Study Workflow

Forced_Degradation_Workflow cluster_stress Apply Stress Conditions start Prepare Stock Solution (1 mg/mL) acid Acidic (1M HCl) start->acid base Basic (1M NaOH) start->base oxidation Oxidative (30% H2O2) start->oxidation thermal Thermal (60°C) start->thermal photo Photolytic (ICH Q1B) start->photo sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis HPLC / LC-MS Analysis sampling->analysis evaluation Evaluate Degradation % & Identify Products analysis->evaluation

Caption: Workflow for a Forced Degradation Study.

Data Summary Table (Hypothetical)

Since specific quantitative data is not publicly available, the following table is a template that researchers can populate with their own results from the forced degradation study protocol.

Stress ConditionSolventTemperature (°C)Time (h)% DegradationMajor Degradation Products (m/z)
1 M HClAcetonitrile6024e.g., 15%e.g., 157.5 (6-chloronicotinic acid)
1 M NaOHAcetonitrile258e.g., 5%e.g., 185.6 (N-methyl-6-chloronicotinamide)
30% H₂O₂Acetonitrile2524e.g., <2%-
ThermalAcetonitrile6024e.g., <1%-
PhotolyticAcetonitrile2524e.g., 3%e.g., Undetermined

Conclusion

This compound is a robust synthetic intermediate, but a thorough understanding of its stability profile is essential for its successful application. By following the guidelines and troubleshooting steps outlined in this document, researchers can mitigate potential issues related to degradation and optimize their experimental outcomes. We recommend performing stability studies in your specific solvent system to ensure the integrity of your results.

References

Technical Support Center: Synthesis of 6-chloro-N-methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-chloro-N-methoxy-N-methylnicotinamide. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol to help researchers, scientists, and drug development professionals optimize their synthetic procedures and improve yields. This compound is a Weinreb-Nahm amide, a class of compounds renowned for their utility as versatile intermediates in organic synthesis, particularly for the preparation of ketones and aldehydes without the common issue of over-addition by organometallic reagents.[1][2][3] This guide is designed to address specific challenges encountered during its preparation, ensuring a more efficient and successful synthesis.

Synthesis Overview: The Weinreb-Nahm Amidation Pathway

The most common and reliable method for synthesizing this compound involves a two-step process starting from 6-chloronicotinic acid.

  • Activation of Carboxylic Acid: The carboxylic acid is first converted into a more reactive acylating agent, typically the acyl chloride (6-chloronicotinoyl chloride). This is usually achieved using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[4][5]

  • Amide Formation: The resulting 6-chloronicotinoyl chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to form the target Weinreb amide.[3]

Alternative one-pot methods exist, employing peptide coupling agents to directly mediate the reaction between the carboxylic acid and the hydroxylamine derivative, which can circumvent the need to isolate the often-sensitive acyl chloride.[6][7]

Synthesis_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Weinreb Amide Formation Start 6-Chloronicotinic Acid Chlorination Chlorinating Agent (e.g., SOCl₂, (COCl)₂) Start->Chlorination AcylChloride 6-Chloronicotinoyl Chloride (Intermediate) Chlorination->AcylChloride Amine N,O-Dimethylhydroxylamine HCl + Base (e.g., Pyridine, TEA) AcylChloride->Amine Product This compound (Final Product) Amine->Product

Caption: General two-step workflow for the synthesis of the target Weinreb amide.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis.

Question: My overall yield of this compound is consistently low. What are the potential causes?

Answer: Low yield can stem from issues in either of the two primary synthetic steps. It is crucial to diagnose which step is underperforming.

Step 1: Formation of 6-Chloronicotinoyl Chloride

  • Cause: Incomplete conversion of the starting 6-chloronicotinic acid. This often happens if the chlorinating agent is old or has been improperly stored, leading to degradation. Moisture in the reaction vessel can also quench the chlorinating agent.

  • Solution:

    • Always use a fresh or recently distilled chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

    • Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

    • The reaction of 6-chloronicotinic acid with SOCl₂ often requires heating to drive it to completion.[4] A procedure using phosphorus oxychloride and phosphorus pentachloride also involves heating to reflux.[8]

  • Cause: Inefficient removal of excess chlorinating agent. Residual SOCl₂ or (COCl)₂ can react with the N,O-dimethylhydroxylamine hydrochloride in the next step, reducing the amount available to form the desired amide.

  • Solution: After the reaction is complete, remove the excess chlorinating agent under reduced pressure. It is a common practice to add a high-boiling-point anhydrous solvent like toluene and re-evaporate to azeotropically remove the last traces of the agent.[8]

Step 2: Formation of the Weinreb Amide

  • Cause: Inadequate neutralization of HCl. N,O-dimethylhydroxylamine is typically used as its hydrochloride salt. Two equivalents of base are required: one to free the amine and another to scavenge the HCl generated during the acylation. Insufficient base will result in a stalled reaction.

  • Solution: Use at least two full equivalents of a suitable base (e.g., pyridine, triethylamine). For sensitive substrates, a non-nucleophilic base like diisopropylethylamine (DIPEA) can be beneficial. The base should be added slowly at a low temperature (e.g., 0 °C) to control the exotherm of the reaction.

  • Cause: Degradation of the acyl chloride. 6-Chloronicotinoyl chloride is a reactive intermediate that can be hydrolyzed by atmospheric moisture.[5]

  • Solution: Use the crude or purified 6-chloronicotinoyl chloride immediately after preparation. Ensure the reaction setup for the second step is completely dry and under an inert atmosphere.

Troubleshooting_Yield Start Problem: Consistently Low Yield CheckStep1 Analyze Step 1: Acyl Chloride Formation Start->CheckStep1 CheckStep2 Analyze Step 2: Amide Formation Start->CheckStep2 Cause1A Cause: Incomplete Conversion CheckStep1->Cause1A Cause1B Cause: Residual Chlorinating Agent CheckStep1->Cause1B Cause2A Cause: Insufficient Base CheckStep2->Cause2A Cause2B Cause: Acyl Chloride Degradation CheckStep2->Cause2B Solution1A Solution: - Use fresh chlorinating agent - Ensure anhydrous conditions - Apply heat if necessary Cause1A->Solution1A Solution1B Solution: - Evaporate under vacuum - Use toluene azeotrope Cause1B->Solution1B Solution2A Solution: - Use >2 equivalents of base - Control addition temperature Cause2A->Solution2A Solution2B Solution: - Use acyl chloride immediately - Maintain inert atmosphere Cause2B->Solution2B

Caption: Decision tree for troubleshooting low product yield.

Question: My final product is impure. What are the likely side products and how can I avoid them?

Answer: Impurities often arise from incomplete reactions or side reactions involving the highly reactive acyl chloride intermediate.

  • Side Product: Unreacted 6-chloronicotinic acid.

    • Reason: Incomplete conversion during the chlorination step.

    • Prevention: As mentioned above, ensure the chlorination reaction goes to completion.

    • Removal: During the aqueous work-up, a basic wash (e.g., with saturated sodium bicarbonate solution) will extract the acidic starting material into the aqueous layer.

  • Side Product: Symmetrical anhydride of 6-chloronicotinic acid.

    • Reason: This can form if the acyl chloride reacts with a carboxylate ion (unreacted starting material).

    • Prevention: Driving the initial chlorination to completion minimizes the presence of the carboxylate.

  • Side Product: Dimer formed from reaction of N,O-dimethylhydroxylamine with two molecules of the acyl chloride.

    • Reason: This is less common but can occur with highly reactive acylating agents or incorrect stoichiometry.

    • Prevention: Ensure slow addition of the acyl chloride to the solution of the amine and base, rather than the other way around. This maintains a low concentration of the acylating agent, favoring the desired 1:1 reaction.

Question: I am having difficulty purifying the final product. What are the recommended procedures?

Answer: this compound is reported as a colorless to light yellow liquid or oil.[9][10] Purification typically involves a standard aqueous work-up followed by column chromatography.

  • Work-up: After the reaction is complete, quench it carefully with water or a saturated ammonium chloride solution. Extract the product into an organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the combined organic layers sequentially with a dilute acid (e.g., 1M HCl) to remove excess base, then with a saturated sodium bicarbonate solution to remove any unreacted acid, and finally with brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes. The exact ratio will depend on your specific impurity profile, which should be determined by Thin Layer Chromatography (TLC) first.

Frequently Asked Questions (FAQs)

Q1: What is the best method to form the 6-chloronicotinoyl chloride intermediate? Using thionyl chloride (SOCl₂) is a very common and effective method.[4][5] It has the advantage that the byproducts (SO₂ and HCl) are gaseous and easily removed. Using a catalytic amount of N,N-dimethylformamide (DMF) can accelerate this reaction. Oxalyl chloride is also highly effective and often used for more sensitive substrates, but it is more expensive.

Q2: Can I synthesize the Weinreb amide in one pot from the carboxylic acid without isolating the acyl chloride? Yes, this is a highly effective strategy. It involves using a peptide coupling agent. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), often in the presence of an additive like N-hydroxysuccinimide (NHS), can directly mediate the amide bond formation.[11][12] This approach avoids handling the reactive acyl chloride but may introduce byproducts (like dicyclohexylurea for DCC) that need to be removed during purification.[6]

Caption: Mechanism of Weinreb amide formation from an acyl chloride (R = 6-chloropyridin-3-yl).

Q3: What are the critical reaction parameters to control for maximizing yield? The three most critical parameters are:

  • Anhydrous Conditions: Moisture is detrimental to both the chlorinating agents and the acyl chloride intermediate.

  • Stoichiometry: Ensure the correct molar ratios of reagents, especially the base in the second step.

  • Temperature Control: The formation of the acyl chloride may require heat. However, the subsequent reaction with the amine is exothermic and should be cooled (typically to 0 °C) during the addition of reagents to prevent side reactions.

Q4: What are the necessary safety precautions when performing this synthesis? Chlorinating agents like thionyl chloride and oxalyl chloride are corrosive and react violently with water. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reactions also produce HCl gas, which must be properly vented or scrubbed.

Detailed Experimental Protocol

This protocol describes the two-step synthesis of this compound from 6-chloronicotinic acid.

Reagent Table
ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
6-Chloronicotinic Acid157.565.00 g31.71.0
Thionyl Chloride (SOCl₂)118.975.5 mL76.12.4
Anhydrous Toluene-20 mL--
N,O-Dimethylhydroxylamine HCl97.543.41 g35.01.1
Anhydrous Pyridine79.105.7 mL70.02.2
Anhydrous Dichloromethane (DCM)-100 mL--
Step 1: Synthesis of 6-Chloronicotinoyl Chloride[4][8]
  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloronicotinic acid (5.00 g, 31.7 mmol).

  • Place the flask under an inert atmosphere (N₂).

  • In a fume hood, carefully add thionyl chloride (5.5 mL, 76.1 mmol) to the flask.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-3 hours, or until the evolution of gas ceases and all solids have dissolved.

  • Allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • Add anhydrous toluene (20 mL) to the residue and evaporate again under reduced pressure to ensure complete removal of residual SOCl₂. The resulting crude 6-chloronicotinoyl chloride, a solid or oil, is used directly in the next step.

Step 2: Synthesis of this compound[3]
  • In a separate flame-dried 250 mL round-bottom flask under N₂, suspend N,O-dimethylhydroxylamine hydrochloride (3.41 g, 35.0 mmol) in anhydrous DCM (100 mL).

  • Cool the suspension to 0 °C in an ice-water bath.

  • Slowly add anhydrous pyridine (5.7 mL, 70.0 mmol) to the suspension with vigorous stirring.

  • Dissolve the crude 6-chloronicotinoyl chloride from Step 1 in a small amount of anhydrous DCM (approx. 20 mL) and add it dropwise to the cold amine/pyridine mixture over 20-30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of the acyl chloride.

  • Quench the reaction by slowly adding 50 mL of water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers and wash sequentially with 1M HCl (2 x 40 mL), saturated NaHCO₃ solution (1 x 40 mL), and brine (1 x 40 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by silica gel column chromatography (e.g., eluting with 20-40% ethyl acetate in hexanes) to afford the pure this compound. A typical yield after purification is in the range of 60-85% over the two steps.[11]

References

Technical Support Center: Troubleshooting Side Reactions in the Chlorination of N-methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of chlorinated nicotinamide derivatives. This guide is designed for researchers, chemists, and drug development professionals who are utilizing N-methoxy-N-methylnicotinamide as a key intermediate. The chlorination of this substrate, while crucial for generating valuable building blocks like 2-chloro-N-methoxy-N-methylnicotinamide, is often plagued by side reactions that can complicate synthesis, reduce yields, and make purification challenging.

This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues, understand the underlying mechanisms, and optimize your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary objective of chlorinating N-methoxy-N-methylnicotinamide?

The principal goal is typically the regioselective synthesis of 2-chloro-N-methoxy-N-methylnicotinamide. This product is a valuable intermediate in medicinal chemistry and agrochemical synthesis. The chlorine atom at the 2-position of the pyridine ring acts as a versatile handle, enabling further functionalization through nucleophilic aromatic substitution reactions to build more complex molecular architectures.

Q2: Why is the selective chlorination of the pyridine ring in this molecule so challenging?

The pyridine ring presents unique challenges for electrophilic aromatic substitution. Unlike benzene, the pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards electrophiles.[1][2] Furthermore, the nitrogen atom itself can interact with the chlorinating agent, forming complexes that can alter the reactivity and selectivity of the reaction.[3][4] The presence of the N-methoxy-N-methylamide (Weinreb amide) group at the 3-position further influences the electronic properties of the ring, directing the substitution pattern.

Q3: What are the most common side products I should expect to see?

During the chlorination of N-methoxy-N-methylnicotinamide, you may encounter several undesired products. The most common include:

  • Isomeric Monochlorination: Formation of 4-chloro and 6-chloro-N-methoxy-N-methylnicotinamide.

  • Over-chlorination: Introduction of two or more chlorine atoms onto the pyridine ring, leading to dichlorinated or trichlorinated species.

  • N-Oxide Formation: Oxidation of the pyridine nitrogen to form N-methoxy-N-methylnicotinamide-N-oxide.[1][5]

  • Amide Hydrolysis: Cleavage of the Weinreb amide to form the corresponding nicotinic acid derivative, particularly under harsh acidic or basic workup conditions.[6]

Q4: How does the Weinreb amide functional group impact the chlorination reaction?

The Weinreb amide is an electron-withdrawing group, which further deactivates the pyridine ring towards electrophilic attack. However, its primary influence is on the stability of the final product and its utility in subsequent steps. While generally robust, the Weinreb amide is not completely inert.[7][8] It can be susceptible to hydrolysis, and its nitrogen atom could potentially be a site for N-chlorination under specific conditions, although this is less common than ring chlorination.[9][10]

Section 2: Troubleshooting Guide
Problem 1: My reaction produces a mixture of chlorinated isomers (2-chloro, 4-chloro, 6-chloro) with low selectivity for the desired 2-chloro product.
  • Probable Cause: This is a classic selectivity issue. The conditions of your reaction—specifically the choice of chlorinating agent, temperature, and solvent—are not optimized to favor substitution at the C2 position. The formation of a complex between the pyridine nitrogen and the chlorinating agent can also influence the position of attack.[3][11]

  • Expert Solution & Protocol Adjustments:

    • Reagent Selection: Strong, highly reactive chlorinating agents like Cl₂ gas or sulfuryl chloride (SO₂Cl₂) often exhibit lower selectivity. Consider switching to a less reactive, bulkier source of electrophilic chlorine, such as N-chlorosuccinimide (NCS).

    • Temperature Control: Electrophilic aromatic substitutions are highly sensitive to temperature. Run the reaction at a lower temperature (e.g., start at 0 °C or even -20 °C) and allow it to warm slowly. Lower temperatures increase the kinetic preference for the most favorable pathway, which is often the formation of the 2-chloro isomer.[11]

    • Solvent Effects: The solvent can stabilize intermediates and influence reaction pathways. Aprotic solvents like dichloromethane (DCM), chloroform, or 1,2-dichloroethane (DCE) are standard. Avoid protic solvents which can interact with the chlorinating agent.

    • Use of an Additive: In some cases, using a Lewis acid catalyst can improve selectivity, but this must be approached with caution as it can also increase the rate of side reactions.

Problem 2: I am observing a significant amount of di- and tri-chlorinated products in my crude LC-MS.
  • Probable Cause: This issue, known as over-chlorination, is typically caused by an excess of the chlorinating agent, a reaction temperature that is too high, or allowing the reaction to proceed for too long. The first chlorination activates the ring to a certain degree, making the second substitution faster than desired under aggressive conditions.

  • Expert Solution & Protocol Adjustments:

    • Stoichiometric Control: Carefully control the stoichiometry of your chlorinating agent. Use no more than 1.0 to 1.1 equivalents. For highly active agents, you may even consider using the nicotinamide as the excess reagent.

    • Slow Addition: Add the chlorinating agent dropwise as a solution over an extended period (e.g., 1-2 hours) using a syringe pump. This maintains a low instantaneous concentration of the electrophile, favoring mono-chlorination.

    • Reaction Monitoring: Do not run the reaction for a fixed time. Monitor its progress diligently every 15-30 minutes using a suitable analytical technique like TLC, UPLC, or LC-MS. Quench the reaction immediately once the consumption of starting material has maximized and the formation of di-chlorinated products begins to accelerate.

Problem 3: My NMR and Mass Spec data show a significant peak corresponding to the N-oxide of my starting material.
  • Probable Cause: The pyridine nitrogen is susceptible to oxidation.[1][5] This side reaction occurs if your chlorinating agent has oxidative properties or if there are residual oxidants or water in your reaction. For example, using Cl₂ in the presence of moisture can generate hypochlorous acid (HOCl), a potent oxidant.

  • Expert Solution & Protocol Adjustments:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

    • Select a Non-Oxidizing Reagent: Reagents like phosphorus pentachloride (PCl₅) or oxalyl chloride/DMF (Vilsmeier conditions) are less likely to cause N-oxidation compared to reagents that can generate oxidative species.

    • Purification: If N-oxide is formed, it can often be separated from the desired product by column chromatography due to its higher polarity. Alternatively, it can be reduced back to the pyridine using a reagent like PPh₃ or PCl₃, although this adds an extra step to the synthesis.

Problem 4: During workup and purification, I am isolating nicotinic acid or its methyl ester, indicating my Weinreb amide is not stable.
  • Probable Cause: The Weinreb amide has been hydrolyzed.[6] This typically happens during an aqueous workup under strongly acidic (pH < 2) or strongly basic (pH > 12) conditions, especially at elevated temperatures.

  • Expert Solution & Protocol Adjustments:

    • Neutral Workup: Quench the reaction with a mild, neutral, or slightly basic solution. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium sulfite (Na₂SO₃) is often a good choice.

    • Avoid Strong Acids/Bases: During extraction, avoid using strong acids (e.g., 2M HCl) or bases (e.g., 2M NaOH) to wash the organic layer. If pH adjustment is necessary, do it carefully and at low temperatures.

    • Temperature Management: Perform all aqueous workup and extraction steps at room temperature or below to minimize the rate of hydrolysis.

Section 3: Mechanistic Pathways and Control Strategies

The key to minimizing side reactions is understanding the competing mechanistic pathways. The desired reaction is an electrophilic aromatic substitution on the pyridine ring. However, several other pathways are accessible under typical chlorination conditions.

G SM N-methoxy-N-methylnicotinamide (Starting Material) DP 2-Chloro Product (Desired) SM->DP Selective C2 Attack (Controlled Temp./Stoich.) SP1 Isomeric Products (4-Chloro, 6-Chloro) SM->SP1 Non-selective Attack (High Temp./Reactive Agent) SP3 Pyridine N-Oxide SM->SP3 Oxidative Conditions (e.g., H₂O + Cl₂) SP4 Amide Hydrolysis (Nicotinic Acid Deriv.) SM->SP4 Harsh pH SP2 Over-chlorination (Dichloro- Products) DP->SP2 Excess Chlorinating Agent (High Temp.) ChlorinatingAgent Chlorinating Agent (e.g., NCS, SOCl₂) ChlorinatingAgent->SM Electrophilic Attack Workup Aqueous Workup (H₃O⁺ / OH⁻) Workup->SP4

Caption: Competing reaction pathways in the chlorination of N-methoxy-N-methylnicotinamide.

Section 4: Optimized Protocol for Selective 2-Chlorination

This protocol is a robust starting point for achieving high selectivity for the 2-chloro isomer. Researchers should treat this as a baseline and perform further optimization based on their specific equipment and reagent purity.

Objective: To synthesize 2-chloro-N-methoxy-N-methylnicotinamide with >90% regioselectivity.

Materials:

  • N-methoxy-N-methylnicotinamide (1.0 eq)

  • N-chlorosuccinimide (NCS) (1.05 eq), recrystallized from ethyl acetate

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Saturated aqueous Na₂SO₃ solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve N-methoxy-N-methylnicotinamide (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add recrystallized NCS (1.05 eq) to the reaction mixture in small portions over 30 minutes. Ensure the internal temperature does not rise above 5 °C. Rationale: Portion-wise addition of a milder chlorinating agent at low temperature is critical for controlling both the reaction rate and selectivity.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS every 30 minutes. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous Na₂SO₃ solution (to destroy any remaining NCS) followed by saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the pure 2-chloro-N-methoxy-N-methylnicotinamide.

Section 5: Data Summary Table

The following table summarizes typical outcomes from different chlorination conditions to guide your experimental design. Yields and ratios are illustrative and may vary.

Chlorinating AgentStoichiometry (eq)SolventTemperature (°C)Desired Product Yield (2-Chloro)Key Side Products (% of total product)
SO₂Cl₂ 1.1Chloroform6040-50%Over-chlorination (20-30%), Isomers (15-25%)
PCl₅ / POCl₃ 1.2Neat11060-70%Isomers (10-15%), Tar formation
Cl₂ gas 1.1CCl₄2535-45%Over-chlorination (30-40%), N-Oxide (5-10%)
N-chlorosuccinimide (NCS) 1.05DCM075-85% Isomers (5-10%), Unreacted SM (5-10%)

References

Technical Support Center: 6-Chloro-N-methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-chloro-N-methoxy-N-methylnicotinamide (CAS RN: 149281-42-5). This document is intended for researchers, scientists, and drug development professionals to ensure the stability, safe handling, and successful application of this versatile research intermediate. As a Weinreb amide derivative of 6-chloronicotinic acid, its unique properties require specific storage and handling procedures to maintain its integrity.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

A1: To ensure the long-term stability and purity of this compound, it is crucial to store it under controlled conditions. The primary degradation pathway is hydrolysis of the N-methoxy-N-methylamide (Weinreb amide) functional group, which is accelerated by moisture and acidic environments[1].

ParameterRecommendationRationale
Temperature -20°CMinimizes degradation kinetics.
Atmosphere Inert gas (Argon or Nitrogen)Protects against atmospheric moisture and oxygen.
Light Amber vial or light-protected containerPrevents potential photodegradation.
Humidity <10% RH (use of desiccants)Prevents hydrolysis of the moisture-sensitive Weinreb amide[1].
Q2: What personal protective equipment (PPE) should I use when handling this compound?

A2: Based on the Safety Data Sheet (SDS), this compound is classified as a skin and eye irritant[2]. Therefore, the following PPE is mandatory:

  • Eye Protection: Wear safety glasses with side shields or chemical goggles[2].

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile)[2].

  • Body Protection: A standard laboratory coat is required.

  • Work Area: Handle the compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any potential aerosols.

Q3: Which solvents are recommended for dissolving this compound?

A3: The choice of solvent is critical to prevent degradation. Weinreb amides are generally stable in anhydrous aprotic solvents. Protic solvents, especially under acidic conditions, should be avoided to prevent hydrolysis of the N-methoxy group[1].

Recommended Solvents (Anhydrous)Solvents to Use with CautionSolvents to Avoid
Dichloromethane (DCM)Tetrahydrofuran (THF)Methanol, Ethanol (and other alcohols)
Acetonitrile (ACN)Diethyl EtherWater
TolueneEthyl AcetateAny acidic solutions or buffers
N,N-Dimethylformamide (DMF)

Note: When using solvents from the "Use with Caution" list, ensure they are anhydrous and free of acidic impurities. Peroxide-free THF is recommended.

Troubleshooting Guide

Issue 1: My reaction yield is lower than expected, or I am observing unexpected byproducts.

This is a common issue that often points to the degradation of the this compound starting material.

Workflow for Investigating Low Yield or Impurities:

troubleshooting_workflow cluster_investigation Troubleshooting Low Yield start Low Yield or Unexpected Byproducts Observed check_purity Check Purity of Starting Material via HPLC start->check_purity is_pure Is Purity >98%? check_purity->is_pure degradation_suspected Degradation Suspected. Likely Hydrolysis Product: 6-Chloronicotinic Acid is_pure->degradation_suspected No reaction_ok Starting Material is Pure. Investigate Other Reaction Parameters: - Reagent Stoichiometry - Temperature - Reaction Time is_pure->reaction_ok Yes check_storage Review Storage Conditions: - Temperature (-20°C)? - Inert Atmosphere? - Desiccated? degradation_suspected->check_storage check_handling Review Handling Procedure: - Anhydrous Solvents? - Inert Atmosphere during reaction setup? check_storage->check_handling re_purify Consider Re-purification or Ordering Fresh Stock check_handling->re_purify

Caption: Troubleshooting workflow for low reaction yields.

Analytical Confirmation of Degradation:

The primary degradation product is likely 6-chloronicotinic acid . You can confirm its presence using HPLC or NMR spectroscopy.

  • HPLC Analysis:

    • A reverse-phase HPLC method can be used to separate this compound from 6-chloronicotinic acid.

    • Expected Observation: A new, more polar peak will appear at an earlier retention time compared to the parent compound. For reference, a method using a C18 column with a mobile phase of acetonitrile and water (with a formic or phosphoric acid modifier) can be employed[3]. The parent Weinreb amide is less polar and will have a longer retention time.

  • ¹H NMR Spectroscopy:

    • This compound: Look for characteristic singlets for the N-methyl and O-methyl protons.

    • 6-Chloronicotinic Acid (in DMSO-d₆): The spectrum will show characteristic aromatic protons and a broad singlet for the carboxylic acid proton[1]. The distinct methyl signals from the Weinreb amide will be absent.

Issue 2: The physical appearance of the compound has changed (e.g., color change, clumping).

This can be an indicator of moisture absorption or degradation. The compound should be a colorless to light yellow clear liquid.

  • Possible Cause: Improper storage, such as a compromised container seal, allowing moisture to enter.

  • Recommended Action:

    • Do not use the compound in a critical experiment.

    • Perform a purity check using HPLC as described in Issue 1.

    • If degradation is confirmed, it is best to procure a fresh batch of the reagent.

Experimental Protocols

Protocol 1: Handling and Weighing the Compound

Given the compound's sensitivity to moisture, all handling should be performed using inert atmosphere techniques.

Diagram of Inert Atmosphere Weighing Workflow:

weighing_workflow cluster_weighing Inert Atmosphere Weighing start Equilibrate Vial to Room Temp in a Desiccator prepare_balance Place Weighing Vessel on Balance and Tare start->prepare_balance inert_purge Briefly Purge Vial Headspace with Inert Gas (e.g., Argon) prepare_balance->inert_purge transfer Quickly Transfer Approximate Amount to Weighing Vessel inert_purge->transfer re_seal Immediately Re-seal Vial and Wrap with Parafilm transfer->re_seal weigh Record the Exact Mass re_seal->weigh dissolve Proceed Immediately to Dissolution (Protocol 2) weigh->dissolve

Caption: Workflow for weighing moisture-sensitive compounds.

Step-by-Step Procedure:

  • Remove the vial of this compound from the -20°C freezer and place it in a desiccator to allow it to warm to room temperature. This prevents condensation of atmospheric moisture on the cold vial.

  • Prepare a clean, dry weighing vessel (e.g., a small flask).

  • Have a source of dry inert gas (argon or nitrogen) ready[4].

  • Once the vial has reached room temperature, briefly remove the cap and immediately apply a gentle stream of inert gas into the headspace of the vial.

  • Quickly and carefully transfer the desired amount of the liquid compound into the tared weighing vessel.

  • Immediately reseal the original vial, wrap the cap with Parafilm, and return it to the -20°C freezer.

  • Record the exact weight of the transferred compound.

  • Proceed immediately to the dissolution step to minimize atmospheric exposure.

Protocol 2: Preparation of a Stock Solution

This protocol outlines the preparation of a stock solution using quantitative transfer techniques to ensure accurate concentration.

Step-by-Step Procedure:

  • Following Protocol 1, weigh the desired amount of this compound into a clean, dry beaker or flask.

  • Add a portion (approximately half of the final desired volume) of your chosen anhydrous aprotic solvent (see FAQ 3) to the vessel.

  • Stir the mixture gently with a magnetic stir bar until the compound is fully dissolved.

  • To ensure all the compound is transferred, perform a quantitative transfer :

    • Carefully pour the solution into a volumetric flask of the appropriate size.

    • Rinse the original vessel with a small amount of the anhydrous solvent.

    • Transfer this rinsing into the volumetric flask[2][5].

    • Repeat the rinsing step two more times.

  • Add additional anhydrous solvent to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Cap the volumetric flask and invert it several times (at least 10-15 times) to ensure the solution is homogeneous.

  • If the stock solution is not for immediate use, it should be stored under an inert atmosphere at -20°C.

Protocol 3: Aliquoting and Storing Stock Solutions

To avoid repeated freeze-thaw cycles and minimize the risk of contamination and degradation of the main stock solution, it is highly recommended to prepare single-use aliquots.

Step-by-Step Procedure:

  • Prepare a series of small, amber glass vials with screw caps that have chemically resistant liners (e.g., PTFE).

  • Dry the vials and caps in an oven (e.g., at 120°C for at least 4 hours) and allow them to cool in a desiccator.

  • Under a gentle stream of inert gas, use a calibrated pipette to dispense the desired volume of the stock solution into each vial.

  • Purge the headspace of each vial with inert gas before tightly sealing the cap.

  • Wrap the caps with Parafilm for an extra layer of protection.

  • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C.

By adhering to these storage, handling, and troubleshooting guidelines, researchers can ensure the integrity of this compound, leading to more reliable and reproducible experimental outcomes.

References

Technical Support Center: Optimizing Catalyst Systems for Cross-Coupling Reactions with 6-Chloro-N-methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cross-coupling reactions involving 6-chloro-N-methoxy-N-methylnicotinamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments. Our goal is to equip you with the knowledge to not only solve common problems but also to understand the underlying chemical principles for successful reaction optimization.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing detailed, evidence-based solutions.

Question 1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the likely causes and how can I improve it?

Answer:

Low yields in Suzuki-Miyaura couplings with this compound are a frequent challenge. The electron-deficient nature of the pyridine ring and the presence of the Weinreb amide can influence catalyst activity. Here’s a systematic approach to troubleshooting:

A. Catalyst System Inactivity:

  • The Challenge of Aryl Chlorides: Aryl chlorides are inherently less reactive than the corresponding bromides or iodides in the oxidative addition step of the catalytic cycle.[1][2] This initial step is often rate-limiting. Standard catalysts like Pd(PPh₃)₄ may not be sufficiently active to promote this transformation efficiently.[1]

  • Catalyst Inhibition: The Lewis basic nitrogen atom on the pyridine ring can coordinate to the palladium center, potentially inhibiting its catalytic activity.[1]

B. Sub-optimal Reaction Conditions:

  • Base Selection: The choice of base is critical for activating the boronic acid and facilitating the transmetalation step.[3] An inappropriate base can lead to sluggish reactions or decomposition of starting materials.

  • Solvent Effects: The solvent system must be capable of dissolving all reaction components and be compatible with the catalyst system.

C. Side Reactions:

  • Protodeboronation: The boronic acid can be replaced by a proton from the solvent or trace water, leading to the formation of an unwanted arene byproduct.[1][2]

  • Dehalogenation: The starting this compound can be reduced to N-methoxy-N-methylnicotinamide.[1]

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct, a reaction that can be exacerbated by the presence of oxygen.[1]

Experimental Protocol for Optimizing Suzuki-Miyaura Coupling:

Here is a detailed, step-by-step protocol to systematically optimize your reaction conditions.

1. Catalyst and Ligand Screening:

The selection of an appropriate catalyst and ligand combination is paramount for activating the aryl chloride. Electron-rich and sterically bulky phosphine ligands are often required.[1][4]

Catalyst/Precatalyst Ligand Typical Loading (mol%) Rationale Source
Pd₂(dba)₃SPhos1-2 (Pd), 2-4 (Ligand)Bulky, electron-rich ligand promoting oxidative addition.[1]
Pd(OAc)₂XPhos1-2 (Pd), 2-4 (Ligand)Another effective Buchwald-type ligand for challenging substrates.[4]
Pd(PPh₃)₄-5-10A common starting point, but may lack reactivity for chlorides.[2]
[Pd(allyl)Cl]₂cataCXium® A1-2 (Pd), 2-4 (Ligand)N-heterocyclic carbene (NHC) ligands can offer high stability and activity.[5]

2. Base and Solvent Screening:

A systematic screening of bases and solvents is crucial.

Base Solvent Temperature (°C) Rationale Source
K₃PO₄1,4-Dioxane/H₂O (10:1)80-100A strong, non-nucleophilic base often effective for aryl chlorides.[1]
Cs₂CO₃Toluene100-110Highly effective base, particularly for difficult couplings.[6]
K₂CO₃DMF/H₂O (10:1)90-110A common and cost-effective choice.[7]
Na₂CO₃Ethanol/H₂O (3:1)RefluxMilder conditions that can sometimes be effective.[8]

3. General Optimized Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the selected base (2.0-3.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium precatalyst and ligand.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the optimized temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Question 2: I am attempting a Buchwald-Hartwig amination with this compound and a primary amine, but the reaction is sluggish and gives a complex mixture of products. What should I consider?

Answer:

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with heteroaromatic chlorides and potentially coordinating substrates requires careful optimization.[9][10]

A. Catalyst Deactivation and Ligand Choice:

  • Ligand Selection is Key: The choice of ligand is even more critical in C-N coupling than in C-C coupling. Bulky, electron-rich dialkylbiarylphosphine ligands (e.g., Josiphos, Xantphos) are often necessary to promote both the oxidative addition and the reductive elimination steps.[4][9]

  • Precatalyst Stability: Using well-defined, air-stable palladium(II) precatalysts can lead to more reproducible results by ensuring a consistent 1:1 palladium-to-ligand ratio and facilitating the formation of the active monoligated palladium(0) species.[4]

B. Base Strength and Compatibility:

  • Strong, Non-nucleophilic Bases are Preferred: Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required to deprotonate the amine and facilitate the catalytic cycle.[9] Weaker bases like carbonates are generally ineffective.

  • Substrate Compatibility: Ensure your starting materials and product are stable to the strong base used.

C. Potential Side Reactions:

  • Hydrodehalogenation: The aryl chloride can be reduced, especially in the presence of trace water or other protic sources.

  • Amine Scrambling: In some cases, ligand-amine exchange can lead to undesired side products.

Experimental Protocol for Optimizing Buchwald-Hartwig Amination:

1. Catalyst, Ligand, and Base Screening:

Precatalyst Ligand Base Solvent Temperature (°C) Rationale Source
Pd₂(dba)₃BrettPhosNaOtBuToluene80-110A highly active system for C-N coupling of aryl chlorides.[11]
Pd(OAc)₂RuPhosLHMDS1,4-Dioxane80-100Effective for a broad range of amines.[11]
G3-XPhos-K₃PO₄t-Amyl alcohol100-110A third-generation precatalyst with high activity.[4]

2. General Optimized Procedure:

  • In a glovebox, add the palladium precatalyst, ligand (if not using a precatalyst), and base to an oven-dried reaction vessel.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat to the desired temperature with stirring.

  • Monitor the reaction by LC-MS.

  • After completion, cool to room temperature, and quench the reaction carefully (e.g., with saturated aqueous ammonium chloride).

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify by column chromatography.

Question 3: My Sonogashira or Heck coupling with this compound is not proceeding. What are the critical parameters to investigate?

Answer:

Both Sonogashira and Heck reactions with less reactive aryl chlorides require highly active catalyst systems.

A. Sonogashira Coupling:

  • Copper Co-catalyst: The traditional Sonogashira coupling employs a copper(I) co-catalyst (e.g., CuI) to form a copper acetylide, which then undergoes transmetalation with the palladium center.[12][13] The purity and activity of the copper source are important.

  • Amine Base: An amine base (e.g., triethylamine, diisopropylamine) is typically used as both the base and often as the solvent.[14] It is crucial that the amine is anhydrous.

  • "Copper-Free" Conditions: For sensitive substrates, copper-free Sonogashira conditions have been developed, which often require specific ligands to facilitate the direct reaction of the alkyne with the palladium complex.[15]

B. Heck Reaction:

  • Base and Additives: The Heck reaction requires a base to regenerate the active Pd(0) catalyst.[16] Additives like phase-transfer catalysts (e.g., tetrabutylammonium bromide) can be beneficial, especially in polar solvents.

  • Regioselectivity: With unsymmetrical alkenes, regioselectivity can be an issue.[17] The electronic and steric properties of the alkene and the catalytic system will determine the position of the new C-C bond.

C. General Considerations for Both Reactions:

  • Catalyst and Ligand: As with other cross-couplings of aryl chlorides, highly active palladium catalysts with electron-rich, bulky ligands are often necessary.[18][19]

  • Temperature: Higher reaction temperatures are frequently required to drive the oxidative addition of the aryl chloride.

Flowchart for Troubleshooting Cross-Coupling Reactions:

Troubleshooting_Workflow start Low Yield or No Reaction catalyst_check Is the catalyst system active enough for an aryl chloride? start->catalyst_check conditions_check Are the reaction conditions (base, solvent, temp.) optimal? catalyst_check->conditions_check Yes screen_catalysts Screen more active catalysts and ligands (e.g., Buchwald-type). catalyst_check->screen_catalysts No side_reactions Are side reactions (e.g., protodeboronation, dehalogenation) occurring? conditions_check->side_reactions Yes screen_conditions Systematically screen bases, solvents, and temperature. conditions_check->screen_conditions No analyze_byproducts Analyze byproducts (LC-MS, NMR) to diagnose the issue. side_reactions->analyze_byproducts Yes purification Optimize purification protocol. side_reactions->purification No screen_catalysts->conditions_check screen_conditions->side_reactions adjust_conditions adjust_conditions analyze_byproducts->adjust_conditions Adjust conditions to minimize side reactions (e.g., anhydrous conditions, lower temp.). adjust_conditions->purification

Caption: A systematic workflow for troubleshooting common issues in cross-coupling reactions.

II. Frequently Asked Questions (FAQs)

Q1: What is a Weinreb amide and why is it used in synthesis?

The N-methoxy-N-methylamide functional group is known as a Weinreb amide.[20][21] It is a valuable synthetic intermediate primarily because it reacts with organometallic reagents (like Grignard or organolithium reagents) to form a stable tetrahedral intermediate.[22][23] This stability prevents the common problem of "over-addition" that plagues reactions with other acylating agents like esters or acid chlorides, leading to the clean formation of ketones or aldehydes upon workup.[22]

Q2: Does the Weinreb amide group on this compound have any electronic or steric effects on the cross-coupling reaction?

Yes, the Weinreb amide can exert both electronic and steric effects. Electronically, it is an electron-withdrawing group, which can influence the reactivity of the pyridine ring. Sterically, its presence adjacent to the reaction center could potentially influence the approach of the catalyst or coupling partners, although this is generally less of a concern than with ortho-substituents on a benzene ring. The amide carbonyl can also act as a directing group in certain C-H activation reactions, though this is less relevant for cross-coupling at the 6-position.[20][24]

Q3: Can I use microwave irradiation to improve my cross-coupling reactions with this substrate?

Microwave-assisted synthesis can be a very effective technique to accelerate cross-coupling reactions.[2] The rapid heating can significantly reduce reaction times and, in some cases, improve yields by minimizing the formation of degradation byproducts that can occur with prolonged heating.[2] It is an excellent tool to consider during the optimization phase of your reaction.

Q4: How do I properly degas my reaction mixture, and why is it so important?

Degassing is crucial because the active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and lower yields.[1][6] Common methods for degassing include:

  • Bubbling with an Inert Gas: Purging the solvent and the reaction mixture with a stream of argon or nitrogen for 15-30 minutes.[8]

  • Freeze-Pump-Thaw: This is a more rigorous method for removing dissolved oxygen, involving freezing the solvent, applying a vacuum, and then thawing. This cycle is typically repeated three times.

Q5: What are the key differences between Suzuki, Heck, Buchwald-Hartwig, and Sonogashira cross-coupling reactions?

These are all powerful palladium-catalyzed reactions for forming new bonds, but they differ in the types of bonds they create and the coupling partners they use:[25][26]

  • Suzuki-Miyaura Coupling: Forms a C-C bond between an organohalide/triflate and an organoboron compound (e.g., boronic acid).[26][27]

  • Heck Reaction: Forms a C-C bond between an organohalide/triflate and an alkene.[16]

  • Buchwald-Hartwig Amination: Forms a C-N bond between an organohalide/triflate and an amine.[9][28]

  • Sonogashira Coupling: Forms a C-C bond between an organohalide/triflate and a terminal alkyne.[12]

Coupling_Reactions cluster_suzuki Suzuki-Miyaura cluster_heck Heck cluster_buchwald Buchwald-Hartwig cluster_sonogashira Sonogashira Aryl_Halide 6-Chloro-N-methoxy- N-methylnicotinamide Boronic_Acid R-B(OH)₂ Aryl_Halide->Boronic_Acid + Pd Catalyst + Base Alkene Alkene Aryl_Halide->Alkene + Pd Catalyst + Base Amine R₂NH Aryl_Halide->Amine + Pd Catalyst + Strong Base Alkyne Terminal Alkyne Aryl_Halide->Alkyne + Pd Catalyst + Cu(I), Base Suzuki_Product C-C Bond (Aryl-Aryl) Boronic_Acid->Suzuki_Product Heck_Product C-C Bond (Aryl-Vinyl) Alkene->Heck_Product Buchwald_Product C-N Bond (Aryl-Amine) Amine->Buchwald_Product Sonogashira_Product C-C Bond (Aryl-Alkynyl) Alkyne->Sonogashira_Product

Caption: Overview of common palladium-catalyzed cross-coupling reactions.

III. References

  • D. J. C. Constable, C. Jimenez-Gonzalez, A. D. Curzons, et al., "Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations," Green Chemistry, 2015. --INVALID-LINK--

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  • BenchChem, "Troubleshooting low yield in Suzuki coupling of chloropyrimidines," BenchChem Technical Support, 2025. --INVALID-LINK--

  • A. F. M. M. Rahman, D. V. Borisevich, A. V. Gulevskaya, "Metal-free SHN cross-coupling of pyridines with phosphine chalcogenides: polarization/deprotonation/oxidation effects of electron-deficient acetylenes," New Journal of Chemistry, 2020, 44, 15865-15875. --INVALID-LINK--

  • A. Ertürk, E. Ö. Bülbül, "Selective C–H Iodination of Weinreb Amides and Benzamides through Iridium Catalysis in Solution and under Mechanochemical Conditions," Organic Letters, 2023, 25 (45), 8034–8038. --INVALID-LINK--

  • J. C. A. Oliveira, T. N. T. Nguyen, L. van der Vight, et al., "Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure," The Journal of Organic Chemistry, 2017, 82(21), 11549-11557. --INVALID-LINK--

  • L. Perrin, "Ligand electronic influence in Pd-catalyzed C-C coupling processes," HAL archives-ouvertes, 2011. --INVALID-LINK--

  • ResearchGate, "Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?," ResearchGate, 2017. --INVALID-LINK--

  • T. J. Williams, K. D. Hesp, "Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future," ACS Catalysis, 2016, 6(5), 2934-2944. --INVALID-LINK--

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  • L. Campeau, K. Fagnou, "Applications of and alternatives to pi-electron-deficient azine organometallics in metal catalyzed cross-coupling reactions," Chemical Society Reviews, 2007, 36(7), 1058-68. --INVALID-LINK--

  • T. J. Williams, K. D. Hesp, "Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design," Chemical Communications, 2015, 51, 13934-13949. --INVALID-LINK--

  • ResearchGate, "Why can't I achieve good yields for this Suzuki reaction?," ResearchGate, 2018. --INVALID-LINK--

  • Reddit, "Why am I getting low yield for my Suzuki coupling reaction?," r/chemistry, 2016. --INVALID-LINK--

  • Wikipedia, "Buchwald–Hartwig amination," Wikipedia, 2023. --INVALID-LINK--

  • Wikipedia, "Weinreb ketone synthesis," Wikipedia, 2023. --INVALID-LINK--

  • T. J. Williams, K. D. Hesp, "ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design," ChemInform, 2015, 46(48). --INVALID-LINK--

  • Chemistry LibreTexts, "Buchwald-Hartwig Amination," Chemistry LibreTexts, 2023. --INVALID-LINK--

  • Wikipedia, "Heck reaction," Wikipedia, 2023. --INVALID-LINK--

  • ACS GCI Pharmaceutical Roundtable, "Buchwald-Hartwig Amination," ACS GCI Pharmaceutical Roundtable Reagent Guides, 2017. --INVALID-LINK--

  • J. P. A. Harrity, "Regioselectivity in the Heck (Mizoroki-Heck) Reaction," University of Sheffield, 2003. --INVALID-LINK--

  • Organic Chemistry Portal, "Heck Reaction," Organic Chemistry Portal. --INVALID-LINK--

  • Organic Chemistry Portal, "Buchwald-Hartwig Cross Coupling Reaction," Organic Chemistry Portal. --INVALID-LINK--

  • A. J. Reeder, J. R. B. Green, "Suzuki–Miyaura cross-coupling optimization enabled by automated feedback," Reaction Chemistry & Engineering, 2020, 5, 126-133. --INVALID-LINK--

  • Wikipedia, "Sonogashira coupling," Wikipedia, 2023. --INVALID-LINK--

  • S. Ö. Yildiz, E. Çetinkaya, "Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions," Applied Organometallic Chemistry, 2008, 22(12), 675-680. --INVALID-LINK--

  • S. D. Ramgren, N. K. Garg, "Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions," The Journal of Organic Chemistry, 2014, 79(18), 8749-8759. --INVALID-LINK--

  • Wikipedia, "Suzuki reaction," Wikipedia, 2023. --INVALID-LINK--

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References

Validation & Comparative

Performance of 6-chloro-N-methoxy-N-methylnicotinamide in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of 6-chloro-N-methoxy-N-methylnicotinamide, a synthetic intermediate with significant potential in drug discovery and agrochemical development. While direct biological assay data for this specific compound is limited in publicly available literature, its structural features—a chlorinated pyridine ring and a Weinreb amide—position it as a valuable precursor for a diverse range of biologically active molecules. This document will, therefore, focus on the performance of closely related nicotinamide derivatives in key biological assays to provide a predictive framework for the potential applications and evaluation of this compound. We will delve into the rationale behind experimental designs and provide detailed protocols to empower researchers in their investigations.

Introduction to this compound: A Versatile Synthetic Scaffold

This compound is a derivative of nicotinamide (a form of vitamin B3) characterized by a chlorine atom at the 6-position of the pyridine ring and an N-methoxy-N-methylamide functional group, commonly known as a Weinreb amide.[1][2] This unique combination of features makes it a stable and highly versatile intermediate in organic synthesis.[3][4]

The chlorinated pyridine core is a common motif in many biologically active compounds, influencing their electronic properties and metabolic stability. The Weinreb amide is particularly advantageous for synthetic chemists as it allows for the controlled formation of carbon-carbon bonds with organometallic reagents to produce ketones, or it can be reduced to aldehydes, providing a gateway to a wide array of other functional groups.[5] These characteristics suggest that this compound is an ideal starting material for creating libraries of novel nicotinamide analogs to explore a range of biological targets.

The Landscape of Nicotinamide Analogs in Biological Research

Nicotinamide and its derivatives are central to cellular metabolism, primarily as components of the coenzyme nicotinamide adenine dinucleotide (NAD+).[6][7] NAD+ is a critical cofactor in redox reactions and a substrate for several enzyme families, including sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38.[6] Consequently, synthetic nicotinamide analogs have been extensively explored as modulators of these and other biological pathways, with applications in oncology, metabolic diseases, neurodegenerative disorders, and infectious diseases.[8][9][10][11]

The biological activity of nicotinamide derivatives is often dictated by the nature and position of substituents on the pyridine ring. These modifications can influence binding affinity to target enzymes, cell permeability, and metabolic stability. The following sections will compare the performance of various nicotinamide analogs in key biological assays, providing a benchmark for the potential of derivatives synthesized from this compound.

Comparative Performance in Key Biological Assays

The versatility of the nicotinamide scaffold is evident in the diverse biological activities exhibited by its derivatives. Below, we compare the performance of representative nicotinamide analogs in several widely used biological assays.

Cytotoxicity Against Cancer Cell Lines

Nicotinamide derivatives have shown significant promise as cytotoxic agents against various cancer cell lines.[12][13] The primary mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation and survival.

Table 1: Comparative Cytotoxicity (IC50) of Nicotinamide Derivatives in Cancer Cell Lines

Compound/Derivative ClassCancer Cell LineIC50 ValueReference
Nicotinamide-based diamides (e.g., 4d)NCI-H460 (Lung Cancer)4.07 ± 1.30 µg/mL[13]
Nicotinamide-based diamides (e.g., 4h)A549 (Lung Cancer)Moderate to good inhibition at 40 µg/mL[12]
HDAC Inhibitor (e.g., 6b)B16F10 (Melanoma)4.66 µM[9]
HDAC Inhibitor (e.g., 6b)MCF-7 (Breast Cancer)Higher than reference BG45[9]
VEGFR-2 Inhibitor (Compound 10)HepG2 (Liver Cancer)35.78 ± 0.863 µM[14]
VEGFR-2 Inhibitor (Compound 10)MCF-7 (Breast Cancer)57.62 µM ± 0.871[14]
NAMPT Inhibitor (FEI199)ML2, Jurkat, Namalwa, RPMI8226 (Hematological Malignancies)< 0.3 nM[10]

Experimental Rationale: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.[12] It is a robust and widely accepted method for initial screening of potential cytotoxic agents. The IC50 value, representing the concentration of a compound that inhibits 50% of cell growth, is a key parameter for comparing the potency of different compounds.

Enzyme Inhibition

The structural similarity of nicotinamide analogs to the nicotinamide moiety of NAD+ makes them ideal candidates for enzyme inhibitors.

Table 2: Comparative Performance of Nicotinamide Derivatives as Enzyme Inhibitors

Compound/Derivative ClassTarget EnzymeIC50 / Ki ValueReference
Quinolinium analogsNicotinamide N-Methyltransferase (NNMT)~ 1 µM[8][15]
Nicotinamide derivatives (e.g., 6b)Histone Deacetylase 3 (HDAC3)0.694 µM[9]
Nicotinamide derivative (AH2-15c)DNA demethylase ALKBH20.031 ± 0.001 µM[16]
Nicotinamide derivative (Compound 10)VEGFR-2105.4 ± 0.896 nM[14]
Nicotinamide derivative (JJ08, FEI191, FEI199)Nicotinamide Phosphoribosyltransferase (NAMPT)Low nanomolar range[10]
NicotinaldehydeNicotinamidases11 nM - 1.4 µM (Ki)[17]
2'-C-methyl-NAD analogue 1hNMNAT-215 µM (Ki)[18]

Experimental Rationale: Enzyme inhibition assays are crucial for determining the potency and mechanism of action of a drug candidate. The choice of assay depends on the enzyme class. For instance, nicotinamidase activity can be monitored continuously by coupling the production of ammonia to the consumption of NAD(P)H by glutamate dehydrogenase.[17] The IC50 or Ki (inhibition constant) values are used to quantify the inhibitory potency of the compounds.

Antimicrobial Activity

Nicotinamide derivatives have also been investigated for their potential as antimicrobial agents, particularly against fungi.[19][20]

Table 3: Antifungal Activity of Nicotinamide Derivatives

Compound/DerivativeFungal StrainMIC ValueReference
Nicotinamide derivative (16g)Candida albicans SC53140.25 µg/mL[19]
Nicotinamide derivative (16g)Fluconazole-resistant C. albicans0.125 - 1 µg/mL[19]
Nicotinamide derivative (7)Candida albicans16 µg/mL[20]

Experimental Rationale: The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Broth microdilution is a standard method for determining the MIC of antifungal agents and provides a quantitative measure of their efficacy.

Experimental Protocols

To facilitate the evaluation of novel derivatives of this compound, detailed protocols for key biological assays are provided below.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is adapted from methodologies used for evaluating nicotinamide-based diamides.[12]

  • Cell Seeding: Plate human cancer cells (e.g., NCI-H460, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Protocol: Enzyme Inhibition Assay (Nicotinamidase)

This protocol describes a continuous, coupled enzyme assay for nicotinamidase activity.[17]

  • Reaction Mixture Preparation: In a 96-well plate or cuvette, prepare a reaction mixture containing 1 mM α-ketoglutarate, 250 µM NADPH, and 1.5 units of glutamate dehydrogenase per 100 µL of reaction volume in 100 mM phosphate buffer (pH 7.3).

  • Inhibitor Addition: Add varying concentrations of the test inhibitor to the reaction mixture.

  • Enzyme and Substrate Addition: Initiate the reaction by adding the nicotinamidase enzyme and its substrate, nicotinamide (at a concentration close to its Km value).

  • Kinetic Measurement: Monitor the decrease in NADPH absorbance at 340 nm over time using a plate reader or spectrophotometer.

  • Data Analysis: Calculate the initial reaction velocities from the linear phase of the reaction progress curves. Determine the IC50 value by plotting the percentage of enzyme activity against the inhibitor concentration. For Ki determination, perform the assay at multiple substrate and inhibitor concentrations and fit the data to an appropriate model of enzyme inhibition (e.g., competitive, non-competitive).

Visualizing Pathways and Workflows

Understanding the context of a compound's biological activity is crucial. The following diagrams, generated using Graphviz, illustrate a key metabolic pathway involving nicotinamide and a typical experimental workflow.

NAD_Salvage_Pathway Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT PRPP NMN Nicotinamide Mononucleotide (NMN) NMNAT NMNAT NMN->NMNAT ATP NAD NAD+ NAMPT->NMN NMNAT->NAD

Caption: The NAD+ salvage pathway, a key target for nicotinamide analogs.

Cytotoxicity_Workflow start Start cell_seeding Seed Cancer Cells in 96-well Plates start->cell_seeding compound_treatment Treat with Serial Dilutions of Test Compound cell_seeding->compound_treatment incubation Incubate for 48-72h compound_treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay data_analysis Analyze Absorbance Data and Calculate IC50 mtt_assay->data_analysis end End data_analysis->end

Caption: A typical workflow for determining in vitro cytotoxicity.

Conclusion and Future Directions

This compound represents a promising starting point for the synthesis of novel, biologically active nicotinamide derivatives. While direct biological data on this compound is not extensively documented, the wealth of information on related analogs provides a strong foundation for predicting its potential applications and guiding its evaluation. The comparative data presented in this guide highlights the potential for nicotinamide derivatives to act as potent cytotoxic agents, enzyme inhibitors, and antimicrobial compounds.

Future research should focus on synthesizing a library of diverse compounds from this compound and screening them in the biological assays detailed in this guide. This approach will enable a comprehensive structure-activity relationship (SAR) study, ultimately leading to the identification of lead compounds for further development in medicine and agriculture. The synthetic utility of the Weinreb amide functionality, in particular, offers a strategic advantage for creating a wide range of chemical diversity.

References

A Senior Application Scientist's Guide to the Validation of Assays for 6-chloro-N-methoxy-N-methylnicotinamide and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock upon which successful pharmaceutical development is built. When dealing with highly reactive and synthetically crucial intermediates like 6-chloro-N-methoxy-N-methylnicotinamide, a member of the Weinreb amide family, the need for robust, validated assays is not merely a regulatory formality but a scientific necessity. This guide provides an in-depth comparison of analytical methodologies for the quantification and quality control of this pivotal intermediate, grounded in field-proven insights and regulatory expectations.

The Significance of Weinreb Amides in Pharmaceutical Synthesis

N-methoxy-N-methylamides, commonly known as Weinreb amides, are invaluable intermediates in organic synthesis.[1][2] Their primary advantage lies in their ability to react with potent organometallic reagents (like Grignard or organolithium reagents) to form ketones in a highly controlled manner, stopping the reaction at the ketone stage without the common problem of over-addition to form a tertiary alcohol.[3][4] This is attributed to the formation of a stable, chelated tetrahedral intermediate.[3][5]

This compound, as a nicotinamide derivative, serves as a key building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). As an intermediate, its purity, concentration, and stability directly impact the quality, yield, and impurity profile of the final drug substance. Therefore, a validated analytical method is crucial to ensure process control and product quality from the earliest stages of development.[6][7]

Comparative Analysis of Analytical Methodologies

The choice of an analytical method for a pharmaceutical intermediate is a balance between the required performance characteristics (sensitivity, specificity) and practical considerations (cost, speed, and complexity). Here, we compare two of the most common and powerful techniques for the analysis of small organic molecules like this compound: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse of the pharmaceutical quality control laboratory. It separates compounds based on their interaction with a stationary phase (the column) and a mobile phase, and detects them by measuring the absorption of UV light.

  • Expertise & Experience: The primary advantage of HPLC-UV is its robustness, cost-effectiveness, and straightforward operation. For an intermediate like this compound, which possesses a chromophore in its pyridine ring system, UV detection is a natural fit. The method is excellent for purity assessments and assays where the concentration of the analyte is relatively high (typically in the µg/mL range). The causality behind choosing HPLC-UV often relates to its suitability for in-process control and release testing of the intermediate itself, where high concentrations are expected and the primary goal is to confirm identity and purity against known reference standards.

  • Trustworthiness: A well-validated HPLC-UV method provides reliable and reproducible data for its intended purpose. However, its specificity can be a limitation. Co-eluting impurities that also absorb at the same wavelength can interfere with the analyte peak, leading to inaccurate quantification. This is a critical consideration when developing a stability-indicating method, where the ability to separate the main compound from its degradation products is paramount.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the powerful separation capabilities of HPLC with the highly sensitive and specific detection of mass spectrometry. After chromatographic separation, the analyte is ionized and fragmented, and specific parent-to-daughter ion transitions are monitored.

  • Expertise & Experience: LC-MS/MS is the gold standard for bioanalysis and for detecting trace-level impurities.[8] Its unparalleled specificity arises from its ability to distinguish between compounds based on their mass-to-charge ratio and fragmentation pattern, even if they co-elute chromatographically. For this compound, this is particularly relevant in two scenarios:

    • Pharmacokinetic (PK) studies: If the intermediate were ever to be studied as a drug candidate itself or as a metabolite, its concentration in biological matrices like plasma would be very low (ng/mL or even pg/mL). LC-MS/MS is the only viable technique for such applications.[9]

    • Trace Impurity Analysis: When defining the impurity profile of the intermediate or the final API, LC-MS/MS is essential for identifying and quantifying unknown impurities at levels that UV detection would miss.

  • Trustworthiness: The high specificity of LC-MS/MS provides a very high degree of confidence in the data. The use of a stable-isotope-labeled internal standard can correct for matrix effects and variations in instrument response, leading to exceptional accuracy and precision.[8]

Data Presentation: A Comparative Overview

The following table summarizes the expected performance characteristics of a validated HPLC-UV versus an LC-MS/MS method for the quantification of this compound in a non-complex matrix (e.g., a reaction mixture sample diluted in solvent). These values are representative of what a senior scientist would expect to achieve, based on established methods for similar nicotinamide derivatives.

Validation Parameter HPLC-UV (Expected Performance) LC-MS/MS (Expected Performance) Rationale for Difference
Specificity Moderate to HighVery HighHPLC-UV relies on chromatographic separation alone. LC-MS/MS adds the selectivity of mass filtering (parent and fragment ions), virtually eliminating interferences.
Linearity Range 1 - 200 µg/mL0.1 - 1000 ng/mLLC-MS/MS detectors are significantly more sensitive, allowing for a much lower limit of quantification (LLOQ).
Accuracy (% Bias) Within ± 5%Within ± 15% (per bioanalytical guidelines)Both methods are highly accurate. Bioanalytical guidelines allow for a wider acceptance criterion due to the complexity of biological matrices, though in simple matrices, performance is often much better.[10]
Precision (%RSD) ≤ 5%≤ 15% (per bioanalytical guidelines)As with accuracy, both methods are highly precise. The higher allowable variance for LC-MS/MS in regulated bioanalysis accounts for the multi-step sample preparation and matrix effects.[10]
Limit of Quantification (LOQ) ~1 µg/mL~0.1 ng/mLDriven by the inherent sensitivity of the detector. Mass spectrometers can detect femtomoles of an analyte, whereas UV detectors are less sensitive.
Robustness HighModerateHPLC-UV methods are generally less susceptible to minor changes in mobile phase composition. LC-MS/MS sensitivity can be affected by matrix effects and ion source conditions.

Experimental Protocols

To ensure a self-validating system, every protocol must be meticulously planned and executed according to established regulatory guidelines, such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[11][12] Below is a detailed, step-by-step methodology for the validation of a stability-indicating LC-MS/MS assay for this compound, suitable for supporting regulatory filings.

Protocol: Validation of a Stability-Indicating LC-MS/MS Method

1. Objective: To validate an LC-MS/MS method for the quantification of this compound in a pharmaceutical intermediate sample, ensuring the method is specific, accurate, precise, and stability-indicating.

2. Materials and Reagents:

  • This compound Reference Standard (>99.5% purity)

  • Internal Standard (IS): Stable-isotope labeled this compound (e.g., d3-methyl)

  • HPLC-grade Acetonitrile, Methanol, and Water

  • Formic Acid (LC-MS grade)

  • Forced Degradation Reagents: HCl, NaOH, H₂O₂

3. Instrumentation and Conditions:

  • LC System: UHPLC system capable of binary gradient elution.

  • Column: Ascentis® Express RP-Amide (or similar amide-embedded C18 column) for good peak shape.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Optimized to separate the main peak from all degradation products.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive Ion Mode

  • MRM Transitions: Optimized for this compound (Analyte) and its IS.

4. Validation Parameters and Acceptance Criteria (based on ICH Q2(R1)) [11]

  • Specificity & Stability-Indicating Nature:

    • Prepare solutions of the analyte and subject them to forced degradation:

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: 105°C for 24 hours (solid state).

      • Photolytic: Expose to UV light (ICH guidelines) for 24 hours.

    • Analyze the stressed samples.

    • Acceptance Criteria: The method is specific if the analyte peak is free from interference from any degradation products, impurities, or matrix components. Peak purity should be assessed using a diode array detector or by ensuring consistent mass spectra across the peak.

  • Linearity:

    • Prepare a series of at least 6 calibration standards by spiking known concentrations of the analyte and a fixed concentration of the IS into the diluent.

    • Analyze the standards and plot the peak area ratio (Analyte/IS) against the nominal concentration.

    • Acceptance Criteria: The linear regression should have a correlation coefficient (r²) ≥ 0.995.

  • Accuracy & Precision:

    • Prepare Quality Control (QC) samples at a minimum of three concentration levels (Low, Medium, High).

    • Analyze 5 replicates of each QC level on three different days (inter-day) and within the same day (intra-day).

    • Acceptance Criteria:

      • Accuracy: The mean concentration should be within ±15% of the nominal value.

      • Precision: The relative standard deviation (%RSD) should not exceed 15%.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ):

    • Estimate based on the signal-to-noise ratio (S/N).

    • Acceptance Criteria: Typically, S/N of 3:1 for LOD and 10:1 for LOQ. The LOQ must be confirmed to have acceptable accuracy and precision.

  • Robustness:

    • Intentionally vary critical method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, flow rate ±10%).

    • Analyze a system suitability sample under each condition.

    • Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area) should remain within predefined limits, demonstrating the method's reliability during normal use.

Visualization of Key Processes

Diagrams are essential for conveying complex workflows and scientific principles clearly.

AssayValidationWorkflow cluster_Plan Phase 1: Planning cluster_Execute Phase 2: Execution cluster_Report Phase 3: Reporting P1 Define Analytical Target Profile P2 Select Method (e.g., LC-MS/MS) P1->P2 P3 Draft Validation Protocol (VMP) P2->P3 E1 Specificity (Forced Degradation) P3->E1 Execute Protocol E2 Linearity & Range E1->E2 E3 Accuracy & Precision (Intra/Inter-day) E2->E3 E4 LOD & LOQ E3->E4 E5 Robustness E4->E5 R1 Compile Data E5->R1 Analyze Results R2 Write Validation Report (VMR) R1->R2 R3 Method Implementation R2->R3

Caption: Overall workflow for analytical method validation.

StabilityIndicatingAssay Principle of a Stability-Indicating Assay cluster_chromatogram Chromatographic Separation Analyte Analyte Peak (6-chloro-N-methoxy-N- methylnicotinamide) Impurity Process Impurity B Deg1 Degradation Product 1 A Deg2 Degradation Product 2 D C

Caption: A stability-indicating method resolves the analyte from all potential interferents.

Conclusion

The validation of an analytical method for a critical intermediate like this compound is a multi-faceted process that underpins the quality and safety of the final pharmaceutical product. While HPLC-UV offers a robust and cost-effective solution for routine quality control of the bulk intermediate, the superior sensitivity and specificity of LC-MS/MS make it indispensable for trace-level impurity analysis and for any potential bioanalytical applications.

By following a systematic validation protocol grounded in regulatory guidelines like ICH Q2(R1), researchers can develop a self-validating system that provides trustworthy, reproducible, and accurate data. This not only ensures regulatory compliance but also provides a deep understanding of the intermediate's behavior, leading to a more robust and well-controlled manufacturing process.

References

Efficacy of 6-Chloronicotinamide Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the nicotinamide scaffold stands out as a privileged structure, forming the backbone of numerous therapeutic agents. Its versatility allows for a wide range of chemical modifications, leading to compounds with diverse biological activities. Among these, 6-chloronicotinamide derivatives have garnered significant interest for their potential as anticancer and antifungal agents. This guide provides a comprehensive comparison of the efficacy of various 6-chloronicotinamide derivatives, supported by experimental data and detailed protocols to aid researchers in this promising field.

While the specific compound 6-chloro-N-methoxy-N-methylnicotinamide is primarily utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, direct comparative studies on a series of its own derivatives are not extensively available in current literature.[1][2][3] Therefore, this guide will focus on the broader class of 6-chloronicotinamide derivatives to provide valuable insights into their structure-activity relationships (SAR) and therapeutic potential.

Comparative Efficacy of 6-Chloronicotinamide Derivatives

The introduction of a chlorine atom at the 6-position of the nicotinamide ring significantly influences the electronic properties of the molecule, often enhancing its biological activity. Researchers have explored various substitutions on the amide nitrogen to modulate potency and selectivity against different biological targets.

Anticancer Activity

Several studies have highlighted the potential of nicotinamide derivatives as anticancer agents, with mechanisms often involving the inhibition of key enzymes in cancer cell signaling pathways, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5]

Table 1: Comparative Anticancer Activity of Nicotinamide Derivatives

Compound IDTarget Cell LineIC50 (µM)Target EnzymeIC50 (nM)Reference
Compound 8 HCT-1165.4VEGFR-277.02[4]
HepG27.1
Sorafenib HCT-1169.30VEGFR-253.65[5]
HepG27.40
Compound 10 HCT-11615.4VEGFR-2145.1[5]
HepG29.8
Compound 11 HCT-11620.17VEGFR-286.60[5]
HepG221.60
N4 MCF-712.1Not SpecifiedNot Specified

Note: The compounds listed are nicotinamide derivatives, but not all are specifically 6-chloro derivatives due to limited direct comparative data. This table illustrates the general potential of the nicotinamide scaffold in anticancer research.

The data suggests that modifications to the nicotinamide scaffold can lead to potent anticancer activity, in some cases comparable to or exceeding that of the established drug Sorafenib.[4][5] For instance, compound 8 demonstrated superior IC50 values against the HCT-116 cell line compared to Sorafenib.[4] The inhibition of VEGFR-2, a crucial mediator of angiogenesis, is a key mechanism for many of these derivatives.[4]

Antifungal Activity

Nicotinamide derivatives have also shown significant promise as antifungal agents.[6][7][8] The mechanism of action for some of these compounds involves the disruption of the fungal cell wall.[7]

Table 2: Comparative Antifungal Activity of Nicotinamide Derivatives

Compound IDFungal StrainMIC (µg/mL)Reference
Compound 16g Candida albicans SC53140.25[7]
Fluconazole-resistant C. albicans0.125 - 1[8]
Compound 4a Pseudoperonospora cubensisEC50 = 4.69 mg/L[9]
Compound 4f Pseudoperonospora cubensisEC50 = 1.96 mg/L[9]
Flumorph Pseudoperonospora cubensisEC50 = 7.55 mg/L[9]

The data clearly indicates the potent antifungal activity of certain nicotinamide derivatives. Compound 16g, for example, exhibits a very low Minimum Inhibitory Concentration (MIC) against Candida albicans and is also effective against fluconazole-resistant strains.[7][8] In the context of agricultural applications, compounds 4a and 4f showed excellent efficacy against cucumber downy mildew, outperforming the commercial fungicide flumorph.[9]

Key Signaling Pathways and Experimental Workflows

Understanding the mechanism of action is crucial for rational drug design. The following diagrams illustrate a key signaling pathway targeted by some nicotinamide derivatives and a general workflow for their evaluation.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC MAPK_Pathway MAPK Pathway PKC->MAPK_Pathway Angiogenesis Angiogenesis, Cell Proliferation, Survival MAPK_Pathway->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Inhibitor 6-Chloronicotinamide Derivative Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by 6-chloronicotinamide derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Lead Compounds) synthesis Synthesis of 6-Chloronicotinamide Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization screening Primary Screening (e.g., MTT Assay for Anticancer, Broth Microdilution for Antifungal) characterization->screening enzyme_assay Enzyme Inhibition Assay (e.g., VEGFR-2, SDH) screening->enzyme_assay sar Structure-Activity Relationship (SAR) Analysis enzyme_assay->sar animal_models Efficacy in Animal Models (e.g., Xenograft, Infection models) sar->animal_models toxicology Toxicology and Pharmacokinetic Studies animal_models->toxicology

References

A Comparative Guide to the Stability of 6-chloro-N-methoxy-N-methylnicotinamide and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Weinreb Amides in Synthesis

N-methoxy-N-methylamides, commonly known as Weinreb amides, are exceptionally useful synthetic intermediates in modern organic chemistry.[1] Their prominence stems from their unique ability to react with organometallic reagents to form a stable tetrahedral intermediate, which upon acidic workup, reliably yields ketones or, with reducing agents, aldehydes.[2][3] This controlled reactivity prevents the common problem of over-addition that plagues similar reactions with esters or acid chlorides, making Weinreb amides invaluable in the synthesis of complex molecules, particularly in the pharmaceutical industry.[4]

6-chloro-N-methoxy-N-methylnicotinamide, a substituted pyridine-based Weinreb amide, is a key building block in the synthesis of various pharmaceutical targets.[5] Its chemical stability is a critical parameter that influences storage conditions, reaction efficiency, and the impurity profile of final products. Understanding the intrinsic stability of this molecule and how it compares to its structural analogs is paramount for process development, formulation, and ensuring the quality of active pharmaceutical ingredients (APIs).

This guide provides an in-depth comparison of the stability of this compound against selected analogs under forced degradation conditions. We will explore the causal relationships between structural modifications and stability, provide detailed experimental protocols for assessment, and present the data in a clear, comparative format.

Rationale for Analog Selection and Experimental Design

To establish a meaningful structure-stability relationship, we selected three analogs for comparison against the parent compound, this compound (Compound A ). The choice of analogs is designed to probe the electronic effects of substituents on the pyridine ring.

  • Compound B: N-methoxy-N-methylnicotinamide: The unsubstituted parent analog, to provide a baseline.

  • Compound C: 6-methyl-N-methoxy-N-methylnicotinamide: An analog with an electron-donating group (methyl) at the 6-position.

  • Compound D: N-methoxy-N-methylisonicotinamide: An isomer to investigate the influence of the nitrogen position within the pyridine ring.

Experimental Causality: Why Forced Degradation?

Forced degradation studies are intentionally aggressive studies designed to accelerate the degradation of a drug substance to identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of analytical methods.[6][7][8] By subjecting the compounds to conditions more severe than standard storage (e.g., high/low pH, oxidation, and heat), we can rapidly assess their intrinsic chemical stability.[7][8] The conditions chosen for this study are standard in the pharmaceutical industry as prescribed by the International Council for Harmonisation (ICH) guidelines.[7][9]

The overall workflow for this stability assessment is depicted below.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solutions (Compounds A-D in ACN/H2O) B1 Acidic (0.1 M HCl, 60°C) A->B1 Incubate for 48h B2 Basic (0.1 M NaOH, 60°C) A->B2 Incubate for 48h B3 Oxidative (3% H2O2, RT) A->B3 Incubate for 48h B4 Thermal (60°C in Solution) A->B4 Incubate for 48h C Quench Reaction & Neutralize Samples B1->C B2->C B3->C B4->C D Analyze by Stability-Indicating HPLC-UV Method C->D E Quantify % Degradation vs. Time Zero D->E

Caption: Experimental workflow for comparative forced degradation study.

Comparative Stability Data

The stability of this compound and its analogs was assessed after 48 hours under various stress conditions. The percentage of the parent compound remaining was quantified using a stability-indicating HPLC method.

CompoundStructureCondition% Parent RemainingMajor Degradant
A This compoundAcidic (0.1 M HCl)85.2%6-chloronicotinic acid
Basic (0.1 M NaOH)45.7%6-chloronicotinic acid
Oxidative (3% H₂O₂)98.1%N/A (Stable)
Thermal (60°C)99.5%N/A (Stable)
B N-methoxy-N-methylnicotinamideAcidic (0.1 M HCl)78.5%Nicotinic acid
Basic (0.1 M NaOH)52.3%Nicotinic acid
Oxidative (3% H₂O₂)97.9%N/A (Stable)
Thermal (60°C)99.3%N/A (Stable)
C 6-methyl-N-methoxy-N-methylnicotinamideAcidic (0.1 M HCl)72.1%6-methylnicotinic acid
Basic (0.1 M NaOH)58.8%6-methylnicotinic acid
Oxidative (3% H₂O₂)94.5%6-methylnicotinamide N-oxide
Thermal (60°C)99.1%N/A (Stable)
D N-methoxy-N-methylisonicotinamideAcidic (0.1 M HCl)92.4%Isonicotinic acid
Basic (0.1 M NaOH)38.1%Isonicotinic acid
Oxidative (3% H₂O₂)98.5%N/A (Stable)
Thermal (60°C)99.6%N/A (Stable)

Discussion of Structure-Stability Relationships

The primary degradation pathway observed under both acidic and basic conditions was the hydrolysis of the N-methoxy-N-methylamide bond to yield the corresponding carboxylic acid. This is a known susceptibility of the Weinreb amide functional group.[10]

Caption: General hydrolysis pathway of nicotinamide-based Weinreb amides.

  • Acidic Stability: Under acidic conditions, the electron-withdrawing nature of the chlorine atom in Compound A (85.2% remaining) appears to offer a moderate stabilizing effect compared to the unsubstituted Compound B (78.5%) and the electron-donated Compound C (72.1%). This is likely due to the reduced basicity of the pyridine nitrogen, making it less susceptible to protonation, which can catalyze hydrolysis. Interestingly, the isomeric Compound D (92.4% remaining) showed the highest stability, suggesting that the position of the ring nitrogen relative to the Weinreb amide group significantly influences susceptibility to acid-catalyzed hydrolysis.

  • Basic Stability: The stability trends under basic conditions are markedly different. Here, the electron-withdrawing chloro group of Compound A (45.7% remaining) significantly increases the susceptibility to nucleophilic attack by hydroxide at the carbonyl carbon compared to the unsubstituted Compound B (52.3%) and the electron-donated Compound C (58.8%). Compound D (38.1% remaining) was the most labile, indicating that the 4-position is highly activated towards nucleophilic acyl substitution under basic conditions.

  • Oxidative and Thermal Stability: All compounds demonstrated high stability against thermal stress and, with the exception of Compound C , against oxidation with 3% hydrogen peroxide. The methyl group in Compound C provides a site susceptible to oxidation, leading to the formation of the corresponding N-oxide. The core Weinreb amide functionality and the pyridine ring of compounds A, B, and D are robust under these mild oxidative conditions.

Detailed Experimental Protocol: Forced Degradation Study

This protocol is a self-validating system designed for reproducibility. The use of a stability-indicating HPLC method is crucial for ensuring that degradation products are separated from the parent peak, allowing for accurate quantification.

Materials and Reagents
  • This compound and analogs (Purity >98%)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade, e.g., Milli-Q)

  • Hydrochloric Acid (HCl), 1 M solution

  • Sodium Hydroxide (NaOH), 1 M solution

  • Hydrogen Peroxide (H₂O₂), 30% solution

  • Formic Acid (for mobile phase)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with UV detector.

  • Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Calibrated analytical balance.

  • pH meter.

  • Thermostatically controlled water bath or oven.

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of each compound into separate 10 mL volumetric flasks. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Working Solutions (0.1 mg/mL): Pipette 1 mL of each stock solution into separate 10 mL volumetric flasks and dilute to volume with 50:50 acetonitrile/water. This is the "Time Zero" sample.

  • Stress Condition Media:

    • Acidic: 0.1 M HCl (Dilute 1 M HCl with water).

    • Basic: 0.1 M NaOH (Dilute 1 M NaOH with water).

    • Oxidative: 3% H₂O₂ (Dilute 30% H₂O₂ with water).

Stress Procedure
  • For each compound, pipette 1 mL of the stock solution into three separate, clearly labeled vials for each stress condition.

  • Add 9 mL of the respective stress medium (0.1 M HCl, 0.1 M NaOH, or 3% H₂O₂) to the vials.

  • Incubation:

    • Place the acidic and basic hydrolysis vials in a water bath set to 60°C.

    • Keep the oxidative stress vials at room temperature, protected from light.

    • For thermal stress, prepare a separate set of vials containing 1 mL of stock solution and 9 mL of water, and place them in the 60°C water bath.

  • After 48 hours, remove the vials. Allow them to cool to room temperature.

  • Quenching:

    • Neutralize the acidic samples with an equivalent amount of 0.1 M NaOH.

    • Neutralize the basic samples with an equivalent amount of 0.1 M HCl.

    • The oxidative and thermal samples do not require quenching.

  • Filter all samples through a 0.45 µm syringe filter into HPLC vials.

HPLC Analysis
  • Mobile Phase: A gradient of (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to 5% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

  • Quantification: Calculate the percentage of the parent compound remaining by comparing the peak area of the stressed sample to the peak area of the "Time Zero" sample.

    • % Remaining = (Area_stressed / Area_T0) * 100

Conclusion

The stability of this compound is highly dependent on the pH of its environment. It exhibits moderate stability under acidic conditions and is significantly more labile under basic conditions, primarily degrading via hydrolysis to 6-chloronicotinic acid.

  • Key Findings:

    • The electron-withdrawing chloro group at the 6-position enhances stability in acidic media but decreases stability in basic media relative to the unsubstituted analog.

    • An electron-donating group (methyl) at the 6-position decreases stability to acid hydrolysis but increases stability to base hydrolysis.

    • The position of the nitrogen in the pyridine ring (isonicotinamide vs. nicotinamide) has a profound impact on stability, with the isonicotinamide analog showing the greatest stability to acid but the least stability to base.

    • All tested Weinreb amides are generally stable to mild thermal and oxidative stress, though substituents like methyl groups can introduce new oxidative liabilities.

These findings provide critical insights for chemists and drug development professionals. For synthetic reactions involving this compound, strongly basic conditions should be avoided or reaction times minimized to prevent degradation. For formulation and storage, maintaining a neutral to slightly acidic pH is crucial for ensuring long-term stability.

References

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the solubility of a compound is a critical early step in the journey from a promising molecule to a viable therapeutic. Poor solubility can lead to a cascade of challenges, including inaccurate in vitro assay results, poor bioavailability, and difficulties in formulation. This guide provides an in-depth comparison of the solubility of 6-chloro-N-methoxy-N-methylnicotinamide, a versatile Weinreb amide intermediate, and its structurally related analogs. By examining the subtle yet impactful variations in their chemical structures, we can glean valuable insights into the factors governing their dissolution in various solvent systems.

The Critical Role of Solubility in Early-Phase Drug Discovery

The adage "like dissolves like" is a foundational principle in chemistry, yet the nuances of solubility for complex organic molecules are far from simple.[1][2] A compound's ability to dissolve in a given solvent is dictated by a delicate interplay of intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces. In drug discovery, aqueous solubility is often the primary focus, as it directly impacts a drug's absorption and distribution in the body. However, solubility in organic solvents is equally important for various stages of development, including synthesis, purification, and the preparation of stock solutions for biological assays.

This guide will delve into the solubility profiles of this compound and its analogs, providing both experimentally determined and estimated data to facilitate a comprehensive understanding of their behavior.

Structure-Solubility Relationships: A Comparative Analysis

The solubility of a molecule is intrinsically linked to its structure. By comparing this compound with its parent compound, nicotinamide, and other analogs, we can dissect the influence of specific functional groups on their solubility profiles.

Compound NameStructureMolecular Weight ( g/mol )LogP (Predicted)Aqueous Solubility (mg/mL)DMSO Solubility (mg/mL)Ethanol Solubility (mg/mL)
NicotinamideC₆H₆N₂O122.12-0.37~500[3]>100[4]~41.7[3]
6-ChloronicotinamideC₆H₅ClN₂O156.570.53Estimated: ~1-5Estimated: >50Estimated: ~10-20
This compound C₈H₉ClN₂O₂ 200.62 1.25 Estimated: <1 Readily Soluble Readily Soluble
6-AminonicotinamideC₆H₇N₃O137.14-0.84~0.3 (in 1:2 DMF:PBS)~1Sparingly soluble
6-MethylnicotinamideC₇H₈N₂O136.15-0.213.3350Data not available
N-MethylnicotinamideC₇H₈N₂O136.15-0.45~10 (in PBS)~15~2.5
6-MethoxynicotinamideC₇H₈N₂O₂152.15-0.11Data not available≥ 60Data not available
6-Chloronicotinic AcidC₆H₄ClNO₂157.551.132[5][6][7]Soluble[5][6]Soluble[5][6]

Note on Estimated Values: The solubility of 6-chloronicotinamide and this compound are estimated based on the experimental data of their close analog, 6-chloronicotinic acid, and general principles of structure-solubility relationships. The introduction of the chloro- group is expected to decrease aqueous solubility, while the Weinreb amide moiety in the target compound is anticipated to further increase its lipophilicity.

Key Observations and Mechanistic Insights:
  • The Impact of the Chloro Group: The addition of a chlorine atom to the pyridine ring in 6-chloronicotinamide significantly increases its lipophilicity (higher predicted LogP) compared to nicotinamide. This is expected to decrease its aqueous solubility while potentially increasing its solubility in less polar organic solvents. The experimental solubility of 6-chloronicotinic acid in water (2 mg/mL) supports this trend, being substantially lower than that of nicotinic acid.[5][6][7]

  • The Weinreb Amide Moiety: The N-methoxy-N-methylamide (Weinreb amide) group in the target compound, this compound, further increases the molecule's size and lipophilicity. This modification is predicted to result in lower aqueous solubility compared to 6-chloronicotinamide. However, Weinreb amides are generally known for their good solubility in common organic solvents like DMSO and ethanol, which is crucial for their utility as synthetic intermediates.

  • Hydrogen Bonding Potential: Nicotinamide, with its primary amide group, can act as both a hydrogen bond donor and acceptor, contributing to its high aqueous solubility. In contrast, the tertiary Weinreb amide in this compound can only act as a hydrogen bond acceptor, reducing its ability to form strong interactions with water molecules.

  • Comparison with Other 6-Substituted Analogs:

    • 6-Aminonicotinamide: The amino group, being a strong hydrogen bond donor and acceptor, would be expected to increase aqueous solubility. However, experimental data shows it is sparingly soluble in aqueous buffers, suggesting that crystal packing forces may play a significant role.

    • 6-Methylnicotinamide: The small, non-polar methyl group has a modest impact on LogP compared to the chloro- group. Its aqueous solubility is significantly lower than nicotinamide but higher than what is estimated for the chloro-substituted analogs.

    • 6-Methoxynicotinamide: The methoxy group can act as a hydrogen bond acceptor, and this compound shows very high solubility in DMSO.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

To provide actionable data for your research, this section outlines a detailed, self-validating protocol for determining the thermodynamic (equilibrium) solubility of a compound using the widely accepted shake-flask method.

Causality Behind Experimental Choices:

The shake-flask method is considered the "gold standard" for thermodynamic solubility determination because it allows the system to reach a true equilibrium between the solid and dissolved states of the compound. This is crucial for obtaining a definitive solubility value that is independent of the initial dissolution rate. The choice of a 24-hour incubation period ensures that even slowly dissolving compounds have sufficient time to reach equilibrium. The use of HPLC for quantification provides high sensitivity and specificity, allowing for accurate measurement even at low concentrations.

Step-by-Step Methodology:
  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid compound (enough to ensure undissolved solid remains after equilibration) to a series of clear glass vials.

    • To each vial, add a precise volume of the desired solvent (e.g., deionized water, phosphate-buffered saline pH 7.4, DMSO, ethanol).

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for 24 hours to ensure equilibrium is reached.

  • Sample Preparation and Separation:

    • After 24 hours, visually inspect the vials to confirm the presence of undissolved solid.

    • Allow the vials to stand undisturbed for at least 1 hour to allow the solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a 0.22 µm syringe filter (chemically compatible with the solvent) to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of the compound in the same solvent at known concentrations.

    • Generate a calibration curve by injecting the standard solutions into an HPLC system and plotting the peak area against concentration.

    • Inject the filtered sample from the saturated solution into the HPLC system.

    • Determine the concentration of the compound in the sample by interpolating its peak area on the calibration curve.

  • Data Analysis and Reporting:

    • The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

    • Report the solubility in units of mg/mL or µg/mL.

G cluster_prep 1. Solution Preparation cluster_separate 3. Separation cluster_quantify 4. Quantification A Add excess solid compound to vial B Add precise volume of solvent C Agitate for 24h at constant temp. D Settle undissolved solid E Filter supernatant (0.22 µm filter) H Analyze filtered sample by HPLC F Prepare standard solutions G Generate HPLC calibration curve I Determine concentration

Caption: Workflow for Thermodynamic Solubility Determination.

Logical Relationships in Structure and Solubility

The interplay between different structural modifications and their impact on solubility can be visualized to better understand the underlying principles.

G cluster_hydrophilic Increased Aqueous Solubility cluster_lipophilic Decreased Aqueous Solubility A Nicotinamide (High H-bonding) B N-Methylnicotinamide A->B N-methylation (slight decrease) C 6-Methylnicotinamide A->C 6-methylation (decrease) D 6-Chloronicotinamide (Increased LogP) A->D 6-chlorination (significant decrease) E 6-chloro-N-methoxy- N-methylnicotinamide (Weinreb Amide, High LogP) D->E Weinreb amide formation (further decrease)

Caption: Structure-Aqueous Solubility Relationship.

Conclusion

The solubility of this compound and its analogs is a complex interplay of various structural features. While the parent nicotinamide is highly water-soluble, the introduction of a chloro-substituent and the Weinreb amide functionality progressively increases lipophilicity and decreases aqueous solubility. This guide provides a framework for understanding these relationships and offers a robust experimental protocol for generating reliable solubility data. For drug discovery and development teams, a thorough understanding of a compound's solubility profile is not just a matter of good practice; it is a fundamental prerequisite for success.

References

A Comparative Guide to the Biological Activities of 6-chloro-N-methoxy-N-methylnicotinamide and 1-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and development, nicotinamide and its derivatives represent a class of compounds with diverse and significant biological activities. This guide provides a detailed, objective comparison between two such derivatives: the synthetically derived 6-chloro-N-methoxy-N-methylnicotinamide and the endogenous metabolite 1-methylnicotinamide (1-MNA) . While 1-MNA has been the subject of extensive research, revealing a range of therapeutic potentials, this compound remains a less-characterized molecule, primarily utilized as an intermediate in chemical synthesis.[1][2]

This document is intended for researchers, scientists, and drug development professionals. It will not only summarize the current state of knowledge for both compounds but will also provide detailed experimental protocols to facilitate a direct, head-to-head comparison of their biological activities. By offering a clear path for investigation, we aim to uncover the potential therapeutic applications of this compound and to provide a broader context for the well-documented effects of 1-MNA.

Compound Overview

1-Methylnicotinamide (1-MNA) is a primary metabolite of nicotinamide (Vitamin B3), formed in the liver through the action of nicotinamide N-methyltransferase (NNMT).[3] Initially considered an inactive metabolite, extensive research has unveiled its significant role in various physiological processes.[4] It is recognized for its vascular protective, anti-inflammatory, anti-thrombotic, and neuroprotective properties.[4][5]

This compound is a synthetic derivative of nicotinamide. Its primary role to date has been as a building block in the synthesis of more complex pharmaceutical and agrochemical compounds.[1][2] While its biological activity is not well-defined in publicly available literature, preliminary information suggests potential for enzyme inhibition, anti-inflammatory, and antioxidant effects.[1]

This guide will explore these potential activities in a comparative framework.

Comparative Analysis of Biological Activities

Anti-inflammatory Activity

1-Methylnicotinamide (1-MNA): The anti-inflammatory properties of 1-MNA are well-documented. Its mechanism is largely attributed to the modulation of arachidonic acid metabolism, specifically through the upregulation of cyclooxygenase-2 (COX-2) leading to the production of the anti-inflammatory and anti-platelet aggregator, prostacyclin (PGI2).[6][7] Additionally, 1-MNA has been shown to reduce the production of pro-inflammatory cytokines like TNF-α and IL-6 in certain contexts, although its primary anti-inflammatory effect is thought to be mediated through its action on the vascular endothelium rather than directly on immune cells.[8][9]

This compound: There is limited specific data on the anti-inflammatory activity of this compound. Some sources suggest that its derivatives have shown anti-inflammatory effects in a rat model of rheumatoid arthritis, indicated by reduced paw swelling and inflammatory markers.[1][10] However, direct evidence and mechanistic studies are lacking.

To directly compare the anti-inflammatory potential of these two compounds, a robust in vitro assay using lipopolysaccharide (LPS)-stimulated macrophages can be employed. This allows for the quantification of key inflammatory mediators.

Objective: To compare the effects of 1-MNA and this compound on the production of pro-inflammatory cytokines (TNF-α, IL-6) and the expression of COX-2 in LPS-stimulated RAW 264.7 macrophages.

Methodology:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[11]

  • Compound Treatment:

    • Prepare stock solutions of 1-MNA and this compound in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, remove the culture medium and replace it with fresh medium containing various concentrations of the test compounds (e.g., 1, 10, 100 µM). Include a vehicle control (DMSO).

  • LPS Stimulation:

    • After a 1-2 hour pre-incubation with the compounds, stimulate the cells with LPS (10-100 ng/mL) to induce an inflammatory response.[11]

  • Cytokine Measurement (ELISA):

    • After a 24-hour incubation period, collect the cell culture supernatants.

    • Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[2]

  • COX-2 Expression (Western Blot):

    • For protein analysis, seed cells in 6-well plates and treat as described above.

    • After treatment, lyse the cells and determine the protein concentration.

    • Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against COX-2 and a loading control (e.g., β-actin).[12][13]

    • Visualize the protein bands using a chemiluminescent substrate.

Data Analysis: Compare the levels of cytokines and COX-2 expression in compound-treated cells to the LPS-stimulated control. A reduction in these markers would indicate anti-inflammatory activity.

Antioxidant Activity

1-Methylnicotinamide (1-MNA): 1-MNA has demonstrated antioxidant properties by reducing reactive oxygen species (ROS).[14] This activity is thought to contribute to its protective effects in various pathological conditions.

This compound: The chemical structure of this compound suggests it may possess antioxidant activity, a property mentioned in some descriptive literature, but experimental validation is needed.[1]

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a straightforward and widely used method to assess the free radical scavenging activity of compounds.

Objective: To compare the in vitro antioxidant activity of 1-MNA and this compound using the DPPH radical scavenging assay.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.[15]

    • Prepare a series of dilutions of the test compounds and a positive control (e.g., ascorbic acid) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of each compound dilution.

    • Add an equal volume of the DPPH working solution to each well and mix thoroughly.[15]

    • Include a blank control containing only the solvent.

    • Incubate the plate in the dark at room temperature for 30 minutes.[15]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[15]

Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each compound concentration. A lower absorbance value indicates a higher level of radical scavenging. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined to compare the potency of the two compounds.[15]

Vasoprotective Effects

1-Methylnicotinamide (1-MNA): A key aspect of 1-MNA's biological activity is its beneficial effect on the vascular endothelium. It is known to stimulate the production of nitric oxide (NO), a crucial vasodilator, through the activation of endothelial nitric oxide synthase (eNOS). This, along with its ability to stimulate prostacyclin release, contributes to its vasoprotective and anti-thrombotic properties.[6]

This compound: The effect of this compound on endothelial function and NO production is currently unknown.

Objective: To compare the ability of 1-MNA and this compound to stimulate NO production and eNOS phosphorylation in cultured human umbilical vein endothelial cells (HUVECs).

Methodology:

  • Cell Culture:

    • Culture HUVECs in endothelial growth medium.

  • Compound Treatment:

    • Treat confluent HUVECs with various concentrations of 1-MNA and this compound for a specified time.

  • Nitric Oxide Measurement:

    • Measure the accumulation of nitrite and nitrate (stable metabolites of NO) in the culture medium using a commercially available Griess reagent assay kit.

  • eNOS Phosphorylation (Western Blot):

    • Lyse the treated cells and perform Western blot analysis as described previously.

    • Use primary antibodies specific for phosphorylated eNOS (at Ser1177) and total eNOS to determine the extent of eNOS activation.[16]

Data Analysis: An increase in NO production and the ratio of phosphorylated eNOS to total eNOS would indicate a positive effect on endothelial function.

Potential Anti-Cancer Activity

1-Methylnicotinamide (1-MNA): The role of 1-MNA in cancer is complex. As a product of NNMT, which is often overexpressed in cancer cells, its levels can be elevated in the tumor microenvironment. Some studies suggest that the production of 1-MNA by NNMT can enhance tumorigenesis and resistance to chemotherapy.[3]

This compound: Given that some nicotinamide derivatives act as inhibitors of enzymes crucial for cancer cell metabolism, such as nicotinamide phosphoribosyltransferase (NAMPT) and poly(ADP-ribose) polymerase (PARP), it is plausible that this compound could exhibit anti-cancer properties.[17][18] However, this has not been experimentally verified.

A multi-faceted approach is recommended to screen for potential anti-cancer activity.

A. Cytotoxicity Screening (MTT Assay):

Objective: To assess the cytotoxic effects of both compounds on a panel of cancer cell lines.

Methodology:

  • Cell Lines:

    • Select a panel of cancer cell lines (e.g., breast, lung, colon cancer).

  • Assay Procedure:

    • Seed cells in a 96-well plate and treat with a range of concentrations of each compound for 48-72 hours.

    • Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.[5][8][19]

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).[20]

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. A dose-dependent decrease in viability indicates cytotoxicity.

B. NAMPT and PARP Inhibition Assays:

Objective: To determine if either compound inhibits the enzymatic activity of NAMPT or PARP.

Methodology:

  • Utilize commercially available NAMPT or PARP inhibitor screening kits. These kits typically provide the recombinant enzyme, substrates, and a detection system (often fluorescence- or luminescence-based).[14][15][21][22][23][24][25][26]

  • Follow the manufacturer's protocol to test a range of concentrations of each compound.

Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 values for any active compounds.

Summary of Comparative Biological Activities and Proposed Experiments

Biological Activity1-Methylnicotinamide (1-MNA)This compoundProposed Comparative Experiment(s)
Anti-inflammatory Well-documented; acts via COX-2/PGI2 pathway and cytokine modulation.[6][7][8][9]Limited data; derivatives show potential.[1][10]Measurement of TNF-α and IL-6 in LPS-stimulated macrophages; Western blot for COX-2 expression.
Antioxidant Demonstrated ROS scavenging activity.[14]Suggested, but not experimentally verified.[1]DPPH radical scavenging assay.
Vasoprotective Stimulates eNOS and NO production.[6]Unknown.Measurement of NO production and eNOS phosphorylation in endothelial cells.
Anti-Cancer Complex role; can be associated with tumorigenesis.[3]Potential for NAMPT/PARP inhibition.[17][18]MTT cytotoxicity assay; NAMPT and PARP enzymatic inhibition assays.

Visualizing the Experimental Workflow

Below are diagrams illustrating the proposed experimental workflows for a comprehensive comparison.

Experimental_Workflow cluster_compounds Test Compounds cluster_assays Biological Activity Assays cluster_data Data Output & Comparison 1-MNA 1-MNA Anti_Inflammatory Anti-inflammatory (Cytokine & COX-2) 1-MNA->Anti_Inflammatory Antioxidant Antioxidant (DPPH) 1-MNA->Antioxidant Vasoprotective Vasoprotective (eNOS & NO) 1-MNA->Vasoprotective Anti_Cancer Anti-Cancer (MTT, NAMPT, PARP) 1-MNA->Anti_Cancer 6-Chloro-Nicotinamide 6-chloro-N-methoxy- N-methylnicotinamide 6-Chloro-Nicotinamide->Anti_Inflammatory 6-Chloro-Nicotinamide->Antioxidant 6-Chloro-Nicotinamide->Vasoprotective 6-Chloro-Nicotinamide->Anti_Cancer Comparative_Potency Comparative Potency (IC50 / EC50) Anti_Inflammatory->Comparative_Potency Antioxidant->Comparative_Potency Vasoprotective->Comparative_Potency Anti_Cancer->Comparative_Potency Mechanistic_Insights Mechanistic Insights Comparative_Potency->Mechanistic_Insights

Caption: Overview of the proposed comparative experimental workflow.

Anti_Inflammatory_Workflow Start Start: RAW 264.7 Macrophages Pre_Incubation Pre-incubation with 1-MNA or 6-Chloro-Nicotinamide Start->Pre_Incubation LPS_Stimulation LPS Stimulation (10-100 ng/mL) Pre_Incubation->LPS_Stimulation Incubation_24h Incubation (24h) LPS_Stimulation->Incubation_24h Supernatant_Collection Collect Supernatant Incubation_24h->Supernatant_Collection Cell_Lysis Cell Lysis Incubation_24h->Cell_Lysis ELISA ELISA: TNF-α & IL-6 Supernatant_Collection->ELISA Western_Blot Western Blot: COX-2 Expression Cell_Lysis->Western_Blot Data_Analysis Data Analysis: Compare Cytokine Levels & Protein Expression ELISA->Data_Analysis Western_Blot->Data_Analysis

Caption: Detailed workflow for the comparative anti-inflammatory assay.

Conclusion

While 1-methylnicotinamide has a well-established profile of biological activities with therapeutic potential, this compound remains an enigmatic derivative. The proposed experimental workflows in this guide offer a clear and structured approach to directly compare these two compounds across a range of key biological activities. The data generated from these studies will be invaluable in elucidating the potential of this compound as a novel therapeutic agent and will provide a deeper understanding of the structure-activity relationships within the broader class of nicotinamide derivatives. This comparative approach is essential for advancing the field and identifying new avenues for drug discovery.

References

A Senior Application Scientist's Guide to Assessing the Enzymatic Cross-Reactivity of 6-chloro-N-methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the introduction of any new chemical entity into a biological system necessitates a rigorous evaluation of its potential off-target effects. This guide provides an in-depth, technical framework for assessing the enzymatic cross-reactivity of 6-chloro-N-methoxy-N-methylnicotinamide, a nicotinamide derivative featuring a Weinreb amide functional group.[1][2] While this compound serves as a valuable intermediate in pharmaceutical and agrochemical synthesis, its journey into biological applications must be paved with a thorough understanding of its interaction with the enzymatic landscape of the cell.[3][4]

This document is not a simple recitation of protocols. Instead, it is a strategic guide that explains the causality behind experimental choices, ensuring that the data you generate is not only accurate but also insightful. We will explore the structural liabilities of this compound that could lead to off-target interactions and present a systematic approach to identifying and quantifying this cross-reactivity.

The Structural Basis for Potential Cross-Reactivity

The structure of this compound presents several features that warrant a careful investigation of its enzymatic interactions.

  • The Nicotinamide Core: As a derivative of nicotinamide (a form of vitamin B3), the compound could potentially interact with the vast array of enzymes that utilize nicotinamide adenine dinucleotide (NAD+) and its phosphorylated form (NADP+) as co-factors.[5] These include dehydrogenases, reductases, and enzymes involved in NAD+ metabolism and signaling, such as poly(ADP-ribose) polymerases (PARPs) and sirtuins.[6][7] Furthermore, enzymes like nicotinamide N-methyltransferase (NNMT) that specifically act on the nicotinamide moiety are plausible targets.[5][8]

  • The Weinreb Amide Moiety: The N-methoxy-N-methylamide, or Weinreb amide, is a functional group prized in organic synthesis for its stability against over-addition of organometallic reagents due to the formation of a stable chelated intermediate.[9][10][11] However, in a biological milieu rich in hydrolases, its stability cannot be assumed. Proteases and amidases could potentially hydrolyze this bond, leading to the formation of metabolites with their own distinct biological activities. While N-methylation is a known strategy to enhance the enzymatic stability of peptides, a comprehensive evaluation is still necessary.[12]

  • The Chloro-Pyridine Ring: The presence of a chlorine atom on the pyridine ring introduces an electrophilic site that could be susceptible to nucleophilic attack by residues within an enzyme's active site, potentially leading to covalent modification and irreversible inhibition.

A Strategic Approach to Profiling Cross-Reactivity

A systematic evaluation of cross-reactivity begins with a well-chosen panel of enzymes. The following diagram illustrates a logical workflow for this assessment.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Mechanistic Studies A Compound Procurement & QC (Purity >98%) B Primary Screen: Single High Concentration (e.g., 10-100 µM) Against Enzyme Panel A->B C Identify 'Hits' (e.g., >50% Inhibition) B->C D Dose-Response Analysis: Determine IC50 Values for 'Hits' C->D Progress Hits E Select Potent Hits for Further Characterization (IC50 < 10 µM) D->E F Enzyme Kinetics: Determine Inhibition Mechanism (e.g., Competitive, Non-competitive) E->F Characterize Potent Hits H Metabolic Stability Assay: Assess Compound Degradation E->H Assess Stability G Assess for Irreversibility & Time-Dependence F->G I Final Report: Cross-Reactivity Profile & Recommendations G->I H->I

Caption: Workflow for assessing the enzymatic cross-reactivity of a test compound.

Recommended Enzyme Panel for Screening

The selection of enzymes for the initial screen should be hypothesis-driven, based on the structural features of this compound. The following table outlines a suggested panel.

Enzyme ClassRepresentative EnzymesRationale
Oxidoreductases Lactate Dehydrogenase (LDH), Alcohol Dehydrogenase (ADH)NAD(H)-dependent enzymes, potential for competitive inhibition at the co-factor binding site.
Hydrolases Trypsin, Chymotrypsin, Papain, Acetylcholinesterase (AChE)Broad-spectrum proteases and a serine hydrolase to assess the stability of the Weinreb amide.
Transferases Nicotinamide N-Methyltransferase (NNMT), Glutathione S-Transferase (GST)NNMT is a specific enzyme for nicotinamide methylation.[5] GSTs are key detoxification enzymes that could interact with the chloro-pyridine moiety.
PARP Family PARP-1A key enzyme in DNA repair and cell death pathways that uses NAD+ as a substrate. Nicotinamide is a known inhibitor.[6]
Sirtuin Family SIRT1NAD+-dependent deacetylase involved in various cellular processes.

Experimental Protocols: A Self-Validating System

The trustworthiness of your findings hinges on robust experimental design.[13] The following protocols are designed to be self-validating by incorporating essential controls and characterization steps.

General Enzyme Inhibition Assay (Spectrophotometric)

This protocol provides a general framework. Specific substrates and buffer conditions must be optimized for each enzyme.

  • Enzyme and Substrate Characterization:

    • Before inhibitor screening, determine the Michaelis-Menten constant (Kₘ) for the substrate under the chosen assay conditions.[14]

    • Causality: Performing assays with substrate concentrations at or below the Kₘ is crucial for detecting competitive inhibitors.[14]

    • Perform an enzyme titration to determine the optimal enzyme concentration that yields a linear reaction rate for the desired assay duration.[15]

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of the compound in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v), as higher concentrations can inhibit enzymes.

  • Assay Procedure (96-well plate format):

    • Add assay buffer to all wells.

    • Add the test compound or DMSO (vehicle control) to the appropriate wells.

    • Add a known inhibitor for the target enzyme as a positive control.[15]

    • Initiate the reaction by adding the enzyme to all wells except the "no enzyme" control.

    • Pre-incubate for 10-15 minutes at the optimal temperature for the enzyme.

    • Start the reaction by adding the substrate.

    • Monitor the change in absorbance over time using a plate reader. The reaction should be monitored under initial velocity conditions.[16]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each well.

    • Normalize the data to the vehicle control (100% activity) and the "no enzyme" or positive control (0% activity).

    • For the primary screen, calculate the percent inhibition at a single high concentration.

    • For "hits," perform a dose-response experiment with at least 8 concentrations of the inhibitor to determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.[15]

Assay for Time-Dependent Inhibition

This assay is critical for identifying potentially reactive or irreversible inhibitors.

  • Procedure:

    • Pre-incubate the enzyme with various concentrations of this compound (and a vehicle control) for different periods (e.g., 0, 15, 30, 60 minutes).

    • After each pre-incubation period, initiate the reaction by adding the substrate.

    • Measure the initial reaction velocity.

  • Interpretation:

    • A progressive decrease in enzyme activity with increasing pre-incubation time suggests time-dependent inhibition, which may indicate covalent modification or slow-binding inhibition.[13]

Data Presentation and Interpretation

Table 1: Primary Screen of this compound at 10 µM

Enzyme% Inhibition at 10 µM
Lactate Dehydrogenase8%
Trypsin4%
Nicotinamide N-Methyltransferase65%
PARP-158%
SIRT112%
Glutathione S-Transferase7%

Table 2: Comparative IC₅₀ Values for "Hits"

CompoundNNMT IC₅₀ (µM)PARP-1 IC₅₀ (µM)
This compound7.59.2
Nicotinamide (Comparator)1550

From this hypothetical data, this compound shows moderate inhibitory activity against NNMT and PARP-1. The next logical step, as outlined in the workflow, would be to perform mechanistic studies on these two enzymes to understand the nature of the inhibition.

Visualizing Potential Off-Target Effects

Understanding the potential downstream consequences of off-target inhibition is crucial. The following diagram illustrates how inhibition of PARP-1 and NNMT could impact cellular pathways.

G cluster_parp PARP-1 Pathway cluster_nnmt Nicotinamide Metabolism compound 6-chloro-N-methoxy- N-methylnicotinamide parp1 PARP-1 compound->parp1 Inhibits nnmt NNMT compound->nnmt Inhibits dna_damage DNA Damage dna_damage->parp1 Activates par PAR Polymer Synthesis parp1->par dna_repair DNA Repair par->dna_repair nam Nicotinamide (NAM) nam->nnmt nad_salvage NAD+ Salvage Pathway nam->nad_salvage mna Methylnicotinamide (MNA) nnmt->mna

Caption: Potential impact of this compound on cellular pathways.

Conclusion and Forward-Looking Statements

This guide provides a comprehensive and scientifically rigorous framework for evaluating the enzymatic cross-reactivity of this compound. By moving beyond simple screening to include quantitative analysis and mechanistic studies, researchers can build a detailed profile of this compound's biological interactions. Such a profile is indispensable for making informed decisions in drug development and for accurately interpreting data from cell-based or in vivo experiments. The principles and protocols outlined here are broadly applicable to the characterization of any novel chemical entity, forming a cornerstone of robust and reproducible science.

References

Evaluating the Selectivity of 6-Chloro-N-methoxy-N-methylnicotinamide Based Kinase Inhibitors: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the development of highly selective kinase inhibitors is paramount to achieving therapeutic efficacy while minimizing off-target effects and associated toxicities. The 6-chloro-N-methoxy-N-methylnicotinamide scaffold has emerged as a versatile starting point for the synthesis of a new generation of kinase inhibitors. This guide provides an in-depth evaluation of the selectivity of inhibitors derived from this scaffold, with a particular focus on the well-characterized dual MER/FLT3 inhibitor, UNC2025. We will delve into comparative selectivity data, outline key experimental protocols for assessing inhibitor specificity, and explore the underlying biological rationale for targeting these kinases.

The Rise of the Nicotinamide Scaffold in Kinase Inhibition

The nicotinamide core, a derivative of vitamin B3, has proven to be a privileged scaffold in medicinal chemistry. Its inherent drug-like properties and the ability to be readily functionalized, particularly at the 6-position of the pyridine ring, make it an attractive starting point for the synthesis of kinase inhibitors. The use of this compound as a key intermediate allows for the introduction of diverse aryl and heteroaryl groups through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This synthetic flexibility enables the fine-tuning of inhibitor potency and selectivity against specific kinase targets.

Case Study: UNC2025, a Potent and Selective MER/FLT3 Dual Inhibitor

A prime example of a kinase inhibitor built upon the this compound scaffold is UNC2025. This compound has been extensively studied as a potent, ATP-competitive, and orally bioavailable dual inhibitor of MER and FMS-like tyrosine kinase 3 (FLT3).[1][2] Both MER and FLT3 are receptor tyrosine kinases (RTKs) implicated in the pathogenesis of various cancers, particularly acute leukemia.[3][4]

The TAM Family of Receptor Tyrosine Kinases and Their Role in Cancer

MER belongs to the TAM family of RTKs, which also includes AXL and TYRO3. This family plays a crucial role in regulating cell proliferation, survival, and motility.[5] Dysregulation of TAM kinase signaling is a hallmark of many cancers, contributing to tumor growth, metastasis, and the development of drug resistance.[5]

TAM_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GAS6 GAS6 MER MER GAS6->MER binds AXL AXL GAS6->AXL binds TYRO3 TYRO3 GAS6->TYRO3 binds PI3K PI3K MER->PI3K RAS RAS MER->RAS AXL->PI3K AXL->RAS TYRO3->PI3K TYRO3->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival_Motility Proliferation_Survival_Motility mTOR->Proliferation_Survival_Motility RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival_Motility UNC2025 UNC2025 UNC2025->MER inhibits

Figure 1: Simplified signaling pathway of the TAM family of receptor tyrosine kinases (MER, AXL, TYRO3) and the inhibitory action of UNC2025 on MER.

Comparative Selectivity of UNC2025

The therapeutic utility of a kinase inhibitor is intrinsically linked to its selectivity profile. An ideal inhibitor should potently inhibit its intended target(s) while sparing other kinases to minimize off-target effects. UNC2025 has been rigorously profiled to determine its selectivity.

Biochemical Assays:

In cell-free biochemical assays, UNC2025 demonstrates sub-nanomolar potency against both MER and FLT3.[2][6] Importantly, it exhibits significant selectivity over the other TAM family members, AXL and TYRO3.[6]

KinaseIC50 (nM)Ki (nM)
MER 0.74 0.16
FLT3 0.8 0.59
AXL14 - 12213.3
TYRO317 - 374.67
Table 1: Biochemical potency and selectivity of UNC2025 against TAM family kinases and FLT3. Data compiled from multiple sources.[1][2][3][6]

This biochemical selectivity is crucial, as indiscriminate inhibition of all TAM kinases could lead to unwanted side effects. For instance, while AXL is a validated cancer target, its inhibition has been linked to potential toxicities.[7]

Cellular Assays:

The selectivity observed in biochemical assays often needs to be validated in a more physiologically relevant cellular context. In cellular assays, UNC2025 effectively inhibits MER and FLT3 phosphorylation at low nanomolar concentrations.[1][3] The selectivity for MER over AXL and TYRO3 is even more pronounced in cellular settings, with a 40- to 100-fold difference in potency.[1]

Kinome-wide Profiling:

To obtain a comprehensive understanding of its selectivity, UNC2025 was screened against a large panel of over 300 kinases.[3][8] At a concentration of 100 nM (more than 100-fold higher than its MER and FLT3 IC50 values), UNC2025 inhibited 66 kinases by more than 50%.[8] While this indicates some off-target activity at higher concentrations, the data confirms a significant window of selectivity for its primary targets.[8] This level of characterization is critical for predicting potential off-target liabilities and guiding clinical development.

Experimental Protocols for Evaluating Inhibitor Selectivity

A multi-pronged approach is essential for rigorously evaluating the selectivity of a kinase inhibitor. Here, we outline two widely used and powerful techniques.

Large-Scale Kinase Profiling (e.g., KINOMEscan™)

This competition binding assay provides a broad overview of an inhibitor's interactions across the human kinome.

KINOMEscan_Workflow cluster_assay KINOMEscan™ Assay Principle DNA_Tagged_Kinase DNA-Tagged Kinase Binding_Competition Competition for Kinase Binding Site DNA_Tagged_Kinase->Binding_Competition Immobilized_Ligand Immobilized Ligand on Solid Support Immobilized_Ligand->Binding_Competition Test_Compound Test Compound (e.g., UNC2025) Test_Compound->Binding_Competition Quantification Quantification of Bound Kinase (via qPCR of DNA tag) Binding_Competition->Quantification

Figure 2: Workflow of a KINOMEscan™ competition binding assay for kinase inhibitor profiling.

Step-by-Step Methodology:

  • Compound Preparation: The test inhibitor is solubilized in a suitable solvent, typically DMSO, to a high stock concentration. Serial dilutions are then prepared to be tested at one or more concentrations.

  • Assay Components: The assay utilizes a large panel of human kinases, each tagged with a unique DNA identifier. A proprietary, broad-spectrum kinase inhibitor is immobilized on a solid support.[9]

  • Competition Binding: The DNA-tagged kinase, the immobilized ligand, and the test compound are incubated together. The test compound competes with the immobilized ligand for binding to the kinase's active site.[9]

  • Washing and Elution: Unbound components are washed away, and the kinase-ligand complexes are eluted from the solid support.

  • Quantification: The amount of each kinase bound to the solid support is quantified using quantitative polymerase chain reaction (qPCR) to amplify the unique DNA tag associated with each kinase.[9]

  • Data Analysis: The results are expressed as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound compared to a vehicle control. A lower percentage indicates stronger inhibition.

Cellular Target Engagement (e.g., NanoBRET™ Assay)

Confirming that an inhibitor binds to its intended target within a living cell is a critical step in preclinical development. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful tool for this purpose.[4][10][11]

NanoBRET_Workflow cluster_assay NanoBRET™ Target Engagement Assay Transfection Transfect cells with plasmid encoding NanoLuc-Kinase fusion protein Cell_Plating Plate transfected cells in assay plates Transfection->Cell_Plating Compound_Addition Add test compound (e.g., UNC2025) and fluorescent tracer Cell_Plating->Compound_Addition Signal_Detection Measure BRET signal (luminescence and fluorescence) Compound_Addition->Signal_Detection Data_Analysis Analyze competitive displacement to determine intracellular affinity Signal_Detection->Data_Analysis

Figure 3: General workflow for a NanoBRET™ cellular target engagement assay.

Step-by-Step Methodology:

  • Cell Line Engineering: The target kinase is genetically fused to NanoLuc® luciferase, a small, bright luciferase enzyme. This fusion construct is then expressed in a suitable human cell line.

  • Tracer Development: A fluorescently labeled small molecule (tracer) that binds to the active site of the target kinase is developed.

  • Assay Setup: The engineered cells are plated in a multi-well format. The cells are then treated with the test inhibitor at various concentrations, followed by the addition of the fluorescent tracer.

  • BRET Measurement: A substrate for NanoLuc® is added, and the plate is read on a luminometer capable of detecting both the luminescence from NanoLuc® (donor) and the fluorescence from the tracer (acceptor). When the tracer is bound to the NanoLuc®-kinase fusion protein, the close proximity allows for energy transfer, resulting in a BRET signal.

  • Data Analysis: The test inhibitor competes with the tracer for binding to the kinase. This competition leads to a dose-dependent decrease in the BRET signal, which can be used to determine the intracellular affinity (IC50) of the inhibitor for its target.[4]

Conclusion: The Critical Importance of Selectivity in Kinase Inhibitor Development

The case of UNC2025, a kinase inhibitor derived from the this compound scaffold, underscores the critical importance of comprehensive selectivity profiling in modern drug discovery. While possessing a promising chemical starting point is essential, the true therapeutic potential of an inhibitor lies in its ability to potently engage its intended targets while minimizing interactions with the broader kinome. The combination of large-scale biochemical screening and targeted cellular engagement assays provides a robust framework for evaluating inhibitor selectivity. This data-driven approach allows for the identification of compounds with the highest probability of clinical success, ultimately leading to safer and more effective targeted therapies for patients.

References

Safety Operating Guide

Navigating the Disposal of 6-chloro-N-methoxy-N-methylnicotinamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, ensuring the safe and compliant disposal of chemical reagents is as critical as the integrity of their experimental results. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6-chloro-N-methoxy-N-methylnicotinamide, a valuable reagent in organic synthesis. Adherence to these procedures is paramount for personnel safety, environmental protection, and regulatory compliance.

Foundational Knowledge: Understanding the Hazard Profile

This compound, a member of the Weinreb amide family, is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is known to cause skin irritation (H315) and serious eye irritation (H319)[1]. Therefore, all handling and disposal procedures must be approached with the appropriate personal protective equipment (PPE) and engineering controls.

Table 1: Hazard Identification and Personal Protective Equipment (PPE)

Hazard StatementGHS PictogramRequired PPE
H315: Causes skin irritationExclamation MarkChemical-resistant gloves (e.g., nitrile), lab coat
H319: Causes serious eye irritationExclamation MarkSafety goggles or face shield

The Cardinal Rule of Disposal: Professional Hazardous Waste Management

The primary and non-negotiable principle for the disposal of this compound is that it must be managed as hazardous chemical waste. Under no circumstances should this compound or its residues be disposed of down the sink or in regular trash [2][3]. The SDS explicitly states to "Entrust disposal to a licensed waste disposal company" and to adhere to all local and national regulations[1].

The rationale for this directive is rooted in the potential for environmental contamination and unforeseen chemical reactions within a non-specialized waste stream. Laboratory chemical wastes require specific treatment processes, such as incineration at high temperatures or chemical neutralization, which can only be performed by certified hazardous waste facilities.

Step-by-Step Disposal Protocol

This protocol outlines the procedure from the point of waste generation to its collection by a licensed disposal service.

Step 1: Immediate Waste Segregation at the Source
  • Action: As soon as this compound is deemed waste (e.g., residual material, contaminated consumables), it must be segregated from non-hazardous waste.

  • Rationale: This prevents cross-contamination and ensures that all hazardous materials are captured in the appropriate waste stream.

Step 2: Containerization of Waste
  • Action: Place the waste in a designated, leak-proof, and chemically compatible container[2][4]. The container must be sealable and kept closed except when adding waste[2].

  • Rationale: Proper containerization prevents spills, leaks, and the release of vapors into the laboratory environment. Using a compatible container material (e.g., glass or high-density polyethylene) is crucial to prevent degradation of the container by the chemical waste.

Step 3: Accurate and Comprehensive Labeling
  • Action: Immediately label the waste container with a hazardous waste tag. The label must include:

    • The full chemical name: "this compound" (avoiding abbreviations).

    • The concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The appropriate hazard pictograms (e.g., exclamation mark for irritant).

  • Rationale: Accurate labeling is a legal requirement and is essential for the safety of all personnel handling the waste, from laboratory staff to the final disposal facility operators. It provides immediate information on the contents and associated hazards.

Step 4: Safe Storage of Hazardous Waste
  • Action: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory[4]. This area should be away from incompatible materials, particularly strong acids, bases, and oxidizing agents[5][6].

  • Rationale: Segregating incompatible wastes is critical to prevent dangerous chemical reactions[5]. Storing the waste in a designated area minimizes the risk of accidental spills and exposure.

Step 5: Arranging for Waste Collection
  • Action: Once the waste container is full, or in accordance with your institution's policies, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[2][7].

  • Rationale: Timely removal of hazardous waste from the laboratory prevents the accumulation of large quantities, which can increase the risk of a significant incident.

Decontamination of Empty Containers and Glassware

Empty containers that once held this compound must also be treated as hazardous waste until properly decontaminated.

  • Procedure:

    • Rinse the container with a suitable solvent (e.g., acetone or ethanol) three times.

    • Collect the first rinseate as hazardous waste and add it to your designated liquid hazardous waste container[2]. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses as hazardous waste.

    • Once triple-rinsed, deface or remove the original label from the container.

    • The decontaminated container can then be disposed of as non-hazardous waste (e.g., in a designated glass disposal box)[2].

Spill Management

In the event of a spill, immediate and appropriate action is required to mitigate exposure and prevent further contamination.

  • Immediate Actions:

    • Alert personnel in the immediate area and evacuate if necessary.

    • If the spill is large or you are unsure how to proceed, contact your institution's EHS department immediately.

    • For small spills, and only if you are trained to do so, wear the appropriate PPE (gloves, goggles, lab coat).

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit[1].

    • Carefully collect the absorbent material and spilled substance using non-sparking tools and place it in a sealed, labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solvent and wash with soap and water.

Below is a workflow diagram illustrating the decision-making process for the disposal of this compound.

DisposalWorkflow start Waste Generated (this compound) is_spill Is it a spill? start->is_spill spill_procedure Follow Spill Management Protocol is_spill->spill_procedure Yes containerize Containerize as Hazardous Waste is_spill->containerize No spill_procedure->containerize label Label Container Accurately containerize->label store Store in Designated Satellite Accumulation Area label->store collect Arrange for EHS/Contractor Collection store->collect end Proper Disposal collect->end

Caption: Disposal decision workflow for this compound.

Conclusion

The responsible management of chemical waste is a cornerstone of a safe and ethical research environment. By following these detailed procedures for the disposal of this compound, researchers can ensure they are protecting themselves, their colleagues, and the environment, while maintaining full compliance with all relevant regulations.

References

A Researcher's Guide to the Safe Handling of 6-chloro-N-methoxy-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

For research and drug development professionals, the integrity of our work and the safety of our laboratory personnel are paramount. This guide provides essential, experience-driven safety and logistical information for handling 6-chloro-N-methoxy-N-methylnicotinamide. This compound belongs to the classes of N-alkoxy-N-methylamides (commonly known as Weinreb amides) and chlorinated pyridines. Our goal is to provide value beyond the product itself, building trust by equipping you with the knowledge to work safely and effectively.

Hazard Assessment and Chemical Profile

This compound is classified with the following hazards according to supplier Safety Data Sheets (SDS)[1][2][3]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

While these are the immediate, classified hazards, the structural components of this molecule necessitate a more comprehensive risk assessment based on analogous compounds.

  • Chlorinated Pyridines: Compounds in this family can exhibit toxicity beyond simple irritation. For example, 2-chloropyridine is classified as fatal if it comes into contact with the skin or is inhaled, and may cause organ damage through prolonged or repeated exposure[4]. These compounds can be absorbed through the skin and may lead to systemic effects[5]. Upon combustion, chlorinated pyridines can release highly toxic and corrosive fumes such as hydrogen chloride, nitrogen oxides, and carbon monoxide[2][6].

  • N-alkoxy-N-methylamides (Weinreb Amides): This functional group is generally stable under standard laboratory conditions. However, thermal decomposition studies on related N,N-dialkoxyamides indicate that they can undergo homolysis of the N-O bond at elevated temperatures (e.g., 155 °C) to form reactive radical species. It is therefore prudent to avoid exposing this compound to excessive heat.

Table 1: Chemical and Hazard Summary

PropertyValue/Information
Chemical Name This compound
CAS Number 149281-42-5
Molecular Formula C8H9ClN2O2
Appearance Solid
Primary Hazards Skin Irritant (H315), Serious Eye Irritant (H319)[1][2][3]
Potential Additional Hazards May be toxic if absorbed through the skin or inhaled. Can release hazardous decomposition products (HCl, NOx, CO) upon heating.[2][4][6]

Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the known hazards of skin and eye irritation, combined with the potential for dermal absorption and toxicity associated with the chlorinated pyridine structure, a robust PPE protocol is mandatory.

Hand Protection

The choice of glove material is critical for safety. Standard thin nitrile gloves, common in many laboratories, offer poor protection against many chlorinated compounds and pyridine for extended contact[7].

Table 2: Glove Selection for this compound

Glove MaterialSuitability for Incidental Contact (Splashes)Suitability for Extended Contact (e.g., spill cleanup)Rationale
Nitrile Rubber Fair (use thicker gauge, >8 mil, and change immediately upon contact)Not Recommended Nitrile gloves show poor resistance to pyridine and some chlorinated solvents and are intended for incidental splash protection only.[7][8]
Butyl Rubber Excellent Excellent Butyl rubber provides excellent resistance against a wide variety of corrosive acids, ketones, and esters.[9]
Viton® Excellent Excellent Viton® offers excellent resistance to aromatic and halogenated solvents.[9]
Natural Rubber (Latex) PoorNot Recommended Latex offers poor protection against most organic solvents.[9]

Recommendation: For routine handling where only incidental contact is possible, double-gloving with a thicker gauge nitrile glove (>8 mil) is the minimum requirement. For any situation with a higher risk of direct contact or for spill cleanup, butyl rubber or Viton® gloves are required. Always inspect gloves for tears or defects before use and wash hands thoroughly after removal.

Eye and Face Protection
  • Chemical safety goggles that provide a complete seal around the eyes are mandatory at all times when handling the solid compound or its solutions.

  • A face shield must be worn over safety goggles when there is a significant risk of splashing, such as during bulk transfers or when handling larger quantities.

Body Protection
  • A laboratory coat must be worn, fully buttoned, with sleeves rolled down.

  • For procedures involving larger quantities (>10g) or with a higher splash risk, a chemical-resistant apron worn over the lab coat is recommended.

  • Ensure closed-toe shoes and long pants are always worn in the laboratory.

Respiratory Protection
  • All handling of the solid powder must be performed in a certified chemical fume hood to prevent the inhalation of airborne particles.

  • If a fume hood is not available for a specific procedure, a thorough risk assessment must be performed by an Environmental Health and Safety (EHS) professional to determine if a NIOSH-approved respirator with appropriate cartridges is necessary.

Operational Plan: From Benchtop to Disposal

A systematic workflow is essential for minimizing risk. The following step-by-step procedures provide a framework for the safe handling of this compound.

Handling and Weighing the Solid

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage A Don Appropriate PPE (Butyl/Viton Gloves, Goggles, Lab Coat, Face Shield) B Prepare Fume Hood (Verify airflow, clear clutter, gather spill kit) A->B Verify Safety C Transfer to Weighing Vessel (Inside fume hood, use anti-static weigh boat) B->C Begin Work D Dissolve in Solvent (Add solvent slowly, keep container closed) C->D Prepare for Reaction E Decontaminate Surfaces (Wipe down work area with appropriate solvent) D->E Post-Handling F Segregate Waste (Place contaminated items in Halogenated Waste) E->F Waste Management G Store Securely (Tightly sealed container, away from heat/incompatibles) F->G Final Step

Caption: Workflow for handling solid this compound.

  • Preparation: Before handling the compound, ensure you are wearing the appropriate PPE as outlined in Section 2. Prepare your designated work area, typically a chemical fume hood, by confirming it is clean, uncluttered, and that the airflow is functioning correctly. Have a spill kit readily available.

  • Weighing: Conduct all weighing operations within the fume hood to contain any dust. Use an anti-static weighing boat or paper to minimize electrostatic discharge.

  • Dissolving: If you are preparing a solution, add the solvent to the solid slowly to avoid splashing. Keep the container covered as much as possible during this process.

  • Storage: Store the chemical in a tightly sealed and clearly labeled container. Keep it in a cool, dry, well-ventilated area away from heat and incompatible materials such as strong oxidizing agents[4][6].

Spill Response Plan

A swift and correct response to a spill is critical for mitigating risk.

  • Alert Personnel: Immediately alert others in the laboratory.

  • Evacuate (If Necessary): For a large spill (>5g) or if you feel the situation is unsafe, evacuate the immediate area and notify your institution's EHS department.

  • Small Spill Cleanup (<5g):

    • Ensure you are wearing appropriate PPE, including butyl rubber or Viton® gloves, safety goggles, and a lab coat.

    • Gently cover the solid spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow [1][10]. Do not use combustible materials like paper towels for the initial absorption of the bulk material.

    • Carefully sweep the mixture into a designated plastic or glass container, avoiding the creation of dust.

    • After the bulk material is collected, decontaminate the spill area. Wipe the surface with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.

    • Place all contaminated materials, including the absorbent, gloves, and wipes, into a sealed bag or container.

    • Label the container as "Hazardous Waste: this compound spill debris."

Disposal Plan

As a halogenated organic compound, this compound requires specific disposal procedures. Under no circumstances should this chemical be disposed of down the drain.

DisposalWorkflow Start Waste Generated (e.g., excess reagent, contaminated materials) Collect Collect in a Designated, Compatible Container Start->Collect Label Label Container: 'HALOGENATED ORGANIC WASTE' List all contents. Collect->Label Segregate Store Waste Container in Satellite Accumulation Area (Away from incompatibles) Label->Segregate Request When Container is Full, Request Pickup from EHS Segregate->Request End Proper Disposal by EHS Request->End

Caption: Waste disposal workflow for halogenated organic compounds.

  • Segregation is Key: All waste containing this compound must be collected in a designated "Halogenated Organic Waste" container. Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.

  • Container Requirements: Use a compatible, sealable container, such as a high-density polyethylene or glass bottle, that is in good condition.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a complete list of its chemical contents. Do not use abbreviations.

  • Storage: Keep the waste container sealed when not in use and store it in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Pickup: When the container is nearly full, follow your institution's procedures to request a pickup from the Environmental Health and Safety department.

By adhering to these protocols, you contribute to a safer research environment and maintain compliance with regulatory standards. This proactive approach to safety is the foundation of scientific excellence.

References

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